Butyltin tris(2-ethylhexanoate)
Description
Properties
IUPAC Name |
[butyl-bis(2-ethylhexanoyloxy)stannyl] 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.C4H9.Sn/c3*1-3-5-6-7(4-2)8(9)10;1-3-4-2;/h3*7H,3-6H2,1-2H3,(H,9,10);1,3-4H2,2H3;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKORIDPEBYOFR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O[Sn](CCCC)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O6Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(butylstannylidyne) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
23850-94-4 | |
| Record name | Butyltin tris(2-ethylhexanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23850-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(butylstannylidyne) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023850944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(butylstannylidyne) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyltris[(2-ethyl-1-oxohexyl)oxy]stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Butyltin tris(2-ethylhexanoate) synthesis and characterization
An In-depth Technical Guide to Butyltin tris(2-ethylhexanoate): Synthesis, Characterization, and Application Insights
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Butyltin tris(2-ethylhexanoate), a key organotin compound, serves as a highly efficient catalyst in numerous industrial polymerization processes.[1] Its efficacy in promoting esterification, transesterification, and polycondensation reactions makes it indispensable in the manufacturing of polyesters, polyurethanes, and other polymers.[1][2] This guide provides a comprehensive technical overview intended for researchers and drug development professionals. It details a robust synthesis protocol, explains the underlying reaction mechanisms, and outlines a multi-technique approach for the thorough characterization of the final product. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring both accuracy and reproducibility.
Introduction: Properties and Industrial Significance
Butyltin tris(2-ethylhexanoate) (CAS No: 23850-94-4; Formula: C₂₈H₅₄O₆Sn) is a pale-yellow liquid characterized by its high solubility in organic solvents and insolubility in water.[1][3] Its primary utility lies in its function as a Lewis acid catalyst, demonstrating excellent activity at temperatures between 80 and 150 °C.[1] This property allows it to significantly reduce reaction times or lower the required temperature for various chemical processes.[1]
Key Applications Include:
-
Polyester Resins: It is widely used in the production of saturated and unsaturated polyester resins for applications like powder coatings and coil coatings. A significant advantage is that it can remain in the final product at concentrations up to 0.2% without adversely affecting its properties, eliminating the need for additional filtration steps.[1][4]
-
Polyurethanes: The compound catalyzes the formation of urethanes, finding use in adhesives, sealants, and both flexible and rigid polyurethane foams.[1][5]
-
Plasticizers: It serves as a process additive and catalyst in the synthesis of plasticizers such as dioctyl phthalates.[1]
-
Food Contact Materials: Certain products containing Butyltin tris(2-ethylhexanoate) are approved for food-grade applications, where it is used as a catalyst for cross-linked polyester resins that come into contact with food.[1][4]
This document will now proceed to detail the synthesis and comprehensive characterization of this industrially vital organometallic compound.
Synthesis of Butyltin tris(2-ethylhexanoate)
The synthesis of organotin carboxylates like Butyltin tris(2-ethylhexanoate) is most commonly achieved through the direct esterification of an organotin oxide with the corresponding carboxylic acid.[2] This pathway is efficient and yields the desired product with high purity after the removal of the water byproduct.
Theoretical Background and Reaction Mechanism
The reaction proceeds via a Lewis acid-catalyzed esterification. The tin atom in the precursor, monobutyltin oxide (or its hydrated form, butylstannoic acid), acts as an electrophilic center. It coordinates with the carbonyl oxygen of 2-ethylhexanoic acid, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This activation facilitates the formation of the ester linkage and the subsequent elimination of water. The reaction is driven to completion by the continuous removal of water from the reaction medium, typically using a Dean-Stark apparatus.
The proposed catalytic mechanism is illustrated in the diagram below.
Caption: Proposed mechanism for the synthesis of Butyltin tris(2-ethylhexanoate).
Key Starting Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| Monobutyltin Oxide | 2273-43-0 | C₄H₁₀OSn | Also known as Butylstannoic Acid. Precursor for the tin center. |
| 2-Ethylhexanoic Acid | 149-57-5 | C₈H₁₆O₂ | Carboxylate ligand source. Use in slight excess to ensure complete reaction. |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous grade. Serves as the reaction solvent and azeotroping agent for water removal. |
| Nitrogen (N₂) | 7727-37-9 | N₂ | High purity. Used to maintain an inert atmosphere, preventing oxidation and side reactions. |
Detailed Experimental Protocol
Objective: To synthesize Butyltin tris(2-ethylhexanoate) via direct esterification.
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Nitrogen inlet/outlet
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is thoroughly dried to prevent premature hydrolysis.
-
Charging Reagents: To the three-neck flask, add monobutyltin oxide (1.0 eq) and toluene (approx. 200 mL per mole of oxide). Begin stirring to form a suspension.
-
Acid Addition: Slowly add 2-ethylhexanoic acid (3.1 eq) to the flask. A slight excess of the acid is used to drive the reaction towards completion.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as it forms an azeotrope with toluene.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected and the reaction mixture becomes a clear, homogeneous solution. This typically takes 4-6 hours.
-
Completion: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature under the nitrogen atmosphere.
Reaction Work-up and Purification
The primary advantage of this synthesis route is the high purity of the crude product.
-
Solvent Removal: The toluene solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The resulting pale-yellow, viscous liquid is Butyltin tris(2-ethylhexanoate). For most catalytic applications, further purification is not necessary.[1] If required, filtration through a bed of celite can remove any minor inorganic tin impurities.
Physicochemical Properties
The key physical and chemical properties of Butyltin tris(2-ethylhexanoate) are summarized below.
| Property | Value | Reference(s) |
| Appearance | Pale Yellow Liquid | [1][3] |
| Molecular Formula | C₂₈H₅₄O₆Sn | [3][6] |
| Molecular Weight | 605.43 g/mol | [3][7] |
| Density | 1.105 g/mL at 25 °C | [7] |
| Boiling Point | >228 °C | [3] |
| Melting Point | -33 °C | [3] |
| Flash Point | 113 °C (closed cup) | [3][7] |
| Solubility | Insoluble in water; highly soluble in organic solvents | [1][3] |
| Refractive Index | n20/D 1.465 | [7] |
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized Butyltin tris(2-ethylhexanoate). The following workflow provides a comprehensive characterization.
Sources
- 1. BNT Chemicals | Butyltin tris (2-Ethylhexanoate) [bnt-chemicals.com]
- 2. gelest.com [gelest.com]
- 3. Mono Butyltin Tris 2- Ethylhexonate Manufacturers, with SDS [mubychem.com]
- 4. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Butyltin tris-(2-ethylhexanoate) | C28H54O6Sn | CID 21881400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 三(2-乙基己酸)丁基锡 95% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to Butyltin tris(2-ethylhexanoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Catalyst
Butyltin tris(2-ethylhexanoate), with the CAS number 23850-94-4, is an organotin compound that is most widely recognized for its catalytic activity in various industrial polymerization processes. To the materials scientist, it is a crucial component in the synthesis of polyesters, polyurethanes, and other polymers. However, for the researcher, scientist, and drug development professional, a deeper understanding of its chemical properties, mechanism of action, and biological interactions is paramount. This guide provides a comprehensive technical overview of Butyltin tris(2-ethylhexanoate), moving beyond its surface-level applications to explore its synthesis, catalytic mechanisms, analytical characterization, toxicological profile, and potential relevance in the broader context of medicinal chemistry and drug development.
Physicochemical Properties: A Foundation for Application
Butyltin tris(2-ethylhexanoate) is a viscous, pale-yellow liquid. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 23850-94-4 |
| Molecular Formula | C28H54O6Sn |
| Molecular Weight | 605.43 g/mol |
| Appearance | Pale-yellow liquid |
| Solubility | Highly soluble in organic solvents |
Synthesis of Butyltin tris(2-ethylhexanoate): A Methodological Overview
The synthesis of Butyltin tris(2-ethylhexanoate) typically involves the reaction of a monobutyltin precursor with 2-ethylhexanoic acid. A common industrial method utilizes monobutyltin trichloride as the starting material. The process can be generally described in the following steps[1]:
-
Reaction Setup: An appropriate amount of water is added to a reaction vessel equipped with a stirrer.
-
Addition of Reactants: Monobutyltin trichloride is added to the water with stirring, followed by the addition of 2-ethylhexanoic acid.
-
Neutralization: An alkaline agent is slowly added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction, controlling the pH to a range of 4.5-5.5.
-
Reaction Completion: The mixture is allowed to react for a set period, typically around 3 hours, at a controlled temperature.
-
Phase Separation and Purification: After the reaction is complete, the mixture is allowed to stand, leading to phase separation. The organic phase containing the product is then isolated, heated under vacuum to remove any residual volatiles, and filtered to yield the final Butyltin tris(2-ethylhexanoate) product.
Caption: A simplified workflow for the synthesis of Butyltin tris(2-ethylhexanoate).
Catalytic Mechanism of Action: The Role of the Tin Center
The primary industrial application of Butyltin tris(2-ethylhexanoate) is as a catalyst for esterification, transesterification, and polycondensation reactions.[2][3] Its catalytic activity stems from the Lewis acidic nature of the tin(IV) center.
The proposed mechanism for esterification involves the coordination of the carbonyl oxygen of the carboxylic acid to the electron-deficient tin atom. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The subsequent steps involve proton transfer and the elimination of water to form the ester and regenerate the catalyst.
Sources
- 1. CN104804034A - Preparation method of butyltin tris(2-ethylhexanoate) catalyst - Google Patents [patents.google.com]
- 2. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BNT Chemicals | Butyltin tris (2-Ethylhexanoate) [bnt-chemicals.com]
A Comprehensive Technical Guide to the Solubility of Butyltin tris(2-ethylhexanoate) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of Butyltin tris(2-ethylhexanoate), an organotin compound with significant applications as a catalyst and stabilizer in various industrial processes. Understanding its solubility profile is critical for optimizing reaction conditions, formulation development, and ensuring process efficiency. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive resource for laboratory and development settings. We will explore the molecular characteristics governing its solubility, present qualitative solubility data across a spectrum of organic solvent classes, and provide a detailed, self-validating experimental protocol for determining its solubility in specific solvents of interest.
Introduction: Understanding Butyltin tris(2-ethylhexanoate)
Butyltin tris(2-ethylhexanoate) (CAS No. 23850-94-4) is a pale-yellow, viscous liquid belonging to the organotin carboxylate family.[1][2] Its molecular structure consists of a central tin atom bonded to a single butyl group and three 2-ethylhexanoate ligands.[3] This unique configuration, featuring a combination of a relatively short alkyl chain and bulky, branched carboxylate esters, dictates its physicochemical properties, including its solubility.
Organotin compounds, in general, exhibit a high affinity for fats and organic solvents. The hydrophobicity of these compounds tends to increase with the number and length of the alkyl chains attached to the tin atom. In the case of Butyltin tris(2-ethylhexanoate), the three large, nonpolar 2-ethylhexanoate groups are the dominant feature of the molecule, rendering it highly lipophilic and, consequently, readily soluble in a wide array of organic solvents while being practically insoluble in water.[1][4]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of Butyltin tris(2-ethylhexanoate). This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
Molecular Structure Analysis of Butyltin tris(2-ethylhexanoate):
-
Nonpolar Characteristics: The molecule is dominated by the three long, branched alkyl chains of the 2-ethylhexanoate groups and the butyl group. These hydrocarbon regions are nonpolar and will readily interact with nonpolar solvent molecules via van der Waals forces.
-
Polar Characteristics: The ester functional groups (-COO-) introduce some polarity to the molecule. However, the steric hindrance from the bulky 2-ethyl groups and the overall large nonpolar surface area significantly diminish the influence of these polar moieties on the molecule's overall solubility behavior.
-
Central Tin Atom: The tin atom, being a metal, introduces a degree of Lewis acidity, but its contribution to the overall polarity and solubility in the context of the large organic ligands is limited.
Based on this structural analysis, Butyltin tris(2-ethylhexanoate) is classified as a predominantly nonpolar to weakly polar compound. Therefore, it is expected to exhibit high solubility in nonpolar and moderately polar aprotic solvents and lower solubility in highly polar and protic solvents.
Qualitative Solubility Profile
While specific quantitative solubility data for Butyltin tris(2-ethylhexanoate) in a wide range of organic solvents is not extensively published, its general solubility is described as high in most organic solvents.[1][2] Based on its molecular structure and the principles of solubility, a qualitative solubility profile can be predicted and is generally observed in practice.
| Solvent Class | Representative Solvents | Predicted Solubility of Butyltin tris(2-ethylhexanoate) | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Benzene | Highly Soluble / Miscible | The nonpolar nature of both the solute and the solvent allows for strong van der Waals interactions, leading to favorable mixing. |
| Moderately Polar Aprotic Solvents | Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | Highly Soluble / Miscible | The moderate polarity of these solvents is compatible with the ester groups of the solute, while their overall character remains suitable for solvating the large nonpolar portions of the molecule. |
| Polar Aprotic Solvents | Acetone, Acetonitrile | Soluble to Moderately Soluble | The increased polarity of these solvents may lead to slightly less favorable interactions with the nonpolar alkyl chains of the solute compared to less polar solvents. However, solubility is still expected to be significant. |
| Polar Protic Solvents | Methanol, Ethanol | Moderately to Sparingly Soluble | The strong hydrogen bonding network of protic solvents like alcohols is not easily disrupted by the largely nonpolar solute. The energy required to break the solvent-solvent interactions is not fully compensated by the solute-solvent interactions. |
| Highly Polar Solvents | Water | Insoluble / Immiscible [1][4] | The vast difference in polarity and the inability of the large, nonpolar solute to effectively interact with the highly structured hydrogen-bonded network of water results in immiscibility. |
Note: This table provides a general guideline. Actual solubility can be influenced by temperature and the presence of impurities.
Experimental Determination of Solubility: A Practical Protocol
Given the limited availability of specific quantitative data, an experimental determination of solubility is often necessary for specific applications. The following protocol provides a straightforward and reliable method for qualitatively and semi-quantitatively assessing the solubility of Butyltin tris(2-ethylhexanoate) in a chosen organic solvent.
Objective
To determine the qualitative and semi-quantitative solubility of Butyltin tris(2-ethylhexanoate) in a selected organic solvent at a specified temperature (e.g., ambient laboratory temperature).
Materials and Equipment
-
Butyltin tris(2-ethylhexanoate) (of known purity)
-
Selected organic solvent(s) (reagent grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Calibrated positive displacement pipettes or analytical balance
-
Vortex mixer
-
Constant temperature bath or shaker (optional, for precise temperature control)
-
Visual inspection apparatus (e.g., a well-lit area with a dark background)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of Butyltin tris(2-ethylhexanoate).
Step-by-Step Protocol
-
Preparation:
-
Select the organic solvent(s) of interest.
-
Allow the Butyltin tris(2-ethylhexanoate) and the solvent(s) to equilibrate to the desired experimental temperature (e.g., ambient room temperature, 20-25°C).
-
-
Procedure for Qualitative Assessment (Miscibility):
-
Add 1 mL of the selected solvent to a clean, dry glass vial.
-
Add 1 mL of Butyltin tris(2-ethylhexanoate) to the same vial.
-
Securely cap the vial and vortex vigorously for 30-60 seconds.
-
Allow the vial to stand undisturbed for at least 5 minutes.
-
Visually inspect the mixture against a well-lit background.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct liquid layers are present.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate completely.
-
-
-
Procedure for Semi-Quantitative Assessment:
-
Accurately add a known volume (e.g., 2.0 mL) of the solvent to a glass vial.
-
Using a calibrated pipette or by mass on an analytical balance, add a small, known amount of Butyltin tris(2-ethylhexanoate) (e.g., 0.1 mL or 100 mg) to the solvent.
-
Cap the vial and vortex until the solute is completely dissolved.
-
Continue adding small, known increments of Butyltin tris(2-ethylhexanoate), vortexing thoroughly after each addition.
-
The saturation point is reached when a small amount of the added Butyltin tris(2-ethylhexanoate) no longer dissolves, and the solution remains persistently cloudy or a second phase appears even after vigorous mixing and a period of settling.
-
Record the total amount of Butyltin tris(2-ethylhexanoate) added to reach the saturation point.
-
-
Data Analysis and Reporting:
-
For the qualitative assessment, report the results as "miscible," "partially miscible," or "immiscible."
-
For the semi-quantitative assessment, calculate the approximate solubility in terms of volume/volume percent (v/v %), weight/volume percent (w/v %), or g/100 mL.
-
Self-Validating System and Trustworthiness
This protocol incorporates a self-validating approach through the incremental addition of the solute. The observation of a clear, homogeneous solution after each addition confirms that the solute is below its solubility limit. The first appearance of a persistent second phase or cloudiness provides a clear and reproducible endpoint for determining the saturation point. For enhanced accuracy, the experiment should be performed in triplicate.
Causality of Experimental Choices
-
Vigorous Mixing: The use of a vortex mixer is crucial to overcome any kinetic barriers to dissolution and to ensure that the system reaches equilibrium as quickly as possible.
-
Visual Inspection: Visual inspection against a contrasting background is a simple yet effective method for determining the presence of undissolved solute or a second phase, especially for a liquid-in-liquid system.
-
Incremental Addition: This approach allows for a more accurate determination of the saturation point compared to adding a single large excess of the solute.
-
Temperature Control: Maintaining a constant temperature is important as solubility is temperature-dependent. For highly precise measurements, a constant temperature bath is recommended.
Conclusion
Butyltin tris(2-ethylhexanoate) is a predominantly nonpolar organotin compound that exhibits high solubility in a wide range of nonpolar and moderately polar aprotic organic solvents. Its solubility decreases in more polar and protic solvents, and it is considered insoluble in water. The provided experimental protocol offers a reliable and practical method for researchers to determine its solubility in specific solvents relevant to their work. A thorough understanding of its solubility profile is essential for the effective application of this versatile compound in research, development, and industrial processes.
References
-
BNT Chemicals. (n.d.). Butyltin tris(2-Ethylhexanoate). Retrieved from [Link]
-
Gelest, Inc. (2015, August 19). n-BUTYLTRIS(2-ETHYLHEXANOATE)TIN Safety Data Sheet. Retrieved from [Link]
-
Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds. Retrieved from [Link]
-
Lupine Publishers. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). Qualitative Analysis of Organic Compounds. Retrieved from [Link]
-
CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of Butyltin tris(2-ethylhexanoate)
Foreword
For researchers, scientists, and professionals in drug development and polymer chemistry, a profound understanding of the thermal characteristics of catalysts and stabilizers is paramount. Butyltin tris(2-ethylhexanoate), a prominent organotin compound, serves as a high-performance catalyst in numerous polymerization reactions.[1] Its efficacy is intrinsically linked to its thermal stability, which dictates its performance envelope and the integrity of the final product. This guide provides a comprehensive exploration of the thermal stability and decomposition pathways of Butyltin tris(2-ethylhexanoate), grounded in established analytical methodologies and field-proven insights.
Introduction to Butyltin tris(2-ethylhexanoate)
Butyltin tris(2-ethylhexanoate), with the chemical formula C28H54O6Sn, is a pale-yellow liquid characterized by its high solubility in organic solvents and insolubility in water.[1][2] It is a member of the organotin(IV) carboxylate family, which is widely recognized for its catalytic prowess.[3]
The primary application of Butyltin tris(2-ethylhexanoate) lies in its function as a catalyst for polycondensation, esterification, and transesterification reactions.[1] It is particularly effective in the production of saturated and unsaturated polyester resins, polyurethanes, and plasticizers.[1] A key advantage of this catalyst is its ability to remain in the final product without adversely affecting its properties, obviating the need for additional removal steps.[1]
Table 1: Physicochemical Properties of Butyltin tris(2-ethylhexanoate)
| Property | Value | Reference |
| CAS Number | 23850-94-4 | [2] |
| Molecular Formula | C28H54O6Sn | [2] |
| Molecular Weight | 605.43 g/mol | [2] |
| Appearance | Pale Yellow Liquid | [2] |
| Melting Point | -33°C | [2] |
| Boiling Point | >228°C | [2] |
| Flash Point | 113°C | [2] |
| Solubility | Insoluble in water, highly soluble in organic solvents | [2] |
| Relative Density | 1.1 g/mL | [2] |
The Imperative of Thermal Stability
The thermal stability of a catalyst like Butyltin tris(2-ethylhexanoate) is not merely a data point; it is a critical parameter that governs its application window and the quality of the resulting polymer. The catalytic activity of this compound is notable at temperatures between 80 and 150°C.[1] Understanding its behavior at and above these temperatures is crucial for process optimization and ensuring product integrity. Thermal degradation can lead to loss of catalytic activity, discoloration of the polymer, and the generation of undesirable byproducts.
Investigating Thermal Stability: Core Analytical Techniques
The cornerstone of assessing the thermal stability of any material is thermal analysis. For Butyltin tris(2-ethylhexanoate), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is indispensable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the final residue.[4]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy.
Evolved Gas Analysis (EGA)
To gain a deeper understanding of the decomposition mechanism, TGA is often coupled with techniques that analyze the gaseous byproducts.[1] TGA-Mass Spectrometry (TGA-MS) and TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) identify the evolved chemical species, providing direct evidence for the proposed decomposition pathways.[1]
Hypothetical Thermal Decomposition Profile of Butyltin tris(2-ethylhexanoate)
While specific, publicly available TGA/DSC data for Butyltin tris(2-ethylhexanoate) is scarce, a plausible decomposition pathway can be postulated based on the known chemistry of organotin carboxylates and related compounds.
Proposed Decomposition Mechanism
The thermal decomposition of Butyltin tris(2-ethylhexanoate) is anticipated to be a multi-step process. The initial and weakest point in the molecule is likely the tin-carbon bond.
Step 1: Cleavage of the Tin-Carbon Bond
The primary decomposition event is expected to be the homolytic cleavage of the Sn-C (butyl) bond. This is supported by studies on the pyrolysis of monobutyltin trichloride, where the Sn-C bond scission is the initiating step.[2] This would result in the formation of a butyl radical and a tin-centered radical.
Step 2: Decomposition of the Carboxylate Ligands
Following the initial Sn-C bond cleavage, the three 2-ethylhexanoate ligands will decompose. This can proceed through various radical mechanisms, leading to the formation of carbon dioxide, alkenes (from the ethyl and hexyl chains), and other smaller hydrocarbon fragments.
Step 3: Formation of Final Residue
The final, non-volatile residue is expected to be tin(IV) oxide (SnO2), a common end-product for the thermal decomposition of organotin compounds in an oxidizing atmosphere. In an inert atmosphere, a mixture of tin oxides and metallic tin could be formed.
Experimental Protocols for Thermal Analysis
To ensure the generation of reliable and reproducible data, the following detailed protocols for TGA and DSC analysis are provided.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of Butyltin tris(2-ethylhexanoate).
Instrumentation: A calibrated thermogravimetric analyzer.
Materials:
-
Butyltin tris(2-ethylhexanoate) sample
-
High-purity nitrogen (or air/oxygen for oxidative studies)
-
Alumina or platinum crucibles
Procedure:
-
Sample Preparation: Ensure the sample is representative. As Butyltin tris(2-ethylhexanoate) is a liquid, gently agitate the stock bottle before sampling.
-
Crucible Tare: Place an empty crucible in the TGA and tare the balance.
-
Sample Loading: Using a micropipette, accurately dispense 5-10 mg of the liquid sample into the crucible.
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Set the purge gas flow rate (e.g., 20-50 mL/min).
-
Define the temperature program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature (TGA curve).
-
Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition (Tonset) and the temperatures of each decomposition step.
-
Quantify the percentage mass loss at each stage and the final residue percentage.
-
Diagram 1: TGA Experimental Workflow
Caption: Workflow for TGA analysis of Butyltin tris(2-ethylhexanoate).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify thermal transitions such as melting and decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Materials:
-
Butyltin tris(2-ethylhexanoate) sample
-
Aluminum crucibles and lids
-
High-purity nitrogen
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the purge gas flow rate (e.g., 20-50 mL/min).
-
Define the temperature program:
-
Equilibrate at -50°C.
-
Ramp the temperature from -50°C to 400°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Initiate the experiment and record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic and exothermic peaks corresponding to melting and decomposition.
-
Determine the onset temperature and peak temperature for each transition.
-
Calculate the enthalpy change (ΔH) for each event.
-
Interpreting the Thermal Data: A Guide for the Scientist
The TGA and DSC curves provide a wealth of information that, when correctly interpreted, reveals the thermal behavior of Butyltin tris(2-ethylhexanoate).
Reading the TGA Curve
-
Initial Plateau: The initial flat region of the TGA curve represents the stable state of the sample before any significant mass loss.
-
Decomposition Steps: Sharp drops in the curve indicate mass loss due to decomposition. The number of distinct steps corresponds to the number of major decomposition events.
-
DTG Curve: The peaks on the first derivative (DTG) curve correspond to the points of maximum decomposition rate for each step. This is often more precise for identifying the temperature of a specific decomposition event.
-
Final Plateau: The final flat region at high temperatures indicates the mass of the non-volatile residue.
Reading the DSC Curve
-
Endothermic Peaks: A peak pointing downwards (endotherm) signifies a process that absorbs heat, such as melting.
-
Exothermic Peaks: A peak pointing upwards (exotherm) indicates a process that releases heat, which is typical for decomposition reactions.
Diagram 2: Hypothetical Decomposition Pathway
Caption: Proposed thermal decomposition pathway for Butyltin tris(2-ethylhexanoate).
Conclusion and Future Perspectives
For researchers and professionals, the key takeaway is the imperative of empirical analysis. The protocols detailed herein for TGA and DSC, ideally coupled with Evolved Gas Analysis, will empower laboratories to generate precise thermal stability data for Butyltin tris(2-ethylhexanoate) and other organometallic compounds. This data is not only fundamental to understanding the material's intrinsic properties but is also critical for optimizing industrial processes, ensuring product quality, and advancing the development of new materials.
References
- Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2611-2621.
-
Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]
-
University of Babylon. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. Retrieved from [Link]
-
XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Retrieved from [Link]
-
Lupine Publishers. (2018). A Review of Organotin Compounds: Chemistry and Applications. Retrieved from [Link]
-
Gelest, Inc. (2015). n-BUTYLTRIS(2-ETHYLHEXANOATE)TIN Safety Data Sheet. Retrieved from [Link]
-
Amazon S3. (n.d.). SNB2050 - n-BUTYLTRIS(2-ETHYLHEXANOATE)TIN. Retrieved from [Link]
-
BNT Chemicals. (n.d.). Butyltin tris (2-Ethylhexanoate). Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Thermogravimetric (TGA) curve of organotin(IV) complexes (1–4) and.... Retrieved from [Link]
-
Unilong. (n.d.). Butyltin tris(2-ethylhexanoate) CAS 23850-94-4. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the degradation of butyltin compounds in surface water samples under different storage conditions using multiple isotope tracers and GC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic degradation processes of butyl- and phenyltins in soils. Retrieved from [Link]
-
PubChem. (n.d.). Butyltin tris-(2-ethylhexanoate). Retrieved from [Link]
-
PubMed. (2015). Study of the Degradation of Butyltin Compounds in Surface Water Samples Under Different Storage Conditions Using Multiple Isotope Tracers and GC-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Studies of Organotin(IV) Carboxylates. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal degradation of polymers. Retrieved from [Link]
-
Sys Rev Pharm. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Retrieved from [Link]
-
MDPI. (2021). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]
Sources
Spectroscopic data (NMR, IR, MS) for Butyltin tris(2-ethylhexanoate)
An In-Depth Technical Guide to the Spectroscopic Characterization of Butyltin tris(2-ethylhexanoate)
Introduction
Butyltin tris(2-ethylhexanoate), with the CAS Number 23850-94-4, is an organotin compound that serves a critical role as a catalyst in various industrial processes, including polycondensation, esterification, and transesterification reactions.[1] Its efficacy as a catalyst, particularly in the production of polyester resins and polyurethanes, necessitates a thorough understanding of its molecular structure and purity.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this compound.
This technical guide provides a detailed exploration of the expected spectroscopic data for Butyltin tris(2-ethylhexanoate). As a Senior Application Scientist, the focus extends beyond mere data presentation to elucidate the underlying principles and rationale for the interpretation of the spectroscopic features. This guide is intended for researchers, scientists, and quality control professionals who require a deep understanding of the structural analysis of this organometallic compound.
Molecular Structure and Spectroscopic Overview
Butyltin tris(2-ethylhexanoate) consists of a central tin(IV) atom bonded to one butyl group and three 2-ethylhexanoate ligands through oxygen atoms. The coordination of the carboxylate groups to the tin center is a key determinant of its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule and for probing the environment around the tin atom. For Butyltin tris(2-ethylhexanoate), ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra of Butyltin tris(2-ethylhexanoate) is outlined below. The choice of solvent is critical; a non-coordinating solvent such as deuterochloroform (CDCl₃) is recommended to observe the intrinsic structure of the compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Butyltin tris(2-ethylhexanoate) is expected to show distinct signals for the butyl group attached to the tin atom and for the three equivalent 2-ethylhexanoate ligands. The proximity to the electropositive tin atom and the electronegative oxygen atoms influences the chemical shifts.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Butyl Group | |||
| Sn-CH₂ -(CH₂)₂-CH₃ | ~1.5 - 1.7 | Triplet | 2H |
| Sn-CH₂-CH₂ -CH₂-CH₃ | ~1.2 - 1.4 | Multiplet | 2H |
| Sn-(CH₂)₂-CH₂ -CH₃ | ~1.1 - 1.3 | Multiplet | 2H |
| Sn-(CH₂)₃-CH₃ | ~0.8 - 1.0 | Triplet | 3H |
| 2-Ethylhexanoate Ligand (x3) | |||
| OCO-CH (CH₂CH₃)- | ~2.2 - 2.4 | Multiplet | 1H |
| -CH(CH₂ CH₃)- | ~1.4 - 1.6 | Multiplet | 2H |
| -CH(CH₂CH₂ CH₂CH₂CH₃) | ~1.2 - 1.4 | Multiplet | 6H |
| -CH(CH₂CH₃)CH₃ | ~0.8 - 1.0 | Triplet | 3H |
| -(CH₂)₄-CH₃ | ~0.8 - 1.0 | Triplet | 3H |
Rationale for Assignments:
-
The protons of the butyl group directly attached to the tin atom are deshielded compared to a typical alkane, resulting in a downfield shift.
-
The methine proton (CH) alpha to the carbonyl group in the 2-ethylhexanoate ligand is expected to be the most downfield signal for this ligand due to the electron-withdrawing effect of the carboxylate group.[2]
-
The terminal methyl groups of both the butyl and 2-ethylhexanoate chains are expected to be in the upfield region, typical for alkyl protons.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the equivalence of the three 2-ethylhexanoate ligands, a single set of signals is expected for this moiety.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Butyl Group | |
| Sn-C H₂-(CH₂)₂-CH₃ | ~15 - 20 |
| Sn-CH₂-C H₂-CH₂-CH₃ | ~28 - 32 |
| Sn-(CH₂)₂-C H₂-CH₃ | ~26 - 30 |
| Sn-(CH₂)₃-C H₃ | ~13 - 15 |
| 2-Ethylhexanoate Ligand (x3) | |
| OC O- | ~175 - 185 |
| OCO-C H- | ~45 - 55 |
| -CH(C H₂CH₃)- | ~25 - 30 |
| -CH(CH₂C H₂CH₂CH₂CH₃) | ~30 - 35 |
| -CH(CH₂CH₂C H₂CH₂CH₃) | ~22 - 26 |
| -CH(CH₂CH₂CH₂C H₂CH₃) | ~28 - 32 |
| -CH(CH₂CH₃)C H₃ | ~10 - 14 |
| -(CH₂)₄-C H₃ | ~13 - 15 |
Rationale for Assignments:
-
The carbonyl carbon of the ester is the most deshielded, appearing significantly downfield.[4]
-
The carbons of the butyl group attached to tin will show characteristic shifts, with the alpha-carbon being the most affected.
-
The remaining aliphatic carbons will appear in the typical upfield region of the spectrum.[5]
¹¹⁹Sn NMR Spectroscopy
¹¹⁹Sn NMR is a highly sensitive probe of the coordination environment of the tin atom. The chemical shift (δ) of ¹¹⁹Sn is indicative of the coordination number and the nature of the substituents.
Predicted Chemical Shift (δ, ppm): -50 to -200 ppm (relative to SnMe₄)
Rationale:
-
For mono-n-butyltin(IV) compounds, the ¹¹⁹Sn chemical shift is sensitive to the coordination number at the tin center.[6]
-
A four-coordinate tin atom in a tetrahedral environment typically exhibits a chemical shift in the range of +200 to -60 ppm.
-
Higher coordination numbers, which are likely for Butyltin tris(2-ethylhexanoate) due to the potential for the carboxylate ligands to act as bidentate or bridging ligands, lead to a significant upfield shift (more negative δ values).[6] The predicted range reflects a coordination number greater than four. The ¹J(¹¹⁹Sn, ¹³C) coupling constants can further elucidate the coordination geometry.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups and probing the bonding of the carboxylate ligands to the tin atom.
Experimental Protocol for IR Analysis
Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples like Butyltin tris(2-ethylhexanoate).
Interpretation of IR Spectrum
The key diagnostic region in the IR spectrum is where the carboxylate and C-H stretching vibrations appear.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| 2960 - 2850 | C-H stretching (aliphatic) | Confirms the presence of the butyl and 2-ethylhexanoate alkyl chains. |
| ~1580 - 1650 | νₐₛ(COO⁻) - Asymmetric stretching | The position of this band is indicative of the coordination mode. A higher frequency suggests a unidentate coordination.[7] |
| ~1410 - 1470 | νₛ(COO⁻) - Symmetric stretching | The separation between the asymmetric and symmetric bands (Δν) is a key diagnostic parameter.[8] |
| ~500 - 600 | ν(Sn-O) | Stretching vibration of the tin-oxygen bond. |
| ~400 - 500 | ν(Sn-C) | Stretching vibration of the tin-carbon bond. |
Expert Insight on Carboxylate Coordination: The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group provides valuable information about its coordination mode.[8]
-
Ionic: Δν is relatively small.
-
Bidentate (Chelating): Δν is smaller than in the ionic form.
-
Bridging: Δν is similar to the ionic form.
-
Unidentate: Δν is significantly larger.[7]
For Butyltin tris(2-ethylhexanoate), a unidentate or asymmetrically bidentate coordination is plausible, which would result in a relatively large Δν.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Predicted Fragmentation Pattern
The fragmentation of Butyltin tris(2-ethylhexanoate) is expected to be dominated by the cleavage of the tin-carbon and tin-oxygen bonds.
Key Predicted Fragments:
| m/z (for ¹²⁰Sn) | Proposed Fragment | Interpretation |
| 606 | [C₂₈H₅₄O₆Sn]⁺˙ | Molecular Ion (M⁺˙). May be of low abundance or absent in EI. |
| 549 | [Sn(C₈H₁₅O₂)₃]⁺ | Loss of the butyl radical from the molecular ion.[9] |
| 463 | [Sn(C₄H₉)(C₈H₁₅O₂)₂]⁺ | Loss of a 2-ethylhexanoate radical from the molecular ion.[10] |
| 405 | [Sn(C₈H₁₅O₂)₂]⁺ | Loss of the butyl radical from the m/z 463 fragment. |
| 320 | [Sn(C₄H₉)(C₈H₁₅O₂)]⁺ | Loss of a 2-ethylhexanoate radical from the m/z 549 fragment. |
| 177 | [Sn(C₄H₉)]⁺ | Butyltin cation. |
| 143 | [C₈H₁₅O₂]⁺ | 2-ethylhexanoyl cation. |
Note: The mass spectrum will exhibit a characteristic isotopic pattern for tin-containing fragments due to the multiple stable isotopes of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn).
Conclusion
The comprehensive spectroscopic analysis of Butyltin tris(2-ethylhexanoate) using NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹¹⁹Sn NMR offers direct insight into the coordination environment of the central tin atom. IR spectroscopy is crucial for verifying the presence of functional groups and determining the coordination mode of the carboxylate ligands. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that are essential for structural confirmation. The integration of these techniques, guided by the principles outlined in this guide, allows for the unambiguous identification and quality assessment of Butyltin tris(2-ethylhexanoate), ensuring its suitability for high-performance applications.
References
- Pejchal, V., Holeček, J., Nádvorník, M., & Lyčka, A. (1995). ¹³C and ¹¹⁹Sn NMR Spectra of Some Mono-n-butyltin(IV) Compounds.
-
PubChem. Butyltin tris-(2-ethylhexanoate). [Link]
- Banoub, J. H., et al. (2004). Electrospray tandem mass spectrometric measurements of organotin compounds. Journal of the American Society for Mass Spectrometry, 15(8), 1148-1161.
-
911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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IMSERC. NMR Periodic Table: Tin NMR. [Link]
-
Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]
-
BNT Chemicals. Butyltin tris (2-Ethylhexanoate). [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Sutton, B., et al. (2016). Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber. RSC Advances, 6(10), 8345-8353.
- Wade, L. G. Organic Chemistry. Pearson.
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OpenStax. Organic Chemistry. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
University of Calgary. ¹³C NMR Spectroscopy. [Link]
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The Genesis of a Metallic Bond: An In-Depth Technical Guide to the Early Research and Discovery of Organotin Compounds
Abstract
This technical guide provides a comprehensive exploration of the nascent stages of organotin chemistry, a field that has evolved from mid-19th-century curiosities to a cornerstone of modern organometallic applications. We will delve into the pioneering syntheses, the rudimentary yet effective characterization techniques of the era, and the foundational experimental protocols that established the bedrock of this critical area of research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the historical and chemical context from which the diverse applications of organotin compounds have emerged. We will not only present the historical discoveries but also analyze the experimental logic and causality that drove the field forward, offering a unique perspective on the birth of a significant branch of chemistry.
The Dawn of Organotin Chemistry: The Pioneering Syntheses of Frankland and Löwig
The mid-19th century witnessed the birth of organometallic chemistry, and at its forefront were the initial explorations into compounds containing a direct carbon-tin bond. Two figures, working independently and with different approaches, laid the foundational pillars of organotin chemistry: Edward Frankland in England and Carl Löwig in Germany.
Edward Frankland and the First Organotin Compound (1849)
Sir Edward Frankland, a prominent English chemist, is widely credited with the first synthesis of an organotin compound.[1][2][3] In 1849, while investigating the reaction of ethyl iodide with various metals, he observed that metallic tin reacted to form a new crystalline substance.[4] This compound was later identified as diethyltin diiodide, ((C₂H₅)₂SnI₂), marking the genesis of organotin chemistry.[1][3][5]
Based on historical accounts, Frankland's pioneering experiment can be reconstructed as follows. The causality behind this experimental choice was likely rooted in the desire to understand the reactivity of alkyl halides with metals, a burgeoning area of chemical inquiry at the time.
-
Reactants:
-
Ethyl iodide (C₂H₅I)
-
Metallic tin (Sn), likely in the form of foil or granules.
-
-
Apparatus:
-
A sealed glass tube, a common piece of equipment for high-temperature reactions in the 19th century to prevent the escape of volatile substances.
-
-
Procedure:
-
Ethyl iodide and metallic tin were sealed within a glass tube.
-
The tube was heated to a temperature between 150 °C and 200 °C.
-
Upon cooling, a yellowish oily liquid that solidified into a crystalline mass was observed. This crystalline solid was the crude diethyltin diiodide.
-
-
Causality and Insights: Frankland's direct synthesis demonstrated that a carbon-tin bond could be formed through the direct reaction of an alkyl halide with the metal. This was a significant conceptual leap, establishing a new class of compounds that bridged the gap between organic and inorganic chemistry.
Carl Löwig's Independent Discovery (1852)
Shortly after Frankland's discovery, in 1852, the German chemist Carl Löwig reported the synthesis of alkyltin compounds using a different method.[1][6] Löwig's approach involved the reaction of an alkyl halide with a tin-sodium alloy.[1][6] This work, published in 1852, is often considered the formal beginning of organotin chemistry due to its systematic investigation.[1][6]
Löwig's choice of a tin-sodium alloy was likely driven by the understanding that sodium, being a more reactive metal, could facilitate the reaction with the alkyl halide.
-
Reactants:
-
Alkyl halide (e.g., ethyl iodide)
-
Tin-sodium alloy (Sn/Na)
-
-
Procedure:
-
An alloy of tin and sodium was prepared.
-
The alloy was then reacted with an alkyl halide.
-
This reaction yielded a mixture of alkyltin compounds.
-
-
Causality and Insights: Löwig's method, while yielding a mixture of products, provided an alternative and accessible route to organotin compounds. The use of a reactive alloy highlighted the importance of the metallic reagent's nature in these syntheses.
Early Characterization: Identifying the "Organic Bodies of Tin"
The synthesis of these novel compounds presented a significant challenge for chemists of the mid-19th century: how to prove the existence of a direct carbon-tin bond and determine the elemental composition of these "organic bodies of Sn". The analytical techniques of the era were rudimentary by modern standards, but they were sufficient to lay the groundwork for the characterization of these new substances.
Elemental Analysis: The Cornerstone of 19th-Century Chemistry
The primary method for characterizing new organic and organometallic compounds in the 19th century was elemental analysis. The goal was to determine the empirical formula of a compound by precisely measuring the mass of its constituent elements.
-
Liebig's Combustion Analysis: Developed by Justus von Liebig in the 1830s, this method was instrumental in the advancement of organic chemistry.[7][8][9]
-
Principle: A known mass of the organotin compound was combusted in a stream of oxygen. The carbon in the compound was converted to carbon dioxide (CO₂) and the hydrogen to water (H₂O).
-
Procedure: The CO₂ and H₂O were absorbed in separate, pre-weighed tubes containing potassium hydroxide and calcium chloride, respectively. The increase in the mass of these tubes allowed for the calculation of the mass of carbon and hydrogen in the original sample.
-
Tin Determination: The tin would remain as tin oxide (SnO₂) after combustion, which could be weighed to determine the tin content.
-
-
Dumas Method for Nitrogen Analysis: Developed by Jean-Baptiste Dumas in 1826, this method was used if the organic part of the organotin compound contained nitrogen.[10][11][12][13][14]
-
Principle: The compound was combusted with copper oxide to convert any nitrogen into nitrogen gas (N₂).
-
Procedure: The volume of the evolved N₂ gas was measured, from which the mass of nitrogen in the original sample could be calculated.
-
These meticulous and often laborious analytical methods provided the first quantitative evidence for the composition of organotin compounds, confirming the presence of carbon, hydrogen, and tin in definite proportions.
The Expansion of Synthetic Methodology: The Grignard and Wurtz Reactions
The turn of the 20th century brought with it a revolution in synthetic chemistry that had a profound impact on the field of organotin chemistry: the discovery of Grignard reagents. This, coupled with the adaptation of the Wurtz reaction, provided chemists with more versatile and efficient tools to create a wider array of organotin compounds.
The Grignard Reaction: A Paradigm Shift in Organometallic Synthesis
The discovery of organomagnesium halides (Grignard reagents) by Victor Grignard in 1900 provided a powerful new method for forming carbon-carbon and carbon-metal bonds.[15] Its application to organotin synthesis was a significant step forward.
A pivotal early example of the use of Grignard reagents in organotin chemistry was the work of Pope and Peachey in 1903.
-
Reactants:
-
Grignard reagent (R-MgX), prepared from an organic halide and magnesium metal in an ethereal solvent.
-
Tin tetrachloride (SnCl₄)
-
-
Procedure:
-
The Grignard reagent was prepared in anhydrous diethyl ether.
-
A solution of tin tetrachloride in a suitable solvent was then slowly added to the Grignard reagent.
-
The reaction mixture was typically refluxed to ensure complete reaction.
-
After hydrolysis of the reaction mixture, the tetraorganotin compound (R₄Sn) was isolated and purified.
-
-
General Reaction: 4 R-MgX + SnCl₄ → R₄Sn + 4 MgXCl[2]
-
Causality and Insights: The Grignard reaction offered superior control and higher yields compared to the earlier methods. The pre-formed organomagnesium reagent acted as a potent nucleophile, readily displacing the halide ions from the tin center. This method's versatility allowed for the synthesis of a wide variety of tetraalkyl- and tetraaryltin compounds.
The Wurtz Reaction: An Early Route to Tetraorganotins
Adapted from the original Wurtz coupling reaction, this method provided another pathway to symmetrical tetraorganotin compounds.
-
Reactants:
-
An alkyl halide (R-X)
-
Sodium metal (Na)
-
Tin tetrachloride (SnCl₄)
-
-
Procedure:
-
The reactants were combined in a suitable solvent.
-
The highly reactive sodium metal would facilitate the coupling of the alkyl groups with the tin halide.
-
-
General Reaction: 4 R-X + SnCl₄ + 8 Na → R₄Sn + 4 NaCl + 4 NaX
-
Causality and Insights: While effective for the synthesis of simple, symmetrical tetraorganotins, the Wurtz reaction was often plagued by side reactions and was less versatile than the Grignard method.
Key Figures and Foundational Reactions of the Early 20th Century
The early 20th century saw the emergence of several key researchers who systematically expanded the field of organotin chemistry, developing new reactions and understanding the fundamental properties of these compounds.
The Prolific Contributions of Krause, Kraus, and Kocheshkov
The names of Erich Krause in Germany, Charles A. Kraus in the United States, and K. A. Kocheshkov in Russia are synonymous with the significant advancements in organotin chemistry during this period.[1][6] Their collective work laid the groundwork for much of our modern understanding of the synthesis and reactivity of these compounds.
The Kocheshkov Redistribution Reaction: A Gateway to Functionalized Organotins
One of the most significant contributions from this era was the development of the redistribution reaction, often named after K. A. Kocheshkov. This reaction provided a crucial method for the synthesis of organotin halides with a varying number of organic substituents.
-
Principle: A tetraorganotin compound (R₄Sn) is reacted with a tin tetrahalide (SnX₄) in a controlled manner to exchange organic groups and halogen atoms.
-
Experimental Protocol (General):
-
A tetraorganotin compound and a tin tetrahalide are mixed in a specific stoichiometric ratio.
-
The mixture is heated, often to high temperatures, to facilitate the redistribution of substituents.
-
The product mixture, containing various organotin halides (R₃SnX, R₂SnX₂, RSnX₃), is then separated and purified, often by distillation.
-
-
General Reactions:
-
Causality and Insights: The Kocheshkov redistribution reaction was a game-changer. It allowed for the targeted synthesis of organotin halides, which are invaluable precursors for a vast array of other organotin derivatives, including oxides, hydroxides, and hydrides. The ability to control the degree of alkylation or arylation by simply adjusting the stoichiometry of the reactants was a powerful synthetic tool.
Early Applications: From Laboratory Curiosities to Industrial Mainstays
While the initial discoveries of organotin compounds were driven by fundamental scientific curiosity, it wasn't long before their unique properties led to practical applications.
The Stabilization of Poly(vinyl chloride) (PVC)
One of the earliest and most significant industrial applications of organotin compounds was as heat stabilizers for PVC.[6] PVC is a versatile and widely used polymer, but it is thermally unstable and degrades upon heating, releasing hydrochloric acid (HCl). This degradation leads to discoloration and a loss of mechanical properties.
-
Mechanism of Stabilization: Organotin compounds, particularly dialkyltin carboxylates and mercaptides, function as stabilizers by:
-
Scavenging HCl: They react with the HCl produced during PVC degradation, preventing it from catalyzing further degradation.
-
Replacing Labile Chlorine Atoms: They can substitute the labile chlorine atoms on the PVC polymer chain with more stable groups, thus inhibiting the initiation of the degradation process.
-
-
Timeline of Development:
The discovery of this application marked a turning point for organotin chemistry, transforming it from a purely academic pursuit into a field with significant industrial and economic importance.
Conclusion
The journey from Frankland's sealed tube to the industrial production of organotin-stabilized PVC is a testament to the power of fundamental scientific inquiry. The early pioneers of organotin chemistry, working with rudimentary tools and techniques, not only discovered a new class of compounds but also laid the conceptual and experimental groundwork for generations of chemists to come. Their meticulous work in synthesis and characterization, coupled with the development of new synthetic methodologies, transformed organotin compounds from laboratory curiosities into indispensable materials with a vast range of applications. Understanding this early history provides a crucial context for contemporary research and development in the ever-evolving field of organometallic chemistry.
Visualization of Key Concepts
Diagram 1: The Genesis of Organotin Synthesis
Caption: Pioneering synthetic routes to organotin compounds.
Diagram 2: Evolution of Synthetic Methods
Caption: Key synthetic methodologies in early organotin chemistry.
Summary of Early Synthetic Methods
| Method | Key Proponents | Year | Reactants | Products | Key Advantages/Disadvantages |
| Direct Synthesis | Edward Frankland | 1849 | Alkyl Halide + Metallic Tin | Dialkyltin Dihalide | Advantage: Conceptually simple. Disadvantage: Harsh conditions, limited scope. |
| Alloy Method | Carl Löwig | 1852 | Alkyl Halide + Tin-Sodium Alloy | Mixture of Alkyltins | Advantage: Alternative to direct heating. Disadvantage: Poor selectivity. |
| Wurtz Reaction | (Adapted) | Late 19th Century | Alkyl Halide + Sodium + Tin Halide | Tetraorganotin | Advantage: Route to symmetrical tetraorganotins. Disadvantage: Side reactions, less versatile. |
| Grignard Reaction | Pope and Peachey | 1903 | Grignard Reagent + Tin Halide | Tetraorganotin | Advantage: High yield, versatile, good control. Disadvantage: Requires anhydrous conditions. |
| Redistribution Reaction | K. A. Kocheshkov | Early 20th Century | Tetraorganotin + Tin Halide | Organotin Halides | Advantage: Controlled synthesis of functionalized organotins. Disadvantage: High temperatures often required. |
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Monobutyltin Compounds: A Toxicological Deep Dive for the Modern Researcher
Abstract
Monobutyltin (MBT) compounds, while less toxic than their di- and tri-substituted counterparts, present a unique toxicological profile of significant interest to researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the current understanding of MBT toxicology. We will move beyond a simple recitation of facts to explore the causality behind its toxicokinetics, delve into the molecular mechanisms of its action, and present a clear, data-driven picture of its effects on key organ systems. This guide is designed to be a practical and authoritative resource, grounding its claims in robust scientific evidence and providing detailed methodologies to empower further research in this critical area.
Introduction to Monobutyltin (MBT) Compounds
Monobutyltin compounds are organotin compounds characterized by a single butyl group covalently bonded to a tin atom. They primarily exist as salts, such as monobutyltin trichloride (MBTC), or oxides like monobutyltin oxide (MBTO).
1.1. Industrial Applications and Sources of Exposure
MBT compounds serve as crucial intermediates in the synthesis of other organotin compounds, particularly dibutyltin and tributyltin derivatives, which have widespread applications.[1][2] They are also used as catalysts in the production of polyurethane foams and polyester resins, and as heat and light stabilizers for polyvinyl chloride (PVC).[3][4] Human and environmental exposure can occur through industrial effluents and the degradation of tributyltin and dibutyltin compounds, which are more widely used as biocides and in marine anti-fouling paints.[5][6] Although tetra-substituted organotins are relatively non-toxic, they can decompose or metabolize into the more toxic tri-substituted compounds.[5]
Toxicokinetics: The Journey of MBT in the Body
The biological impact of any xenobiotic is fundamentally dictated by its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data on MBT is more limited compared to other organotins, we can infer its likely behavior based on the broader class of organotin compounds.
Organotin compounds can be absorbed through oral, inhalation, and dermal routes, with organotin compounds being more readily absorbed than inorganic tin.[7] Once in the bloodstream, tin can bind to hemoglobin and distribute to various organs, with the highest accumulation typically seen in the kidney, liver, lung, and bone.[7] Metabolism of organotin compounds, including the likely dealkylation of higher butyltins to MBT, is catalyzed by cytochrome P-450 enzymes in the liver.[7] The resulting metabolites can be conjugated with glutathione and further processed into mercapturic acid derivatives for excretion, primarily through feces and urine.[7] A study on the metabolism of tributyltin in rats demonstrated that it is rapidly dealkylated in the liver, with a notable retention of monobutyltin and inorganic tin in the brain.[8]
Mechanisms of Toxicity: A Cellular and Molecular Perspective
The toxicity of organotin compounds is multifaceted, involving interactions with various cellular components and disruption of key signaling pathways. While MBT is generally considered less potent than DBT and TBT, it contributes to the overall toxic burden.[9][10] In vitro studies on neuroblastoma cells have shown that MBT induces lighter cytotoxic changes compared to DBT and TBT, which exert significant toxic effects at very low concentrations.[9][10]
The primary mechanisms of organotin toxicity include:
-
Mitochondrial Dysfunction: Organotins are known to be potent inhibitors of mitochondrial ATP synthase, disrupting cellular energy production.[11][12]
-
Disruption of Calcium Homeostasis: A key mechanism of toxicity for organotins is the elevation of intracellular calcium concentrations, which can activate cytotoxic pathways, leading to cytoskeletal disruption and impaired mitochondrial function.[11]
-
Induction of Oxidative Stress: Organotins can lead to the production of reactive oxygen species (ROS), causing cellular damage.[9]
-
Apoptosis: Organotins can induce programmed cell death, or apoptosis, in various cell types, including neuronal cells.[7][9]
Below is a diagram illustrating the proposed general mechanism of organotin-induced cytotoxicity.
Caption: General workflow for the analysis of organotin compounds.
Analysis of organotin compounds typically involves four main steps: extraction, derivatization (for gas chromatography), separation, and detection. [13]High-performance liquid chromatography (HPLC) offers the advantage of not requiring a derivatization step. [13]Common detection methods include atomic absorption spectroscopy (AAS), mass spectrometry (MS), and inductively coupled plasma mass spectrometry (ICP-MS). [13][14]
Conclusion and Future Perspectives
The toxicological profile of monobutyltin compounds reveals them to be less potent than their di- and tributyltin analogues. However, their role as metabolites of more toxic organotins and their own inherent, albeit lower, toxicity warrant continued investigation. Future research should focus on elucidating the specific molecular targets of MBT, further refining our understanding of its toxicokinetics, and assessing the potential for synergistic effects with other environmental contaminants. A deeper comprehension of the complete toxicological landscape of all organotin species is essential for accurate risk assessment and the protection of human and environmental health.
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García-García, E., et al. (2013). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. Journal of Agricultural and Food Chemistry, 61(17), 4195-203. [Link]
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Australian Government Department of Health. (2019). Monobutyltin alkyl mercaptoacetates: Human health tier II assessment. [Link]
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Ministry of the Environment, Japan. (n.d.). Organic tin compounds (Monobutyltin compounds). [Link]
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García-García, E., et al. (2013). In Vitro Approaches To Evaluate Toxicity Induced by Organotin Compounds Tributyltin (TBT), Dibutyltin (DBT), and Monobutyltin (MBT) in Neuroblastoma Cells. Journal of Agricultural and Food Chemistry. [Link]
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García-García, E., et al. (2013). In Vitro Approaches To Evaluate Toxicity Induced by Organotin Compounds Tributyltin (TBT), Dibutyltin (DBT), and Monobutyltin (MBT) in Neuroblastoma Cells. Journal of Agricultural and Food Chemistry. [Link]
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OECD. (2006). SIDS INITIAL ASSESSMENT PROFILE: Monobutyltin trichloride and selected thioglycolate esters. [Link]
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Wada, O., et al. (1982). Determination of Tri-, Di-, and Monobutyltin and Inorganic Tin in Biological Materials and Some Aspects of Their Metabolism. The Journal of Toxicological Sciences, 7(3), 169-181. [Link]
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U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for Mono- Di- and Tri- Butyltin Compounds. [Link]
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ResearchGate. (2013). In Vitro Approaches To Evaluate Toxicity Induced by Organotin Compounds Tributyltin (TBT), Dibutyltin (DBT), and Monobutyltin (MBT) in Neuroblastoma Cells. [Link]
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Eurofins Australia. (n.d.). Organotins Analysis. [Link]
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LCGC International. (2022). Investigating the Environmental Impact of Organotins. [Link]
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Ataman Kimya. (n.d.). MONOBUTYLTIN OXIDE. [Link]
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National Center for Biotechnology Information. (n.d.). Monobutyltin. PubChem Compound Database. [Link]
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International Programme on Chemical Safety. (2006). MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS. [Link]
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U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for Mono-, Di- and Tri- Butyltin Compounds. [Link]
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U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
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Adeogun, A. O., et al. (2022). Organotin Antifouling Compounds and Sex-Steroid Nuclear Receptor Perturbation: Some Structural Insights. International Journal of Molecular Sciences, 24(1), 461. [Link]
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He, M., et al. (2015). Study of the Degradation of Butyltin Compounds in Surface Water Samples Under Different Storage Conditions Using Multiple Isotope Tracers and GC-MS/MS. Analytical and Bioanalytical Chemistry, 407(28), 8565-8575. [Link]
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European Commission. (2006). Revised assessment of the risks to health and the environment associated with the use of the four organotin compounds TBT, DBT, DOT and TPT. [Link]
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Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. [Link]
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Environmental fate and degradation of Butyltin tris(2-ethylhexanoate)
An In-depth Technical Guide to the Environmental Fate and Degradation of Butyltin tris(2-ethylhexanoate)
Prepared by: Gemini, Senior Application Scientist
Introduction
Butyltin tris(2-ethylhexanoate), CAS No. 23850-94-4, is an organotin compound primarily utilized as a highly effective catalyst in various chemical processes.[1] Its applications include polycondensation, esterification, and transesterification reactions, where it enhances reaction rates and efficiency in the production of polyester resins, polyurethanes, plasticizers, and other polymers.[1] Given its use in industrial manufacturing, understanding its behavior, persistence, and transformation upon release into the environment is of critical importance for environmental risk assessment and regulatory compliance. This guide provides a detailed examination of the environmental fate of Butyltin tris(2-ethylhexanoate), focusing on its physicochemical properties and the primary abiotic and biotic degradation pathways that govern its persistence and transformation in aquatic and terrestrial ecosystems.
Physicochemical Properties
The environmental distribution and behavior of a chemical are fundamentally governed by its physical and chemical properties. Butyltin tris(2-ethylhexanoate) is a pale-yellow liquid characterized by low water solubility and high solubility in organic solvents, which dictates its partitioning behavior in the environment.[1][2] A summary of its key properties is presented in Table 1. Its low water solubility and specific gravity greater than 1.0 suggest that if released into an aquatic system, it will not readily dissolve and is likely to partition to organic matter in sediment and soil.[3][4]
Table 1: Physicochemical Properties of Butyltin tris(2-ethylhexanoate)
| Property | Value | Reference(s) |
| CAS Number | 23850-94-4 | [5][6] |
| Molecular Formula | C28H54O6Sn | [5][7] |
| Molecular Weight | 605.43 g/mol | [3][6] |
| Physical State | Liquid | [3][5] |
| Melting Point | -33°C | [2][6] |
| Boiling Point | >228°C | [2][5] |
| Density | 1.105 g/mL at 25°C | [5][6] |
| Water Solubility | Immiscible; 152 μg/L at 20°C | [3][6] |
| Solubility | Highly soluble in organic solvents | [2] |
| Vapor Pressure | 0.47 Pa at 25°C | [6] |
Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily hydrolysis and photolysis. For Butyltin tris(2-ethylhexanoate), both pathways are significant mechanisms of environmental transformation.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For Butyltin tris(2-ethylhexanoate), the ester linkages (Sn-O-C) are susceptible to hydrolysis. The reaction proceeds via the cleavage of these bonds, releasing the three 2-ethylhexanoate ligands as 2-ethylhexanoic acid and forming monobutyltin hydroxides.[8][9] These hydroxides are unstable and typically exist as various forms of monobutyltin oxide (e.g., BuSnOOH) or polymeric stannoxanes.[10]
The overall hydrolysis reaction can be represented as: BuSn(OOC₈H₁₅)₃ + 3H₂O → BuSn(OH)₃ + 3HOOC₈H₁₅
This process is a primary degradation step, breaking the parent molecule down into smaller, more polar compounds. The rate of hydrolysis is dependent on pH and temperature.
Experimental Protocol: Hydrolysis Study (Adapted from OECD Guideline 111)
This protocol outlines a tiered approach to assessing the rate of hydrolysis as a function of pH.
Causality and Rationale: The objective is to determine the intrinsic hydrolytic stability of the compound, independent of microbial activity. Therefore, sterile, buffered aqueous solutions are used. Testing at different pH values (4, 7, and 9) is critical as the reaction rate can be acid or base-catalyzed.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare sterile, buffered aqueous solutions at pH 4.0 (e.g., acetate buffer), 7.0 (e.g., phosphate buffer), and 9.0 (e.g., borate buffer).
-
Test Substance Addition: Add a known concentration of Butyltin tris(2-ethylhexanoate) to each buffered solution in sterile test vessels. The concentration should be below its water solubility limit and allow for accurate analytical quantification.
-
Incubation: Incubate the test vessels in the dark at a constant temperature (e.g., 25°C) to prevent photolytic degradation.
-
Sampling: At predetermined time intervals, sacrifice replicate vessels from each pH level.
-
Extraction and Analysis: Extract the parent compound and degradation products from the aqueous matrix. This typically involves liquid-liquid extraction with an appropriate organic solvent.
-
Quantification: Analyze the extracts using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is determined from the slope of the regression line, and the half-life (t₁/₂) is calculated as ln(2)/k.
Self-Validating System: The use of sterile buffers ensures that observed degradation is due to hydrolysis alone. The inclusion of multiple time points and replicate samples allows for statistical validation of the degradation kinetics.
Photolysis
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Organotin compounds can undergo photolytic cleavage of the tin-carbon (Sn-C) bond when exposed to sunlight, particularly UV radiation.[4][8] For Butyltin tris(2-ethylhexanoate), this process would involve the cleavage of the butyl group from the tin atom. This debutylation process ultimately leads to the formation of inorganic tin salts.[8]
The photolytic degradation pathway is a key factor in the removal of the organometallic characteristics of the compound, which are largely responsible for its toxicity.
Experimental Protocol: Aqueous Photolysis Study (Adapted from OECD Guideline 316)
This protocol is designed to measure the rate of photodegradation in water under controlled laboratory conditions simulating natural sunlight.
Causality and Rationale: The experiment aims to isolate the effect of light on degradation. Therefore, a parallel experiment is run in the dark to account for any non-photolytic degradation (like hydrolysis). A chemical actinometer is used to ensure the light source provides a consistent and relevant spectrum and intensity.
Step-by-Step Methodology:
-
Solution Preparation: Prepare an aqueous solution of Butyltin tris(2-ethylhexanoate) in purified, sterile water. The use of a co-solvent may be necessary if the solubility is very low, but it should be minimized and justified.
-
Test Setup:
-
Irradiated Samples: Place the test solution in photochemically transparent vessels (e.g., quartz) and expose them to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Dark Controls: Wrap identical vessels containing the test solution in aluminum foil and incubate them alongside the irradiated samples to measure hydrolysis and other non-photolytic losses.
-
-
Actinometry: Concurrently, use a chemical actinometer to measure the light intensity and ensure it remains stable throughout the experiment.
-
Incubation: Maintain a constant temperature during incubation.
-
Sampling and Analysis: At specified time points, sample both the irradiated and dark control vessels. Analyze for the parent compound concentration as described in the hydrolysis protocol.
-
Data Analysis: Calculate the photodegradation rate constant by subtracting the rate constant observed in the dark controls from the rate constant in the irradiated samples. Determine the photolytic half-life.
Self-Validating System: The dark control is essential for ensuring that the measured degradation in the light is truly due to photolysis. The actinometer validates the consistency and relevance of the light exposure.
Biotic Degradation
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. For butyltin compounds, this is a critical environmental degradation process that proceeds via the sequential cleavage of the butyl groups from the tin atom (debutylation).[4][11] Although Butyltin tris(2-ethylhexanoate) is a monobutyltin species, this final butyl group is susceptible to microbial cleavage, ultimately mineralizing the organic portion of the molecule and leaving inorganic tin.[12]
The rate of biodegradation is highly dependent on environmental conditions, including the microbial population, temperature, oxygen availability, and nutrient levels. Degradation is generally slower in anaerobic sediments compared to aerobic environments.[4]
Experimental Protocol: Ready Biodegradability – Manometric Respirometry Test (Adapted from OECD Guideline 301F)
This protocol is used to determine if a substance is "readily biodegradable," providing a stringent test under aerobic conditions.
Causality and Rationale: This test measures biodegradation by quantifying the oxygen consumed by microorganisms as they metabolize the test substance. The amount of oxygen consumed is compared to the theoretical maximum (ThOD) required to fully oxidize the compound, giving a direct measure of mineralization. A toxicity control is included to ensure the test substance is not inhibiting the microbial activity, which would lead to a false-negative result.
Step-by-Step Methodology:
-
Preparation:
-
Inoculum: Use a mixed microbial population, typically from activated sludge of a domestic wastewater treatment plant.
-
Medium: Prepare a mineral salts medium containing essential inorganic nutrients.
-
Test Substance: Prepare a stock solution or add the substance directly to the test vessels.
-
-
Test Setup: Set up multiple respirometer bottles:
-
Test Vessels: Contain mineral medium, inoculum, and the test substance at a known concentration.
-
Inoculum Blank: Contains only medium and inoculum to measure the background respiration of the microorganisms.
-
Toxicity Control: Contains the test substance, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate). This vessel validates that the inoculum is active and not inhibited by the test substance.
-
-
Incubation: Incubate the sealed bottles at a constant temperature (20-25°C) in the dark for 28 days. The bottles are continuously agitated.
-
Measurement: Oxygen consumption is measured continuously using pressure sensors (manometers) that detect the pressure drop from O₂ uptake. CO₂ produced is trapped by a potassium hydroxide solution in the bottle.
-
Data Analysis:
-
Calculate the Theoretical Oxygen Demand (ThOD) based on the elemental formula of Butyltin tris(2-ethylhexanoate).
-
Subtract the oxygen consumption of the inoculum blank from the test vessels.
-
Express the measured oxygen consumption as a percentage of the ThOD.
-
A substance is considered "readily biodegradable" if it reaches >60% degradation within a 10-day window during the 28-day test.
-
Self-Validating System: The inoculum blank corrects for endogenous respiration. The toxicity control confirms the viability of the microbial population in the presence of the test substance. The reference standard confirms the inoculum's ability to degrade a known biodegradable compound.
Summary of Degradation Pathways
The environmental degradation of Butyltin tris(2-ethylhexanoate) is a multi-faceted process. The initial and likely rapid transformation in aqueous environments is hydrolysis of the ester bonds. This is followed by slower photolytic and microbial degradation of the tin-carbon bond.
Conclusion
The environmental fate of Butyltin tris(2-ethylhexanoate) is dictated by a combination of abiotic and biotic processes. Its low water solubility suggests that it will primarily associate with particulate matter, soil, and sediment upon entering the environment. The ester linkages are susceptible to hydrolysis, representing a significant initial transformation step. Subsequent degradation proceeds through photolysis and microbial action, which cleave the butyl group from the tin atom, ultimately leading to the formation of less toxic inorganic tin compounds. While standard testing methodologies provide a framework for assessing its persistence, the actual degradation rates in complex environmental matrices will vary based on site-specific conditions. This guide provides the foundational knowledge and experimental rationale necessary for researchers and professionals to design and interpret robust environmental fate studies for this compound.
References
- Santa Cruz Biotechnology. (n.d.). Butyltin tris(2-ethylhexanoate) [Safety Data Sheet].
- Muby Chemicals. (2024, June 10). Mono Butyltin Tris 2- Ethylhexonate Manufacturers, with SDS.
- Gelest, Inc. (2015, August 19). n-BUTYLTRIS(2-ETHYLHEXANOATE)TIN [Safety Data Sheet].
- BNT Chemicals. (n.d.). Butyltin tris (2-Ethylhexanoate).
- Guidechem. (n.d.). Butyltin tris(2-ethylhexanoate) (cas 23850-94-4) SDS/MSDS download.
- Wikipedia. (n.d.). Organotin chemistry.
- Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications.
- Frontiers. (n.d.). Monitoring and modelling of butyltin compounds in Finnish inland lake.
- Yousif, E., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers.
- ChemicalBook. (n.d.). 23850-94-4(Butyltin tris(2-ethylhexanoate)) Product Description.
- PubChem. (n.d.). Butyltin tris-(2-ethylhexanoate). National Center for Biotechnology Information.
- Rodriguez-Gonzalez, P., et al. (2015). Study of the Degradation of Butyltin Compounds in Surface Water Samples Under Different Storage Conditions Using Multiple Isotope Tracers and GC-MS/MS. PubMed.
- OECD. (n.d.). Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development.
- Sakultantimetha, A., et al. (n.d.). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. National Institutes of Health.
- Zhirnova, O. V., et al. (n.d.). Biotransformation of butyltin compounds and microbiome diversity in the bottom sediments of the Gulf of Finland, the Baltic Sea. CyberLeninka.
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Methodological & Application
Application Notes and Protocols for the Analytical Determination of Butyltin Tris(2-ethylhexanoate)
Foreword for the Researcher
The accurate and sensitive detection of Butyltin tris(2-ethylhexanoate) and other organotin compounds is of paramount importance across environmental monitoring, toxicology, and industrial quality control. These compounds, while effective in their industrial applications, are recognized for their potential environmental persistence and toxicity, with some being classified as endocrine disruptors.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the analytical methodologies for the detection of butyltin compounds. We will delve into the foundational principles behind common analytical techniques, offering detailed, field-proven protocols. The emphasis here is not just on the "how," but the "why," empowering you to adapt and troubleshoot these methods for your specific applications.
Overview of Analytical Strategies: The Chromatographic Approach
The cornerstone of organotin analysis lies in chromatographic separation coupled with sensitive detection. The two primary strategies are Gas Chromatography (GC) and Liquid Chromatography (LC), each with its own set of advantages and considerations.
-
Gas Chromatography (GC): GC offers high-resolution separation and is often coupled with highly sensitive detectors like Mass Spectrometry (MS), Flame Photometric Detectors (FPD), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][3] A critical consideration for GC analysis of polar and non-volatile organotin compounds, such as the degradation products of Butyltin tris(2-ethylhexanoate), is the necessity of a derivatization step.[3][4][5] This chemical modification converts the analytes into more volatile and thermally stable forms suitable for GC analysis.[1][4]
-
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) provide a powerful alternative that circumvents the need for derivatization.[5][6][7] This simplifies sample preparation and can be particularly advantageous for thermally labile compounds.[7] LC is typically coupled with tandem mass spectrometry (LC-MS/MS) or ICP-MS for sensitive and selective detection.[7][8][9]
The choice between GC and LC-based methods will depend on the specific analytical goals, the sample matrix, available instrumentation, and the desired sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Based Protocol
This protocol details a robust and widely adopted method for the determination of butyltin compounds, incorporating a derivatization step.
Principle
Organotin compounds are extracted from the sample matrix using an appropriate solvent system. The extracted analytes are then derivatized to form more volatile and thermally stable tetraalkyltin derivatives. These derivatives are subsequently separated by gas chromatography and detected by mass spectrometry. Quantification is typically performed using an internal standard.
Experimental Workflow (GC-MS)
Caption: Workflow for GC-MS analysis of butyltin compounds.
Detailed Step-by-Step Methodology
2.3.1. Sample Extraction
-
For Water Samples:
-
To a 500 mL water sample, add a suitable internal standard (e.g., deuterated tributyltin).[10]
-
Adjust the pH to approximately 4.5-5.5 with an acetate buffer.[11]
-
Perform liquid-liquid extraction with a non-polar solvent like hexane or toluene.[2]
-
Collect the organic phase. Repeat the extraction twice and combine the organic layers.
-
-
For Sediment/Soil Samples:
2.3.2. Derivatization (Alkylation)
-
Using Sodium tetraethylborate (NaBEt4): This is a common and effective derivatizing agent.[2][11][12]
-
Using Grignard Reagents: Grignard reagents (e.g., pentylmagnesium bromide) are also widely used and can offer high derivatization yields.[10][13]
-
The organic extract must be dry as Grignard reagents react violently with water.[4]
-
Add the Grignard reagent to the extract and allow the reaction to proceed.
-
Quench the excess Grignard reagent carefully with an acidic solution.
-
Back-extract the derivatized organotins into an organic solvent.
-
2.3.3. Instrumental Analysis (GC-MS)
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Provides reliable and reproducible separations. |
| Column | Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent[11] | A non-polar column suitable for the separation of a wide range of organic compounds. |
| Injection Mode | Pulsed Splitless | Maximizes the transfer of analytes to the column for trace-level analysis. |
| Oven Program | Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. | This temperature program allows for the separation of butyltin derivatives with varying volatility. |
| Mass Spectrometer | Agilent 5977A or equivalent[11] | Provides sensitive detection and mass information for identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions of the target analytes. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Protocol
This protocol offers a more direct approach by eliminating the need for derivatization, which can be a source of error and variability.[7]
Principle
Organotin compounds are extracted from the sample matrix and, after an optional clean-up step, are directly injected into the LC-MS/MS system. The compounds are separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry, often using electrospray ionization (ESI).
Experimental Workflow (LC-MS/MS)
Caption: Workflow for LC-MS/MS analysis of butyltin compounds.
Detailed Step-by-Step Methodology
3.3.1. Sample Extraction
-
For Food and Biological Tissues:
-
Homogenize 10 g of the sample.
-
Add an internal standard.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.[7]
-
Centrifuge and collect the supernatant.
-
-
For Water Samples:
3.3.2. Instrumental Analysis (LC-MS/MS)
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatograph | UHPLC system (e.g., Agilent 1290 Infinity II) | Provides high-resolution separations and fast analysis times. |
| Column | C18 reversed-phase column (e.g., Phenomenex Kinetex)[7] | Offers good retention and separation of organotin compounds. |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile, often with a modifier like formic acid. | The gradient allows for the elution of compounds with a range of polarities. |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP®)[7] | Enables highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode | Efficiently ionizes the organotin compounds for mass analysis. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Comparison of Analytical Methods
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Required for most butyltin compounds.[1][3][4][5] | Not required.[5][6][7] |
| Sample Preparation | More complex and time-consuming due to derivatization.[7] | Simpler and faster.[7] |
| Selectivity | High, especially with MS detection. | Very high due to MRM transitions. |
| Sensitivity | Can achieve very low detection limits (pg range).[10][13] | Also capable of very low detection limits (ng/L range).[7] |
| Compound Amenability | Broad applicability to a wide range of organotins in a single run.[15] | May be limited for certain very non-polar or volatile compounds. |
| Matrix Effects | Can be significant, but often mitigated by derivatization and clean-up. | Can be a challenge, requiring careful method development and matrix-matched standards. |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your results, every protocol should be a self-validating system. This involves:
-
Method Blanks: Analyze a blank sample with each batch to check for contamination from reagents, glassware, or the instrument.[12]
-
Spiked Samples: Spike a known amount of the analyte into a real sample to assess recovery and matrix effects.[2]
-
Certified Reference Materials (CRMs): Analyze a CRM with a known concentration of the target analyte to verify the accuracy of your method.
-
Calibration Curves: Generate a calibration curve with a series of standards to ensure linearity over the desired concentration range.[2][10]
-
Internal Standards: Use an internal standard (ideally an isotopically labeled version of the analyte) to correct for variations in sample preparation and instrument response.[15]
References
- R. Morabito, P. Massanisso, P. Quevauviller, "Derivatization methods for the determination of organotin compounds in environmental samples," Trends in Analytical Chemistry, vol. 19, no. 2-3, pp. 113-119, 2000.
- H. Harino, M. Fukushima, Y. Kawai, S. Kawai, "Analysis of organotin compounds by Grignard derivatization and gas chromatography-ion trap tandem mass spectrometry," Journal of Chromatography A, vol. 848, no. 1-2, pp. 213-224, 1999.
- F. Di Girolamo, et al., "Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry," Analytical and Bioanalytical Chemistry Research, In Press, 2024.
- Agilent Technologies, "Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System," Applic
- J. A. Caruso, K. L. Sutton, K. L. Ackley, "Inductively Coupled Plasma Mass Spectrometry and Atomic Emission Spectrometry Coupled to High-Performance Liquid Chromatography for Speciation and Detection of Organotin Compounds," Journal of Chromatographic Science, vol. 33, no. 10, pp. 549-556, 1995.
- R. Morabito, P. Massanisso, P. Quevauviller, "Derivatization methods for the determination of organotin compounds in environmental samples," Request PDF, 2000.
- M. J. C. Taylor, B. P. C. Day, J. A. Entwisle, "Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry," Journal of Analytical Atomic Spectrometry, vol. 30, no. 6, pp. 1365-1373, 2015.
- S. S. H. Tao, "Determination of organotin compounds in environmental samples," Journal of the Chinese Chemical Society, vol. 47, no. 5, pp. 1081-1090, 2000.
- Agilent Technologies, "Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3," Applic
- International Organization for Standardization, "ISO 23161: Soil quality — Determination of selected organotin compounds — Gas-chrom
- H. Harino, M. Fukushima, Y. Kawai, S. Kawai, "Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry," CNGBdb, 1999.
- J. A. Caruso, K. L. Sutton, K. L. Ackley, "Inductively coupled plasma mass spectrometry and atomic emission spectrometry coupled to high-performance liquid chromatography for speciation and detection of organotin compounds," Semantic Scholar, 1995.
- ARPAT, "Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples," Present
- S. H. Lee, et al.
- Agilent Technologies, "A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds," Applic
- BCP Instruments, "Organotin analysis," 2022.
- International Organization for Standardization, "ISO 22744:2020 Textiles and textile products - Determination of organotin compounds - Part 1: Derivatisation method using gas chrom
- U.S. Environmental Protection Agency, "Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry," 2003.
- Agilent Technologies, "Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS," Applic
- Agency for Toxic Substances and Disease Registry, "Toxicological Profile for Tin and Tin Compounds," 2005.
- C. Bangkedphol, et al., "Development of a low-cost method of analysis for the qualitative and quantitative analysis of butyltins in environmental samples," Request PDF, 2009.
- AB SCIEX, "Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS," Applic
- U.S. Environmental Protection Agency, "Method 282.3: The Determination of Tributyltin Chloride in Marine and Fresh Waters by Liquid-Solid Extraction (LSE) and Gas Chromatography with Electron-Capture Detection (GC/ECD)," 1988.
- D. A. Hahn, J. D. O'Donnell, "Sampling and Analysis of Butyltin Compounds in Air Using Gas Chromatography and Flame Photometric Detection," PubMed, 2000.
- P. P. Wuerges, et al., "Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary," Molecules, vol. 26, no. 1, p. 195, 2021.
- FILK Test Lab, "Organotin compounds," Accessed 2024.
- National Center for Biotechnology Information, "Toxicological Profile for Tin and Tin Compounds - Analytical Methods," 2005.
- EVISA, "Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS," 2024.
- Standard Methods For the Examination of Water and Wastew
- ALS Environmental, "Determination of Selected Organotin Compounds in Liquids by GCMS," Method Summary, 2022.
- U.S.
- BenchChem, "A Researcher's Guide to the Validation of New Analytical Methods for the Detection of Tributyltin Compounds."
- M. A. Eltayeb, et al., "Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD," Journal of Analytical Methods in Chemistry, vol. 2017, Article ID 8246541, 2017.
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Butyltin tris(2-ethylhexanoate) as a catalyst for esterification reactions
An In-Depth Guide to Butyltin tris(2-ethylhexanoate) for High-Efficiency Esterification Reactions
Prepared by: Senior Application Scientist, Gemini Division
This document provides researchers, chemists, and process development professionals with a comprehensive technical overview of Butyltin tris(2-ethylhexanoate). It details the catalyst's mechanism of action, its distinct advantages in synthesis, and robust, field-tested protocols for its application in esterification reactions.
Introduction: The Need for Efficient Ester Synthesis
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone of modern chemical synthesis. This reaction is fundamental to the production of a vast array of materials, including plasticizers, solvents, fragrances, and the polyester polymers that form textiles, packaging, and coatings.[1][2] While the reaction can proceed with simple acid catalysis, industrial applications demand high yields, rapid reaction times, and controlled conditions, necessitating the use of advanced catalysts.
Butyltin tris(2-ethylhexanoate) (CAS No. 23850-94-4) has emerged as a highly effective and versatile homogeneous catalyst for such transformations.[3] It is a pale-yellow liquid, readily soluble in organic media, that demonstrates excellent catalytic activity at moderate temperatures, typically between 80 and 150 °C.[4] Its use can significantly reduce reaction times or lower the required process temperature, leading to enhanced production efficiency and energy savings.[4] This guide will explore the scientific principles behind its catalytic power and provide practical protocols for its successful implementation.
Catalyst Profile: Butyltin tris(2-ethylhexanoate)
A clear understanding of the catalyst's properties is essential for its effective use and safe handling.
| Identifier | Value |
| Chemical Name | Butyltin tris(2-ethylhexanoate) |
| CAS Number | 23850-94-4[3][4][5] |
| Molecular Formula | C28H54O6Sn[3][4][6] |
| Molecular Weight | 605.4 g/mol [3][6] |
| Synonyms | Monobutyltin tris(2-ethylhexoate), MBT(EH)3[4][7] |
| Property | Description |
| Appearance | Pale-yellow liquid[3][4] |
| Solubility | Highly soluble in organic solvents; Insoluble in water[3][4] |
| Boiling Point | >228 °C[3] |
| Flash Point | 113 °C[3] |
| Stability | Stable under recommended storage conditions. Reacts slowly with moisture.[3][7] |
Mechanism of Catalysis: A Lewis Acid Approach
The catalytic efficacy of Butyltin tris(2-ethylhexanoate) stems from the Lewis acidic nature of the tin(IV) center.[8] Unlike Brønsted acids (e.g., sulfuric acid) which protonate the carbonyl, organotin catalysts operate through a coordination mechanism. This pathway avoids the harsh, often corrosive conditions associated with strong mineral acids.
The proposed mechanism involves several key steps:
-
Lewis Acid Activation: The electron-deficient tin atom coordinates to the carbonyl oxygen of the carboxylic acid. This coordination withdraws electron density from the carbonyl group.
-
Enhanced Electrophilicity: By polarizing the carbonyl, the catalyst significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The activated carbonyl carbon is now highly susceptible to nucleophilic attack by an alcohol molecule, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer & Elimination: A proton is transferred, and a molecule of water is eliminated, regenerating the catalyst and yielding the final ester product.
This catalytic cycle is efficient and allows the reaction to proceed under milder conditions than uncatalyzed or Brønsted acid-catalyzed processes.[8]
Caption: Lewis acid catalytic cycle for esterification.
Experimental Protocol: General Procedure for Batch Esterification
This protocol provides a reliable framework for conducting esterification reactions using Butyltin tris(2-ethylhexanoate). Optimization of catalyst loading, temperature, and reaction time is recommended for specific substrate pairings.
4.1. Materials and Equipment
-
Reactants: Carboxylic acid, Alcohol (ensure anhydrous conditions for best results)
-
Catalyst: Butyltin tris(2-ethylhexanoate)
-
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Dean-Stark trap or molecular sieves for water removal
-
Thermometer or thermocouple
-
Standard laboratory glassware
-
Nitrogen or Argon line for inert atmosphere (optional, but recommended)
-
4.2. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
4.3. Step-by-Step Methodology
-
Reactor Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. If the reactants are sensitive to oxidation, purge the system with an inert gas like nitrogen.
-
Charging Reactants: Charge the flask with the carboxylic acid and the alcohol. A typical molar ratio is 1:1.1 (acid:alcohol), with a slight excess of the alcohol to help drive the reaction to completion.
-
Catalyst Addition: Add Butyltin tris(2-ethylhexanoate) to the reaction mixture. A typical catalyst loading is between 0.01% and 1.0% by weight relative to the total weight of the reactants.[9] For initial trials, a loading of 0.1-0.2 wt% is a good starting point.
-
Reaction Execution: Begin vigorous stirring and heat the mixture to the desired reaction temperature (typically 100-150 °C). The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. The theoretical volume of water should be calculated beforehand.
-
Monitoring: The reaction can also be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by titrating the remaining acid content.
-
Completion and Work-up: Once the reaction is complete (e.g., no more water is evolved or analytical methods show full conversion), turn off the heat and allow the mixture to cool to room temperature.
-
Purification: The crude ester can be purified as needed. Since the catalyst is soluble, it will remain in the product.[2] For many applications like polyester synthesis, no removal is necessary.[4] If high purity is required, purification can be achieved by vacuum distillation, crystallization, or column chromatography.
Performance Data and Applications
Butyltin tris(2-ethylhexanoate) is widely applicable, from the synthesis of small molecule esters to the production of large-scale polymers.[1][4]
| Application Example | Substrates | Typical Catalyst Loading | Temperature | Key Outcome |
| Plasticizer Synthesis | Phthalic Anhydride + 2-Ethylhexanol | 0.1 - 0.3 wt% | 130-150 °C | High conversion to Dioctyl Phthalate (DOP)[4] |
| Polyester Resins | Diacid (e.g., Adipic Acid) + Diol (e.g., Ethylene Glycol) | 0.05 - 0.2 wt% | 120-220 °C | Efficient polycondensation, controlled molecular weight[4][10] |
| Specialty Esters | Furan-2,5-dicarboxylic acid (FDCA) + Alcohol | < 1.0 mol% | 125-225 °C | High yields of bio-based polyester monomers[11] |
Safety and Handling
Organotin compounds require careful handling due to their potential toxicity.[12] Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles with side shields, and a lab coat.[7][12]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of vapors or mists.[7]
-
Contact Avoidance: This material is a skin and eye irritant.[3][7] Avoid all direct contact. In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed original container.[4][7] Protect from moisture, heat, and direct sunlight, as these can cause degradation.[3][7]
-
Spills: For minor spills, absorb with an inert material and place in a suitable container for disposal. Major spills should be handled by trained emergency responders.[7][12]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Inefficient water removal.2. Catalyst concentration too low.3. Temperature too low. | 1. Ensure Dean-Stark trap is functioning correctly; consider adding molecular sieves.2. Incrementally increase catalyst loading.3. Increase reaction temperature within the recommended range (80-150 °C). |
| Product Discoloration | 1. Reaction temperature is too high.2. Prolonged exposure to heat. | 1. Lower the reaction temperature. Titanate catalysts, for example, are known to cause more coloration at high temperatures.[10]2. Optimize reaction time to avoid unnecessary heating after completion. |
| Catalyst Deactivation | Presence of significant water or other inhibitors in starting materials. | Use anhydrous grade reactants and solvents. Ensure glassware is thoroughly dried before use.[13] |
References
- Butyltin tris (2-Ethylhexano
- Butyltin tris(2-ethylhexanoate)
- Catalytic mechanism of butyl tin tris (2-ethyl hexanoate).
- Sn(IV)-based Organometallics as Catalysts for the Production of Fatty Acid Alkyl Esters. Royal Society of Chemistry.
- n-BUTYLTRIS(2-ETHYLHEXANOATE)
- Tin-Catalyzed Esterification and Transesterification Reactions: A Review.
- Mono Butyltin Tris 2- Ethylhexonate Manufacturers, with SDS. Muby Chemicals.
- Catalysts for the Plastic & Rubber sector. TIB Chemicals.
- Butyltin tris(2-ethylhexanoate) (cas 23850-94-4) SDS/MSDS download. Guidechem.
- Butyltin tris-(2-ethylhexano
- Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca).
- Schematic pattern of organotin(iv)-based catalyst for esterification....
- Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate)
- Introduction to Organotin Chemistry - and applic
- Polyester compositions and organotin esterification catalysts therefor.
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- 5. Page loading... [guidechem.com]
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- 13. researchgate.net [researchgate.net]
Use of Butyltin tris(2-ethylhexanoate) in polyester resin synthesis
An Application Guide to Butyltin tris(2-ethylhexanoate) in Polyester Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the synthesis of high-performance polymers, the choice of catalyst is paramount. It dictates not only the efficiency of the reaction but also the ultimate properties and purity of the final product. Butyltin tris(2-ethylhexanoate) has emerged as a formidable catalyst in the realm of polyester resin production, valued for its high catalytic activity at moderate temperatures and its suitability for creating materials with low toxicity. This guide is crafted from a deep well of field experience and foundational chemical principles to provide researchers and professionals with a comprehensive understanding and practical framework for its use. We will move beyond simple step-by-step instructions to explore the causality behind our protocols, ensuring that each experimental choice is deliberate and validated. This document is designed to be a self-validating system, grounded in authoritative references, to empower you to harness the full potential of this versatile catalyst in your development endeavors.
Introduction to Butyltin tris(2-ethylhexanoate) in Polyesterification
Butyltin tris(2-ethylhexanoate), with CAS number 23850-94-4, is an organotin compound widely employed as a catalyst in esterification, transesterification, and polycondensation reactions.[1] Its primary function in polyester resin synthesis is to accelerate the rate of reaction, allowing for lower process temperatures and shorter reaction times.[2] This efficiency is particularly valuable in the production of saturated polyesters for powder coatings and coil coatings, as well as unsaturated polyester resins.[2]
One of the key advantages of Butyltin tris(2-ethylhexanoate) is its high solubility in organic solvents and its ability to remain in the final polymer matrix without adversely affecting the material's properties, typically at concentrations up to 0.2% by weight.[2] This obviates the need for additional purification steps. Furthermore, organotin catalysts like this one are noted for their low extractability, making them suitable for the synthesis of non-toxic polyester compositions intended for applications with stringent regulatory requirements, such as food and beverage packaging.[3]
Catalytic Mechanism of Action
The efficacy of organotin catalysts stems from their function as Lewis acids. The tin(IV) center coordinates with the carbonyl oxygen of the carboxylic acid (or ester), polarizing the carbonyl group and increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the hydroxyl group of the alcohol.
Recent mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest that the reaction most plausibly proceeds via an intramolecular acyl-transfer mechanism.[4][5] The key steps are outlined below:
-
Ligand Exchange & Coordination: The catalyst first reacts with the alcohol and carboxylic acid, leading to a ligand exchange where one or more of the 2-ethylhexanoate groups are replaced by the reactant molecules, which coordinate to the tin center.
-
Activation: The coordinated carboxylic acid is activated.
-
Intramolecular Acyl-Transfer: The coordinated alcohol's hydroxyl group performs a nucleophilic attack on the activated carbonyl carbon. This is often the rate-determining step.
-
Product Release & Catalyst Regeneration: The newly formed ester bond and a water molecule are released, regenerating the catalytic species to continue the cycle.
Caption: Proposed intramolecular acyl-transfer mechanism for polyesterification catalyzed by Butyltin tris(2-ethylhexanoate).
Impact of Catalyst Concentration on Resin Properties
The concentration of Butyltin tris(2-ethylhexanoate) is a critical parameter that directly influences the reaction kinetics and the final properties of the polyester resin. While an optimal concentration exists, merely increasing the amount does not always lead to better outcomes, as excessive catalyst levels can sometimes promote side reactions or discoloration.[6] The following table summarizes the expected trends when varying the catalyst concentration in a typical polyester synthesis.
| Catalyst Conc. (wt%) | Reaction Time to Target Acid Value | Final Molecular Weight (Mn) | Molecular Weight Distribution (PDI) | Viscosity | Color (Gardner) | Glass Transition Temp. (Tg) |
| 0.05 | Long | Lower | Broader | Lower | Low (Good) | Lower |
| 0.10 (Typical) | Moderate | Higher | Narrower | Higher | Low (Good) | Higher |
| 0.20 | Short | High | Narrow | High | Slightly Increased | High |
| >0.30 | Very Short | May Decrease (due to side reactions) | May Broaden | Variable | Increased (Yellowing) | May Plateau or Decrease |
This table presents illustrative trends. Actual values are dependent on the specific monomer system, reaction temperature, and reactor efficiency.
Detailed Protocol: Synthesis of a Carboxyl-Terminated Polyester for Powder Coatings
This protocol is adapted from a formulation for an epoxy/polyester hybrid powder coating system and provides a robust method for laboratory-scale synthesis.[2]
Materials and Equipment
-
Reactants:
-
Neopentyl Glycol (NPG)
-
Terephthalic Acid (TPA)
-
Butyltin tris(2-ethylhexanoate) (Catalyst)
-
-
Equipment:
-
1L Glass Reactor with a multi-neck lid
-
Mechanical Stirrer with a high-torque motor and paddle agitator
-
Heating Mantle with a temperature controller and thermocouple
-
Packed column (e.g., Vigreux) connected to a condenser and a collection flask for distillate (water)
-
Nitrogen inlet and outlet
-
Sampling port
-
Analytical balance, titration equipment, viscometer, GPC, DSC
-
Experimental Workflow Diagram
Caption: General experimental workflow for laboratory-scale polyester resin synthesis.
Step-by-Step Methodology
-
Reactor Charging:
-
Charge the 1L reactor with Neopentyl Glycol (NPG) and Terephthalic Acid (TPA). A typical molar ratio is a slight excess of glycol, for example, 1.0 mole of TPA to 1.1 moles of NPG, to compensate for glycol losses during distillation.
-
Causality: Using a slight excess of the diol component helps to ensure the formation of hydroxyl-terminated chains initially, promoting complete reaction of the diacid and controlling the molecular weight.
-
-
System Setup and Inerting:
-
Assemble the mechanical stirrer, packed column, condenser, and nitrogen inlet. Ensure all joints are properly sealed.
-
Begin stirring at a moderate speed (e.g., 100-150 RPM) and start a slow purge of nitrogen gas through the reactor to create an inert atmosphere.
-
Causality: An inert atmosphere is crucial to prevent oxidation of the monomers and the resulting polymer at high temperatures, which would lead to discoloration (yellowing) and undesirable side products.
-
-
Initial Heating and Esterification (First Stage):
-
Turn on the heating mantle and gradually heat the mixture to approximately 180°C. The reactants will melt and form a slurry.
-
Once the mixture is molten and homogenous, add the Butyltin tris(2-ethylhexanoate) catalyst. A typical starting concentration is 0.1% based on the total weight of the reactants.
-
Causality: Adding the catalyst after the reactants are molten ensures its uniform distribution throughout the reaction mixture, leading to consistent catalytic activity.
-
-
Polycondensation and Water Removal (Second Stage):
-
Slowly increase the temperature to 240-250°C. The esterification reaction will begin to produce water, which will distill off, travel up the packed column, condense, and be collected in the receiving flask.
-
The reaction rate can be monitored by observing the rate of water collection.
-
Causality: The removal of water is critical as polyesterification is a reversible equilibrium reaction. Continuously removing a product (water) drives the reaction toward the formation of higher molecular weight polymer, according to Le Châtelier's principle.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 30-60 minutes), take a small sample of the molten resin from the reactor.
-
Determine the Acid Value (AV) of the sample by titration. The target AV for a carboxyl-terminated powder coating resin is typically between 30 and 85 mg KOH/g, depending on the specific application.[7]
-
Protocol Insight: To perform the titration, a weighed amount of the hot resin is dissolved in a suitable solvent mixture (e.g., toluene/ethanol) and titrated with a standardized solution of potassium hydroxide (KOH) in ethanol, using phenolphthalein as an indicator.[8]
-
-
Reaction Completion and Discharge:
-
Continue the reaction until the target Acid Value is consistently reached.
-
Once complete, turn off the heating mantle and allow the reactor to cool to around 190-200°C.
-
Carefully pour the hot, viscous polyester resin onto a cooling tray or into an appropriate container. The resin will solidify upon cooling.
-
Causality: Discharging the resin at an elevated temperature is necessary due to its high viscosity. However, the temperature should be low enough to minimize thermal degradation upon exposure to air.
-
Product Characterization
-
Final Acid Value: Confirm the final acid value of the solid resin.
-
Viscosity: Measure the melt viscosity at a specified temperature (e.g., 200°C) using a cone-and-plate or parallel-plate rheometer.
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[6]
-
Thermal Properties: Analyze the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).[9]
Comparative Analysis with Other Catalysts
While Butyltin tris(2-ethylhexanoate) is highly effective, it is important to understand its performance relative to other common polyesterification catalysts.
| Catalyst Type | Typical Operating Temp. | Activity in Esterification | Activity in Transesterification | Product Color | Toxicity/Regulatory |
| Butyltin tris(2-ethylhexanoate) | 150 - 250°C | Good | Excellent | Fair (can yellow at high temp.) | Organotin restrictions apply; low extractability is key. |
| Inorganic Tin (e.g., Tin(II) Octoate) | >170°C | Excellent | Low | Low (Good) | Lower toxicity concerns than some organotins. |
| Titanium Alkoxides (e.g., TBT, TIS) | 200 - 280°C | Excellent | Excellent | Can cause significant yellowing.[6] | Generally considered less toxic than antimony or some organotins.[8] |
| Antimony Trioxide (Sb₂O₃) | >250°C | Moderate | High | Excellent (low color) | Increasingly regulated due to heavy metal concerns. |
TBT: Tetrabutyl titanate; TIS: Titanium(IV) isopropoxide
Organotin(IV) catalysts like Butyltin tris(2-ethylhexanoate) offer a versatile balance of properties, being effective in both esterification and transesterification reactions, which is a key advantage over inorganic tin(II) catalysts.[10] While titanium catalysts are also highly active, they often lead to more pronounced product coloration.[6]
Safety, Handling, and Storage
Butyltin tris(2-ethylhexanoate) is a skin and eye irritant. All handling should be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Handling: Avoid all personal contact, including inhalation of vapors.
-
Storage: Store in the original, tightly sealed container in a cool, dry place away from direct sunlight, heat, bases, and reducing agents. The material is sensitive to moisture.
-
Spills: In case of a minor spill, absorb with an inert material and dispose of it as hazardous waste. For major spills, evacuate the area and follow emergency procedures.
Conclusion
Butyltin tris(2-ethylhexanoate) is a highly efficient and versatile catalyst for polyester resin synthesis, offering rapid reaction kinetics and the potential for producing high-purity, low-toxicity polymers. A thorough understanding of its catalytic mechanism, the impact of its concentration, and proper handling procedures are essential for its successful implementation. The protocols and data presented in this guide provide a solid foundation for researchers and developers to optimize their polyester synthesis processes, control resin properties, and achieve high-quality, consistent results.
References
-
Yang, Y., Di, C., & Wang, T. (2023). Study on by-products synthesis of powder coating polyester resin catalyzed by organotin. e-Polymers, 23(1), 2022018. [Link]
-
TIB Chemicals. (n.d.). Catalysts for Polyester Resin Manufacturing. ResearchGate. [Link]
-
ASTM D1980-87(1998), Standard Test Method for Acid Value of Fatty Acids and Polymerized Fatty Acids (Withdrawn 2007), ASTM International. [Link]
-
Clark, J. A., Thacker, P. J., McGill, C. J., Miles, J. R., Westmoreland, P. R., Efimenko, K., Genzer, J., & Santiso, E. E. (2021). DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. The Journal of Physical Chemistry A, 125(23), 4943–4956. [Link]
-
BNT Chemicals. (n.d.). Butyltin tris (2-Ethylhexanoate). BNT Chemicals Website. [Link]
-
Chabros, A., & Gawdzik, B. (n.d.). The impact of crosslinking monomers concentration on the properties of unsaturated polyester resins. Universitatis Mariae Curie-Sklodowska, Sectio AA Chemia. [Link]
-
Kasmi, N., et al. (2017). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Polymer Chemistry. [Link]
-
Agilent Technologies. (2016). Characterization of Polyesters by Agilent 1260 Infinity Multi-Detector GPC/SEC System. Agilent Technologies Application Note. [Link]
-
PubMed. (2021). DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. National Library of Medicine. [Link]
-
TA Instruments. (n.d.). Characterization of a Polyester Resin/Catalyst System by TGA, DSC, and DMA. TA Instruments Application Note. [Link]
-
Wang, Z., et al. (2023). Comparison of Eco-friendly Ti–M Bimetallic Coordination Catalysts and Commercial Monometallic Sb- or Ti-Based Catalysts for the Synthesis of Poly(ethylene-co-isosorbide terephthalate). ACS Omega. [Link]
- Google Patents. (n.d.). CN101205293A - Mixed polyester resin for low-gloss powder coating and preparation method thereof.
- Google Patents. (n.d.). EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor.
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Application Notes & Protocols: The Role and Use of Butyltin tris(2-ethylhexanoate) in Polyurethane Foam Production
Abstract
Butyltin tris(2-ethylhexanoate), an organotin compound, serves as a highly efficient catalyst in the production of polyurethane (PU) materials.[1][2] Its primary function is to accelerate the gelation reaction—the polymerization of polyols and isocyanates—which is fundamental to forming the polymer backbone.[3][4] These application notes provide a comprehensive technical guide for researchers and formulation scientists on the effective use of Butyltin tris(2-ethylhexanoate) in polyurethane foam production. We will delve into its catalytic mechanism, provide detailed protocols for laboratory-scale foam synthesis, discuss its impact on reaction kinetics and final foam properties, and address critical safety and handling considerations.
Introduction: The Chemistry of Polyurethane Foam
Polyurethane foams are created through two primary, simultaneous reactions:
-
Gelation (Polymerization): The reaction between an isocyanate (NCO) group and a hydroxyl (OH) group from a polyol, forming the urethane linkage that builds the polymer network.[5][6][7]
-
Blowing (Gas Formation): The reaction between an isocyanate group and water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide (CO₂) gas.[5] This CO₂ acts as a blowing agent, expanding the polymer matrix to create the foam's cellular structure.[3][5]
The balance between these two reactions is critical.[7][8] If the gelation reaction is too slow, the CO₂ gas will escape before the polymer network is strong enough to trap it, leading to foam collapse. If it is too fast, the foam may stop rising prematurely, resulting in high density and closed cells. Catalysts are essential to control the rates of these reactions precisely.[6][7][9]
Catalysts in PU systems are broadly categorized as:
-
Amine Catalysts: Primarily promote the blowing (isocyanate-water) reaction.[5]
-
Organometallic Catalysts: Such as organotins, which are highly selective for the gelation (isocyanate-polyol) reaction.[4][10]
Butyltin tris(2-ethylhexanoate) is a potent gelation catalyst, making it a key component for controlling the polymer network formation.[8]
Technical Profile: Butyltin tris(2-ethylhexanoate)
| Property | Value | Reference(s) |
| Chemical Name | Butyltin tris(2-ethylhexanoate) | [11] |
| Synonyms | Monobutyltin tris(2-ethylhexoate), MBT(EH)3 | [2][12] |
| CAS Number | 23850-94-4 | [2][8][13] |
| Molecular Formula | C₂₈H₅₄O₆Sn | [11][13] |
| Appearance | Pale-yellow, oily liquid | [2] |
| Solubility | Highly soluble in organic solvents; Insoluble in water | [2][14] |
| Primary Function | Gelation Catalyst | [4] |
Mechanism of Catalytic Action
Organotin compounds like Butyltin tris(2-ethylhexanoate) function as Lewis acids.[15] The catalytic cycle is generally understood to involve the coordination of the tin atom with the reactants, lowering the activation energy of the urethane-forming reaction.
A widely accepted mechanism involves two key steps:
-
Formation of an Alkoxide Complex: The organotin catalyst first reacts with the alcohol (polyol) to form an organotin alkoxide complex.[16] This step makes the oxygen of the hydroxyl group more nucleophilic.
-
Interaction with Isocyanate: This activated alkoxide complex then readily reacts with the electrophilic carbon of the isocyanate group. This interaction facilitates the formation of the urethane linkage and regenerates the catalyst, allowing it to participate in subsequent reactions.[16]
Caption: Workflow for laboratory polyurethane foam synthesis.
Step-by-Step Procedure
All steps must be performed inside a fume hood.
-
Prepare the 'B-Side' (Polyol Blend):
-
Place a beaker on the digital balance and tare.
-
Accurately weigh the required amounts of polyol, deionized water, silicone surfactant, and amine co-catalyst into the beaker according to your formulation.
-
Mix these components for 30 seconds with the laboratory mixer until a homogenous blend is achieved.
-
-
Introduce the Gel Catalyst:
-
Add the calculated amount of Butyltin tris(2-ethylhexanoate) to the 'B-Side' blend.
-
Mix for an additional 15 seconds to ensure uniform distribution.
-
-
Initiate the Reaction:
-
In a separate beaker, weigh the required amount of TDI ('A-Side').
-
Add the TDI to the 'B-Side' blend.
-
Immediately begin mixing at high speed and start the stopwatch simultaneously. Mix for no more than 5-7 seconds. Over-mixing can cause premature cell rupture.
-
-
Foam Expansion and Curing:
-
Quickly pour the reacting mixture into the center of the mold.
-
Observe the mixture and record the following key reaction times:
-
Cream Time: The point at which the liquid mixture begins to turn creamy and rise.
-
Rise Time: The time taken for the foam to reach its maximum height.
-
Tack-Free Time: The time when the top surface of the foam is no longer sticky to the touch (use a tongue depressor).
-
-
Allow the foam block to cure in the fume hood for at least 24 hours before handling or cutting for analysis.
-
Foam Characterization
-
Density: Cut a precise cube (e.g., 5x5x5 cm) from the center of the cured foam block. Measure its dimensions and weight, and calculate the core density ( kg/m ³).
-
Cell Structure: Visually inspect the cut surface. Note the cell size, uniformity, and whether the cells are open or closed. A fine, uniform cell structure is generally desirable.
Influence on Foam Properties & Data Interpretation
The concentration of Butyltin tris(2-ethylhexanoate) directly controls the rate of the gelation reaction. By varying its concentration, a formulator can steer the final properties of the foam.
| Catalyst Level (PHP*) | Cream Time (s) | Rise Time (s) | Tack-Free Time (s) | Core Density ( kg/m ³) | Observations |
| Low (e.g., 0.05) | 15 | 130 | 200 | 25 | Slower gelation, potential for some settling. |
| Medium (e.g., 0.10) | 12 | 115 | 160 | 28 | Balanced reaction, good cell structure. |
| High (e.g., 0.20) | 9 | 95 | 110 | 32 | Fast gelation, may restrict full rise. |
PHP = Parts per hundred parts of polyol. Note: This table presents illustrative data. Actual results will vary based on the specific formulation.
As shown in the table, increasing the catalyst concentration leads to a faster reaction profile. However, an excessively high level can cause the polymer network to stiffen too quickly, preventing the foam from achieving its full potential rise and resulting in a higher density. The optimal concentration creates a perfect balance where the polymer network builds viscosity at a rate that effectively traps the expanding CO₂ gas. [17]
Conclusion and Future Outlook
Butyltin tris(2-ethylhexanoate) is a highly effective and versatile gelation catalyst for polyurethane foam production. Its ability to strongly promote the isocyanate-polyol reaction gives formulators precise control over reaction kinetics, which is crucial for achieving desired foam properties like density, cell structure, and cure time. [3][9] However, due to increasing regulatory scrutiny and health concerns associated with organotin compounds, the industry is actively developing and adopting non-tin alternatives. [18][19][20]Catalysts based on bismuth, zinc, and zirconium are emerging as viable, lower-toxicity substitutes that offer comparable or, in some cases, improved performance characteristics. [18][20][21][22]Researchers and professionals in the field should consider these alternatives for developing more sustainable and environmentally compliant polyurethane systems.
References
- Santa Cruz Biotechnology. (n.d.). Butyltin tris(2-ethylhexanoate) Material Safety Data Sheet.
- Imperial Chemical Industries Ltd. (1970). US Patent 3520835A: Polyurethane foams and their method of preparation using stannous salts of aliphatic acids and beta-hydroxy amines as catalysts. Google Patents.
- Reaxis Inc. (n.d.). Catalysts as Polyurethane Foam Additive.
- Unknown. (2025). Non-Tin Catalyst Alternatives for Rigid Polyurethane Foam: A Comprehensive Review.
- Resiliant Global. (n.d.). Catalyst for Flexible foam.
- Unknown. (2025). The foaming powerhouse: how butyltin tris(2-ethylhexanoate) accelerates polyurethane reactions.
- Unknown. (2025). Developing low-tin or tin-free alternatives to organotin polyurethane soft foam catalyst.
- Unknown. (2018). Insight into the mechanism of the catalysis of urethane formation by organotin(IV) dicarboxylate. R Discovery.
- Lawrence Industries. (n.d.). The chemistry of polyurethanes.
- Qianqian. (2025). t – 12 catalyst for high reactivity in flexible foam applications.
- Shanghai Ohans. (2025). Comparing organotin polyurethane soft foam catalyst with non-tin catalysts for performance and regulatory compliance.
- Unknown. (2025). Delayed action polyurethane rigid foam catalyst performance - BDMAEE.
- Heravi, M. M., et al. (2020). Investigations of catalysis of urethane formation using organotin dicarboxylate. PMC - NIH.
- Unity Urethane and Chemical Co., Ltd. (n.d.). Tin Catalysts.
- Unknown. (2025). How Do Organotin Catalysts Regulate the Foaming of Flexible Polyurethane Foam?.
- Gelest, Inc. (2015). n-BUTYLTRIS(2-ETHYLHEXANOATE)TIN Safety Data Sheet.
- Borchers: A Milliken Brand. (2024). Tin Catalyst Alternatives for Polyurethane Coatings.
- Guidechem. (n.d.). Butyltin tris(2-ethylhexanoate) (cas 23850-94-4) SDS/MSDS download.
- American Elements. (n.d.). Butyltin Tris(2-ethylhexanoate).
- Unknown. (2024). Understanding Polyurethane Catalysts and How They Work.
- Muby Chemicals. (2024). Mono Butyltin Tris 2- Ethylhexonate Manufacturers, with SDS.
- He, Z. A., Blank, W. J., & Picci, M. E. (n.d.). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Journal of Coatings Technology.
- US Korea Hotlink. (n.d.). Non-Toxic PU Catalysts | Polyurethane Additives Organic.
- Patcham. (n.d.). METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES.
- TIB Chemicals. (n.d.). Catalysts for the Plastic & Rubber sector.
- Sabtech Machine. (2025). What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2.
- BNT Chemicals. (n.d.). Butyltin tris (2-Ethylhexanoate).
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The Efficient Polycondensation Catalyst: A Detailed Protocol for Butyltin tris(2-ethylhexanoate)
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for utilizing Butyltin tris(2-ethylhexanoate) as a highly effective catalyst in polycondensation reactions. This document moves beyond a simple recitation of steps to offer in-depth scientific explanations for experimental choices, ensuring both procedural accuracy and a deep understanding of the underlying chemical principles.
Introduction: Understanding the Role of Butyltin tris(2-ethylhexanoate)
Butyltin tris(2-ethylhexanoate), a pale-yellow liquid organotin compound, is a versatile and efficient catalyst widely employed in the synthesis of polyesters and other polymers through polycondensation, esterification, and transesterification reactions.[1] Its high solubility in organic solvents and efficacy at moderate temperatures make it a valuable tool in polymer chemistry.[1][2] The primary function of this catalyst is to accelerate the reaction rate, allowing for the formation of high molecular weight polymers at lower temperatures and in shorter timeframes than uncatalyzed reactions.[1] This catalytic activity is particularly pronounced at temperatures ranging from 80 to 150°C.[1]
Key Advantages:
-
High Catalytic Activity: Significantly reduces reaction times and energy requirements.
-
Good Solubility: Readily dissolves in common organic solvents used in polymer synthesis.
-
Moderate Temperature Range: Effective at temperatures that minimize side reactions and thermal degradation of the polymer.
-
Product Integrity: Can often remain in the final product in small concentrations (up to 0.2%) without negatively impacting its properties, eliminating the need for additional removal steps.[1]
The Catalytic Mechanism: A Closer Look at the Coordination-Insertion Pathway
The catalytic efficacy of Butyltin tris(2-ethylhexanoate) in esterification and polycondensation reactions is primarily attributed to a coordination-insertion mechanism. This process involves the activation of the monomer by the tin center, facilitating nucleophilic attack and subsequent chain growth.
While the detailed mechanism can be complex, a generally accepted model for tin(IV) catalysts involves the following key steps:
-
Coordination: The tin atom, acting as a Lewis acid, coordinates with the carbonyl oxygen of the carboxylic acid or ester monomer. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Alcoholysis/Ligand Exchange: The catalyst can react with a hydroxyl group from a diol monomer, leading to the formation of a tin alkoxide species.
-
Insertion: The activated monomer is then "inserted" into the tin-alkoxide bond. This step involves the nucleophilic attack of the coordinated alcohol on the activated carbonyl carbon, forming a new ester linkage and regenerating the active catalytic species.
This cycle repeats, leading to the stepwise growth of the polymer chain.
Experimental Protocol: Laboratory-Scale Synthesis of a Saturated Polyester
This section provides a detailed, step-by-step protocol for the synthesis of a representative saturated polyester using Butyltin tris(2-ethylhexanoate) as the catalyst. This protocol is intended as a starting point and may require optimization depending on the specific monomers and desired polymer characteristics.
Materials and Equipment
-
Monomers:
-
Diacid: Adipic acid (or other suitable dicarboxylic acid)
-
Diol: 1,4-Butanediol (or other suitable diol)
-
-
Catalyst: Butyltin tris(2-ethylhexanoate)
-
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.[3]
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves (neoprene or nitrile rubber).[4]
-
Step-by-Step Procedure
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is clean and dry to prevent unwanted side reactions.[5]
-
Charging Monomers: Charge the three-necked flask with the diacid and diol monomers. A typical starting molar ratio is 1:1.1 (diacid:diol) to compensate for any diol loss during the reaction.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the initial stages of the reaction.
-
Catalyst Addition: Once the monomers are charged and the system is inert, add the Butyltin tris(2-ethylhexanoate) catalyst. The catalyst concentration typically ranges from 0.05% to 0.2% by weight of the total monomer mass. The optimal concentration should be determined experimentally.
-
Heating and Esterification (First Stage):
-
Begin stirring the reaction mixture at a moderate speed (e.g., 200-300 rpm).
-
Gradually heat the mixture to a temperature of 180-200°C.[6]
-
Water will begin to be produced as a byproduct of the esterification reaction and will be collected in the Dean-Stark trap.
-
Maintain this temperature until the majority of the theoretical amount of water has been collected. This stage typically takes 2-4 hours.
-
-
Polycondensation (Second Stage):
-
Once the initial esterification is complete, gradually increase the temperature to 220-240°C.[6]
-
Simultaneously, slowly apply a vacuum to the system to facilitate the removal of the remaining water and any excess diol, driving the equilibrium towards the formation of higher molecular weight polymer.
-
The viscosity of the reaction mixture will increase significantly during this stage. Monitor the stirrer torque as an indicator of the increasing molecular weight.
-
-
Reaction Monitoring and Completion:
-
The progress of the reaction can be monitored by periodically taking small samples (if the reactor setup allows) and analyzing them for:
-
Acid Number: Titration to determine the concentration of remaining carboxylic acid end groups. The reaction is considered complete when the acid number reaches a desired low value.
-
Viscosity: Measured using a cone and plate viscometer or by dilute solution viscometry.[6]
-
-
The reaction is typically continued until the desired molecular weight or viscosity is achieved. This stage can take several hours.
-
-
Cooling and Product Recovery:
-
Once the desired polymer properties are reached, discontinue the heating and vacuum.
-
Allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The resulting polyester can then be removed from the flask. Depending on its properties, it may be a viscous liquid or a solid at room temperature.
-
Data Presentation and Analysis
To achieve the desired polymer properties, it is crucial to understand the influence of key reaction parameters. The following tables provide a framework for organizing and interpreting experimental data.
Table 1: Effect of Catalyst Concentration on Reaction Time and Polymer Properties
| Catalyst Concentration (wt%) | Reaction Time to Target Acid Number (hours) | Final Acid Number (mg KOH/g) | Weight Average Molecular Weight (Mw) | Polydispersity Index (PDI) |
| 0.05 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 0.10 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 0.15 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 0.20 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 2: Typical Temperature Profile for Polyester Synthesis
| Stage | Temperature Ramp | Hold Temperature (°C) | Duration (hours) | Pressure |
| Esterification | Room Temp to 180-200°C over 1 hour | 180-200 | 2-4 | Atmospheric (N2 blanket) |
| Polycondensation | 200°C to 220-240°C over 30 min | 220-240 | 3-6 (or until target viscosity is reached) | Gradual vacuum application |
Characterization of the Final Polymer
A thorough characterization of the synthesized polyester is essential to ensure it meets the required specifications. Key analytical techniques include:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).[7]
-
Titration: To measure the acid number, which indicates the concentration of unreacted carboxylic acid end groups.
-
Viscometry: To determine the intrinsic viscosity, which is related to the polymer's molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting point (Tm).
Safety, Handling, and Disposal
Organotin compounds, including Butyltin tris(2-ethylhexanoate), are toxic and require careful handling to minimize exposure.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.[4]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (neoprene or nitrile rubber are recommended).[4] Avoid all skin contact.[4][8] In case of contact, wash the affected area thoroughly with soap and water.[9]
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]
Handling and Storage
-
Store Butyltin tris(2-ethylhexanoate) in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong bases and reducing agents.[4]
-
Avoid contact with moisture, as it can affect the catalyst's activity.
-
Clear the work area of any ignition sources.[8]
Spill and Waste Disposal
-
Spills: In case of a minor spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4][10] For major spills, evacuate the area and follow emergency procedures.[8]
-
Waste Disposal: Dispose of all waste containing Butyltin tris(2-ethylhexanoate) as hazardous chemical waste in accordance with local, state, and federal regulations.[8][11] Do not discharge into the sewer system.[4]
Toxicology and Environmental Impact
Organotin compounds, particularly tributyltin (TBT), are known to be toxic to aquatic organisms and can persist in the environment.[12] They can have adverse effects on the immune and reproductive systems in mammals.[8] Therefore, it is crucial to prevent any release of these compounds into the environment.
Visualization of the Experimental Workflow
To provide a clear overview of the process, the following diagrams illustrate the key stages of the polyester synthesis.
Caption: Workflow for polyester synthesis.
Caption: Simplified catalytic cycle.
Conclusion
Butyltin tris(2-ethylhexanoate) is a highly effective and versatile catalyst for polycondensation reactions, enabling the efficient synthesis of high-quality polyesters. By understanding the underlying catalytic mechanism and adhering to the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely utilize this catalyst to advance their work in polymer science and material development. Careful control of reaction parameters and thorough characterization of the final product are paramount to achieving reproducible and reliable results.
References
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Butyltin tris(2-Ethylhexanoate). BNT Chemicals. Available at: [Link]
-
Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. MDPI. Available at: [Link]
-
Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. National Institutes of Health. Available at: [Link]
- Preparation of polyesters with tin catalyst. Google Patents.
-
Coordination of ε-Caprolactone to a Cationic Niobium(V) Alkoxide Complex: Fundamental Insight into Ring-Opening Polymerization via Coordination–Insertion. ACS Publications. Available at: [Link]
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Coordination Insertion Mechanism of Ring‐Opening Polymerization of Lactide Catalyzed by Stannous Octoate. ResearchGate. Available at: [Link]
-
Study on by-products synthesis of powder coating polyester resin catalyzed by organotin. ResearchGate. Available at: [Link]
-
ORGANOTIN COMPOUNDS. Centers for Disease Control and Prevention. Available at: [Link]
-
Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Royal Society of Chemistry. Available at: [Link]
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n-BUTYLTRIS(2-ETHYLHEXANOATE)TIN Safety Data Sheet. Gelest, Inc. Available at: [Link]
- PRODUCTION OF POLYESTERS WITH TIN CATALYSTS. Google Patents.
-
Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. ResearchGate. Available at: [Link]
-
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). National Academies Press. Available at: [Link]
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PREPARATION AND APPLICATION PROPERTIES OF Ti-Si GLYCOL SALT CATALYSTS FOR POLYESTERS. SciELO. Available at: [Link]
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Polymer Chemistry. OPUS. Available at: [Link]
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Catalysis Science & Technology. Royal Society of Chemistry. Available at: [Link]
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Standard Operating Procedures. Del Valle Lab. Available at: [Link]
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Highly Stable Heterometallic Catalysts for Polyester Depolymerization and Polymerization at High Temperatures. Journal of the American Chemical Society. Available at: [Link]
-
Investigating the Ring-Opening Polymerization Activity of Niobium and Tantalum Ethoxides Supported by Phenoxyimine Ligands. National Institutes of Health. Available at: [Link]
-
Tin(ii) 2-ethylhexanoate catalysed methanolysis of end-of-life poly(lactide). Royal Society of Chemistry. Available at: [Link]
-
Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. ResearchGate. Available at: [Link]
-
Kinetics of Low Temperature Polyester Dyeing with High Molecular Weight Disperse Dyes by Solvent Microemulsion and AgroSourced Auxiliaries. MDPI. Available at: [Link]
-
Waste Disposal Procedure. Northwestern University. Available at: [Link]
-
Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate. 2. Macromolecules Fitted with Tin(II) Alkoxide Species Observed Directly in MALDI−TOF Spectra. ACS Publications. Available at: [Link]
-
Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Royal Society of Chemistry. Available at: [Link]
-
Effect of temperature on polyesterification reaction at a catalyst dose... ResearchGate. Available at: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]
-
A Comprehensive Exploration of Safety Protocols and Regulatory Frameworks. LibreTexts. Available at: [Link]
- Esterification catalyst, polyester process and polyester article. Google Patents.
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Application Note: High-Sensitivity Analysis of Butyltin Compounds in Environmental Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: A Senior Application Scientist
Introduction
Organotin compounds, specifically butyltin species such as tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT), have been widely utilized in various industrial applications.[1] Their roles have ranged from biocides in anti-fouling paints for marine vessels to stabilizers in PVC plastics and as agricultural pesticides.[1][2][3] Despite their industrial utility, there is significant concern regarding their environmental persistence and toxicity. Tributyltin, in particular, is recognized as a potent endocrine disruptor and is highly toxic to aquatic organisms, even at very low concentrations.[1][2][3] This has led to regulatory actions, including a global ban on the use of TBT in anti-fouling paints by the International Maritime Organization.[3]
The degradation of TBT in the environment leads to the formation of its less alkylated, but still toxic, metabolites, DBT and MBT.[4] Consequently, robust and sensitive analytical methods are required to monitor the presence and concentration of these compounds in various environmental compartments, including water, sediment, and biota, to assess environmental contamination and ensure regulatory compliance.[3][5] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the speciation and quantification of organotin compounds due to its high resolution and sensitivity.[6][7] However, the low volatility and polar nature of ionic butyltin compounds necessitate a critical derivatization step to convert them into more volatile and thermally stable species suitable for GC analysis.[4][8]
This application note provides a comprehensive and detailed protocol for the analysis of butyltin compounds in environmental samples using GC-MS. The methodology described herein encompasses sample extraction, a robust derivatization procedure, instrumental analysis, and quality control measures, designed to deliver accurate and reproducible results for researchers and analytical laboratories.
Principle of the Method
The determination of butyltin compounds by GC-MS involves a multi-step process. The core of the methodology is to isolate the target analytes from the sample matrix, chemically modify them to enhance their volatility, and then separate and detect them using the high selectivity and sensitivity of GC-MS. The general workflow is as follows:
-
Extraction: Butyltin compounds are first extracted from the solid or aqueous sample matrix into an organic solvent. The choice of extraction solvent and technique is critical and depends on the sample type. For solid samples like sediment, an acidic solvent mixture is often used to release the analytes from the matrix.[9][10]
-
Derivatization: The extracted polar butyltin chlorides or oxides are converted to non-polar, volatile tetra-alkylated derivatives. This is a crucial step for successful GC analysis.[8] Common derivatization techniques include ethylation using sodium tetraethylborate (NaBEt4) or alkylation with Grignard reagents (e.g., pentylmagnesium bromide).[4][11]
-
Gas Chromatographic Separation: The derivatized, volatile butyltin compounds are injected into the GC system, where they are separated based on their boiling points and interactions with the stationary phase of the chromatographic column.
-
Mass Spectrometric Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for positive identification. Quantification is achieved by measuring the abundance of specific characteristic ions. For enhanced accuracy and precision, isotope dilution mass spectrometry (IDMS) is the preferred quantification method.[5][12][13]
Experimental Protocols
Protocol 1: Sample Preparation and Extraction from Sediment
This protocol is adapted for the extraction of butyltin compounds from complex solid matrices like sediment and soil.
Rationale: An acidic extraction solvent is employed to break the interactions between the butyltin compounds and the sediment matrix. Tropolone is often added as a chelating agent to improve the extraction efficiency of the ionic organotin species into the organic phase.[14]
Step-by-Step Procedure:
-
Accurately weigh approximately 10-15 g of the wet sediment sample into a clean glass centrifuge tube.
-
For quantification by isotope dilution, add an appropriate amount of an isotopic internal standard solution (e.g., ¹¹⁹Sn-enriched MBT, DBT, and TBT or deuterated TBT).[5][13][14]
-
Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% (w/v) aqueous sodium chloride solution.[14]
-
Add 5 mL of an 80:20 (v/v) diethyl ether:hexane mixture containing 0.2% tropolone.[14]
-
Cap the tube tightly and shake vigorously on a mechanical shaker for 1 hour.
-
Centrifuge the sample to separate the organic and aqueous/solid phases.
-
Carefully transfer the upper organic layer to a clean concentration tube.
-
Repeat the extraction (steps 4-7) with a fresh 5 mL aliquot of the extraction solvent.
-
Combine the organic extracts and concentrate the volume to approximately 2 mL under a gentle stream of nitrogen. The extract is now ready for derivatization.
Protocol 2: Sample Preparation and Extraction from Water
This protocol is designed for the extraction of butyltin compounds from aqueous samples.
Rationale: For aqueous samples, the pH is adjusted to optimize the derivatization reaction and subsequent liquid-liquid extraction of the non-polar derivatives.[13]
Step-by-Step Procedure:
-
Measure 100 mL of the water sample into a pre-cleaned glass volumetric flask.
-
If using isotope dilution, add the isotopic internal standard solution and allow it to equilibrate for at least 15 minutes.[13]
-
Adjust the sample pH to approximately 5.4 by adding 1 mL of acetate buffer.[13]
-
The sample is now ready for in-situ derivatization and extraction as described in the next protocol.
Protocol 3: Derivatization by Ethylation
This protocol describes the ethylation of butyltin compounds using sodium tetraethylborate (NaBEt4), a widely used and effective method.[4][9]
Rationale: Ethylation attaches an ethyl group to the tin atom of the mono-, di-, and tributyltin species, forming neutral, volatile tetra-substituted compounds (e.g., MBT becomes monobutyltriethyltin). These derivatives are amenable to GC separation.
Caption: Derivatization of Tributyltin Chloride with NaBEt4.
Step-by-Step Procedure:
-
For Sediment Extracts: To the 2 mL concentrated extract from Protocol 1, add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate in methanol.[14] Vortex the mixture.
-
For Water Samples (In-situ): To the pH-adjusted water sample from Protocol 2, add 100 µL of a freshly prepared 2% (w/v) solution of sodium tetraethylborate in 0.1 M NaOH.[13] Immediately add 5 mL of hexane, cap, and shake vigorously for 30 minutes.
-
Allow the reaction to proceed for 30 minutes with occasional shaking.
-
Quench the reaction and neutralize any excess reagent by adding 2 mL of 2 M potassium hydroxide (for sediment extracts) or allow phases to separate (for water samples).[14]
-
Extract the derivatized compounds into hexane. For sediment extracts, add 5 mL of hexane and shake for 1 minute. For water samples, the hexane is already present.
-
Collect the upper hexane layer. Repeat the extraction with a second aliquot of hexane and combine the organic layers.
-
Dry the combined hexane extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the final extract to a volume of 1 mL or less for GC-MS analysis.
GC-MS Instrumental Analysis
The following tables provide typical instrumental parameters for the analysis of ethylated butyltin compounds. These should be considered as a starting point and may require optimization for your specific instrumentation.
Table 1: GC-MS Operating Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890 or equivalent[4] |
| Mass Spectrometer | Agilent 5973N or equivalent[4] |
| Injection Port | Split/Splitless |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium, constant flow at 1.5 mL/min[6] |
| GC Column | Agilent VF-XMS (or similar), 60 m x 0.25 mm i.d., 0.25 µm film thickness[6] |
| Oven Program | Initial 60 °C for 1 min, ramp at 30 °C/min to 300 °C, hold for 5 min[13] |
| Transfer Line Temp | 280 °C[13] |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV[6][13] |
| Ion Source Temp | 230 °C[13] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Characteristic Ions for SIM Analysis of Ethylated Butyltins
The characteristic isotopic pattern of tin is a key feature for identification. The ions listed below are typically monitored. The most abundant ion for each compound is often used for quantification.
| Compound | Derivatized Form | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Monobutyltin (MBT) | BuSnEt₃ | 265 | 237, 209 |
| Dibutyltin (DBT) | Bu₂SnEt₂ | 293 | 265, 235 |
| Tributyltin (TBT) | Bu₃SnEt | 321 | 293, 263 |
| Tetrabutyltin (TeBT) | Bu₄Sn | 349 | 291, 235 |
Note: m/z values correspond to the most abundant tin isotope (¹²⁰Sn). The full isotopic cluster should be examined for confirmation.
Quality Control and Quantification
For reliable and defensible results, a robust quality control (QC) program is essential.
-
Isotope Dilution: The use of ¹¹⁹Sn-enriched internal standards is highly recommended for the most accurate quantification.[5][12] This method corrects for variations in extraction efficiency and instrumental response. The concentration is calculated based on the measured isotope ratios of the native and enriched analytes.[15]
-
Certified Reference Materials (CRMs): Analysis of CRMs with certified concentrations of butyltins (e.g., PACS-2 sediment, CRM 477 mussel tissue) should be performed to validate the accuracy of the entire analytical method.[5][13]
-
Method Blanks: A method blank (a clean matrix subjected to the entire analytical process) should be analyzed with each batch of samples to check for contamination.
-
Spike Recoveries: A matrix spike (a sample fortified with a known amount of the target analytes) should be analyzed to assess method performance in the specific sample matrix. Laboratories should aim for recovery rates between 75-125%.[14]
-
Calibration: A multi-point calibration curve should be generated using standards of the derivatized butyltin compounds. The linearity of the calibration should be verified.
Overall Analytical Workflow
The following diagram provides a visual summary of the complete analytical process, from sample receipt to final data reporting.
Caption: Complete workflow for Butyltin analysis by GC-MS.
Conclusion
The GC-MS method detailed in this application note provides a sensitive, selective, and robust approach for the speciation and quantification of butyltin compounds in environmental matrices. The critical steps of sample extraction and derivatization are essential for achieving the low detection limits required for environmental monitoring. When coupled with isotope dilution quantification and a thorough quality control regimen, this methodology delivers high-quality, defensible data suitable for regulatory purposes and environmental research.
References
- Ceulemans, M., & Witte, C. (1999). Derivatization methods for the determination of organotin compounds in environmental samples.
- David, F., Sandra, P., & Korytar, P. (2003). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases.
- Rodríguez-González, P., García-Alonso, J. I., & Sanz-Medel, A. (2006). Isotope dilution GC-MS routine method for the determination of butyltin compounds in water. Analytical and Bioanalytical Chemistry, 384(4), 908-914.
- Centineo, G., Rodríguez-González, P., & García Alonso, J. I. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS.
- Agilent Technologies. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. LabRulez LCMS.
- Sasaki, Y., Takino, M., & Yamashita, M. (2002). Analysis of organotin compounds by Grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
- LCGC International. (2022). Investigating the Environmental Impact of Organotins.
- Pannico, A., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Environmental Science and Pollution Research.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services.
- Wikipedia. (n.d.). Tributyltin.
- Al-Busaidi, M., et al. (2007). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds: Relevance to Public Health. U.S. Department of Health and Human Services.
- Rahman, A., & Khan, M. A. (n.d.). Determination of organotin compounds in environmental samples. SciSpace.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds: Potential for Human Exposure. U.S. Department of Health and Human Services.
- Lee, J., et al. (2010). Application of a Gas Chromatography/Mass Spectrometric Method for the Determination of Butyltin Compounds in Sediment.
- Thermo Scientific. (n.d.). The Determination of Organotins in Water Using Triple Quadrupole GC–MS–MS.
-
Donard, O. F. X., et al. (1994). Determination of butyltin compounds in sediments using an improved aqueous ethylation method. Talanta, 41(4), 589-594. [Link]
- British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection.
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Application Notes and Protocols for Ring-Opening Polymerization Catalyzed by Butyltin tris(2-ethylhexanoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Catalyst for Biodegradable Polymer Synthesis
The development of biodegradable polymers is of paramount importance in the field of drug delivery, where these materials can serve as matrices for controlled drug release, scaffolds for tissue engineering, and components of medical devices.[1] Butyltin tris(2-ethylhexanoate) [CAS No. 23850-94-4] is an organotin compound that serves as a versatile and effective catalyst for various chemical reactions, including esterification, transesterification, and polycondensation.[2] Its utility extends to the ring-opening polymerization (ROP) of cyclic esters, such as lactones and lactides, to produce aliphatic polyesters. These polyesters are highly valued in biomedical applications due to their biocompatibility and biodegradability.[3] This document provides a comprehensive guide to the use of Butyltin tris(2-ethylhexanoate) as a catalyst in ROP, with a focus on its application in the synthesis of polymers for drug delivery systems.
Catalytic Mechanism: The Coordination-Insertion Pathway
The ring-opening polymerization of cyclic esters catalyzed by tin compounds, including Butyltin tris(2-ethylhexanoate), generally proceeds via a coordination-insertion mechanism.[4][5] This mechanism is favored for its ability to produce polymers with controlled molecular weights and narrow molecular weight distributions. The process can be broken down into several key steps:
-
Initiation: The polymerization is typically initiated by a compound with active hydrogens, most commonly an alcohol (R-OH). In the presence of the tin catalyst, the alcohol reacts to form a tin alkoxide species, which is the true initiating species.
-
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the tin center of the catalyst. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Insertion (Nucleophilic Attack): The alkoxide group attached to the tin atom then attacks the activated carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the tin-alkoxide bond.
-
Propagation: The newly formed alkoxide end-group can then coordinate with and attack another monomer molecule, propagating the polymer chain. This process repeats, leading to the growth of the polyester chain.
-
Chain Transfer and Termination: Chain transfer reactions can occur, often involving alcohols or water present in the reaction mixture, which can initiate new polymer chains. Termination can occur through various mechanisms, including reaction with impurities or deliberate addition of a terminating agent.
Diagram of the Catalytic Cycle
Caption: Coordination-Insertion mechanism for ROP.
Experimental Protocol: Bulk Polymerization of ε-Caprolactone
This protocol provides a general procedure for the bulk ring-opening polymerization of ε-caprolactone using Butyltin tris(2-ethylhexanoate) as the catalyst. This method is adapted from established procedures for similar tin-based catalysts and may require optimization for specific applications.[4][6]
Materials
-
ε-Caprolactone (monomer), dried over CaH₂ and distilled under reduced pressure.
-
Butyltin tris(2-ethylhexanoate) (catalyst).
-
Initiator (e.g., benzyl alcohol, 1-dodecanol), dried over molecular sieves.
-
Anhydrous toluene (for dissolving catalyst, optional).
-
Chloroform (for dissolving the polymer).
-
Methanol (for precipitating the polymer).
-
Nitrogen or Argon gas (for inert atmosphere).
Equipment
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Syringes for transferring monomer, catalyst, and initiator.
-
Oil bath with a temperature controller.
-
Vacuum oven for drying the polymer.
Procedure
-
Preparation of the Reaction Vessel: The reaction flask is thoroughly dried in an oven and then cooled under a stream of inert gas.
-
Charging the Reactants:
-
The desired amount of ε-caprolactone is transferred to the reaction flask via a syringe.
-
The initiator is then added to the monomer. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
The catalyst, Butyltin tris(2-ethylhexanoate), is added to the reaction mixture. The catalyst can be added directly or as a solution in a small amount of anhydrous toluene. The monomer-to-catalyst ratio will influence the polymerization rate.
-
-
Polymerization: The reaction flask is immersed in a preheated oil bath set to the desired temperature (typically between 120°C and 160°C). The reaction mixture is stirred under an inert atmosphere for the desired reaction time (ranging from a few hours to 24 hours).
-
Purification of the Polymer:
-
After the polymerization is complete, the flask is removed from the oil bath and allowed to cool to room temperature.
-
The crude polymer is dissolved in a minimal amount of chloroform.
-
The polymer solution is then slowly added to a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
The precipitated polymer is collected by filtration and washed with fresh methanol.
-
-
Drying: The purified polymer is dried in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Characterization
The resulting polymer should be characterized to determine its properties:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) and glass transition temperature (Tg).
Table of Reaction Parameters and Expected Outcomes
| Parameter | Typical Range | Effect on Polymer Properties |
| Monomer:Initiator Ratio | 50:1 to 1000:1 | Primarily controls the molecular weight of the polymer. A higher ratio leads to a higher molecular weight. |
| Monomer:Catalyst Ratio | 200:1 to 20000:1 | Affects the rate of polymerization. A higher catalyst concentration leads to a faster reaction but may also increase side reactions. |
| Temperature (°C) | 120 - 160 | Influences the reaction rate. Higher temperatures increase the rate but can also lead to broader polydispersity and potential side reactions like transesterification.[4] |
| Reaction Time (hours) | 1 - 24 | Determines the monomer conversion. Longer reaction times lead to higher conversion. |
Applications in Drug Development
The biodegradable polyesters synthesized using Butyltin tris(2-ethylhexanoate), such as poly(ε-caprolactone) (PCL) and polylactide-co-glycolide (PLGA), are highly valuable in drug delivery. Their utility stems from their biocompatibility and the tunable nature of their degradation rates.
-
Controlled Release Formulations: These polymers can be formulated into microparticles, nanoparticles, or implants that encapsulate a therapeutic agent.[7] The drug is then released in a controlled manner as the polymer matrix degrades in the body. This approach can improve patient compliance by reducing the frequency of administration and can also minimize side effects by maintaining the drug concentration within the therapeutic window.
-
Tissue Engineering Scaffolds: The synthesized polyesters can be fabricated into porous scaffolds that provide a temporary support for cell growth and tissue regeneration. As the new tissue forms, the scaffold gradually degrades and is absorbed by the body.
-
Medical Devices: These biodegradable polymers are also used in the fabrication of medical devices such as sutures, stents, and bone fixation screws.
Workflow for Polymer-Based Drug Delivery System Development
Caption: Development workflow for drug delivery systems.
Safety and Handling of Butyltin tris(2-ethylhexanoate)
As an organotin compound, Butyltin tris(2-ethylhexanoate) requires careful handling to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Ventilation: Use the catalyst in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.
-
Storage: Store the catalyst in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong bases and reducing agents.
-
Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste according to local regulations.
References
-
Review of organotin compounds: chemistry and applications. ResearchGate. Available at: [Link].
-
Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. PMC - NIH. Available at: [Link].
-
A Review of Organotin Compounds: Chemistry and Applications Volume 3. Lupine Publishers. Available at: [Link].
-
Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization. PMC. Available at: [Link].
-
A Comprehensive Investigation of the Structural, Thermal, and Biological Properties of Fully Randomized Biomedical Polyesters Synthesized with a Nontoxic Bismuth(III) Catalyst. NIH. Available at: [Link].
-
Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. MDPI. Available at: [Link].
-
A Review of Organotin Compounds: Chemistry and Applications. ResearchGate. Available at: [Link].
-
Proposed mechanism for the polymerization of ε-caprolactone by tin(iV) carboxylates. ResearchGate. Available at: [Link].
-
Bulk polymerization of ε-Caprolactone (ε-CL). ResearchGate. Available at: [Link].
-
Synthesis, properties and biomedical applications of hydrolytically degradable materials based on aliphatic polyesters and polycarbonates. Biomaterials Science (RSC Publishing). Available at: [Link].
-
Aliphatic polyester polymer stars: synthesis, properties and applications in biomedicine and nanotechnology. SciSpace. Available at: [Link].
- Block copolymers for therapeutic drug delivery. Google Patents.
-
Aliphatic polyester polymer stars: synthesis, properties and applications in biomedicine and nanotechnology. Chemical Society Reviews (RSC Publishing). Available at: [Link].
-
Block Copolymers: Synthesis, Self-Assembly, and Applications. PMC - NIH. Available at: [Link].
-
Functional aliphatic polyesters for biomedical and pharmaceutical applications. ResearchGate. Available at: [Link].
-
A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. University of Babylon Private CDN. Available at: [Link].
-
Linear Block Copolymer Synthesis. ACS Publications. Available at: [Link].
-
Synthesis of Block Copolymers. ResearchGate. Available at: [Link].
-
Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film. MDPI. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, properties and biomedical applications of hydrolytically degradable materials based on aliphatic polyesters and polycarbonates - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyltin Tris(2-ethylhexanoate) Catalysis
Welcome to the technical support center for Butyltin tris(2-ethylhexanoate), a versatile and efficient catalyst for a range of polymerization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to enhance your experimental success. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of Butyltin tris(2-ethylhexanoate) in catalysis.
Q1: What are the primary applications of Butyltin tris(2-ethylhexanoate)?
Butyltin tris(2-ethylhexanoate) is a highly effective catalyst primarily used in polycondensation, esterification, and transesterification reactions.[1][2] Its key applications include the synthesis of:
-
Saturated and unsaturated polyester resins , which are utilized in powder coatings and coil coatings.[1][3]
-
Polyurethanes , including flexible and rigid foams, adhesives, and sealants.[1][2]
-
PBT engineering resins and other products of esterification and transesterification.[4]
Q2: What is the catalytic mechanism of Butyltin tris(2-ethylhexanoate) in esterification?
The catalytic cycle of organotin compounds like Butyltin tris(2-ethylhexanoate) in esterification reactions generally follows a Lewis acid mechanism.[5] The tin center, which has vacant d-orbitals, coordinates with the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to a nucleophilic attack by the alcohol. This is followed by a proton transfer and the elimination of a water molecule, which results in the desired ester and regenerates the catalyst for the next cycle.[5]
Q3: What are the main advantages of using Butyltin tris(2-ethylhexanoate) over other catalysts?
Butyltin tris(2-ethylhexanoate) offers several advantages:
-
High Catalytic Activity: It effectively reduces the required reaction time and temperature for polymerization.[1][2]
-
Good Hydrolytic Stability: Compared to some other catalysts, it exhibits a degree of resistance to hydrolysis, which is a common deactivation pathway.[3]
-
Minimal Side Reactions: When used under optimal conditions, it can lead to products with better color and odor profiles compared to those produced with strong acid catalysts.
-
Product Purity: In many applications, the catalyst can remain in the final product at low concentrations (e.g., up to 0.2% in some polyester resins) without negatively impacting its properties, eliminating the need for a separate removal step.[1]
Q4: How does the structure of Butyltin tris(2-ethylhexanoate) influence its catalytic activity?
The catalytic activity of organotin compounds is significantly influenced by the organic and inorganic groups attached to the tin atom. The Lewis acidity of the tin center is a key determinant of its catalytic performance. In Butyltin tris(2-ethylhexanoate), the butyl group and the three 2-ethylhexanoate groups modulate the electron density around the tin atom, influencing its ability to activate the reactants. Generally, organotin compounds with higher Lewis acidity exhibit superior catalytic performance in esterification reactions.[5]
Q5: Are there less toxic alternatives to organotin catalysts?
Yes, due to concerns about the toxicity of some organotin compounds, research has focused on developing safer alternatives. Bismuth and zinc-based catalysts, for example, have shown promise in polyurethane synthesis and are considered less toxic options.[6]
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments using Butyltin tris(2-ethylhexanoate).
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Catalytic Activity | 1. Catalyst Hydrolysis: The primary cause of deactivation is hydrolysis from exposure to moisture, leading to the formation of inactive tin oxides. | Prevention: Store the catalyst in a tightly sealed container in a dry, cool, and well-ventilated area. Minimize exposure to atmospheric moisture during handling. Use dry solvents and reactants. Mitigation: While in-situ regeneration is not standard practice, ensuring the removal of water from the reaction mixture via azeotropic distillation can help maintain catalytic activity. |
| 2. Incorrect Reaction Temperature: The catalyst has an optimal temperature range for activity. | Optimization: For polyesterification, the recommended temperature range is typically 80-160 °C.[1][2] For some applications, temperatures up to 250 °C may be used.[3] Conduct small-scale experiments to determine the optimal temperature for your specific reaction, balancing reaction rate with potential side reactions. | |
| 3. Inactive Catalyst Batch: The catalyst may have degraded due to improper storage or prolonged shelf life. | Verification: Test the catalyst with a well-established, reliable reaction to confirm its activity. If it fails, obtain a fresh batch of the catalyst. | |
| Poor Product Color (e.g., Yellowness) | 1. High Reaction Temperature: Excessive heat can lead to thermal degradation of the polymer, causing discoloration. | Temperature Control: Carefully control the reaction temperature and avoid localized overheating. A lower temperature for a longer duration may yield a product with better color. |
| 2. Impurities in Catalyst: The presence of impurities, such as chlorides from the manufacturing process of the organotin compound, can negatively affect the color of the final resin. | Use High-Purity Catalyst: Source high-purity Butyltin tris(2-ethylhexanoate) with low chloride content. | |
| 3. Oxidative Degradation: Exposure to air at high temperatures can cause oxidation and color formation. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Unpleasant Odor in Final Product | 1. Formation of By-products: Side reactions can lead to the formation of volatile, odorous compounds. For example, in polyester synthesis, Butyltin tris(2-ethylhexanoate) can trigger cyclization and transesterification reactions, leading to by-products like propionic anhydride, which has a pungent odor. | Reaction Optimization: Adjusting reaction parameters such as temperature and reaction time can help minimize the formation of these by-products. Consider a lower reaction temperature to favor the main esterification reaction over side reactions. |
| 2. Residual Monomers or Solvents: Incomplete reaction or inadequate purification can leave behind odorous starting materials or solvents. | Ensure Complete Reaction & Purification: Monitor the reaction to ensure it goes to completion. Employ appropriate purification techniques (e.g., vacuum stripping) to remove any residual volatile components. | |
| Inconsistent Batch-to-Batch Reaction Times | 1. Variation in Reactant Quality: The presence of moisture or other impurities in the reactants can vary between batches, affecting catalyst performance. | Consistent Raw Material Quality: Use reactants from a consistent source and ensure they meet stringent quality specifications, particularly with regard to water content. |
| 2. Inaccurate Catalyst Dosing: Small variations in the amount of this highly active catalyst can lead to significant differences in reaction rates. | Precise Dosing: Use calibrated equipment for accurate and consistent dosing of the catalyst. For very small quantities, consider preparing a masterbatch of the catalyst in a dry, inert solvent. |
Section 3: Experimental Protocols & Visualizations
General Protocol for Polyester Synthesis
This is a general guideline; specific conditions should be optimized for your system.
-
Reactor Setup: A reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser for water removal is charged with the diacid and diol monomers.
-
Inert Atmosphere: The reactor is purged with dry nitrogen to remove air and moisture.
-
Heating and Melting: The mixture is heated under a nitrogen blanket to melt the reactants and form a homogeneous mixture.
-
Catalyst Addition: Once the reactants are molten and the desired initial reaction temperature is reached (typically 150-180°C), Butyltin tris(2-ethylhexanoate) (0.05-0.2% by weight of the total reactants) is added.
-
Esterification: The temperature is gradually increased (e.g., to 200-240°C) while stirring. Water produced during the reaction is continuously removed through the condenser. The reaction progress is monitored by measuring the acid value of the mixture.
-
Polycondensation: Once the acid value reaches the target, a vacuum is gradually applied to remove the excess diol and facilitate the increase in molecular weight. The reaction is continued until the desired viscosity or molecular weight is achieved.
-
Cooling and Discharge: The resulting polyester is cooled under a nitrogen atmosphere before being discharged.
Visualizing the Catalytic Mechanism and Workflow
Caption: Lewis acid mechanism of Butyltin tris(2-ethylhexanoate) in esterification.
Caption: A logical workflow for troubleshooting low catalytic activity.
References
-
BNT Chemicals. Butyltin tris (2-Ethylhexanoate). Available from: [Link]
-
ResearchGate. Catalytic mechanism of butyl tin tris (2-ethyl hexanoate). Available from: [Link]
-
BNT Chemicals. Butyltin tris (2-Ethylhexanoate). Available from: [Link]
-
Amine Catalysts. (2021). butyltin tris(2-ethylhexanoate). Available from: [Link]
-
Ningbo Dongbo New Energy Co., Ltd. Organotin Catalyst Butyltin Tris (2-ethylhexanoate) CAS No 23850-94-4. Available from: [Link]
-
Silva, A., & Bordado, J. (2008). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. ResearchGate. Available from: [Link]
Sources
- 1. newtopchem.com [newtopchem.com]
- 2. BNT Chemicals | Butyltin tris (2-Ethylhexanoate) [bnt-chemicals.com]
- 3. newtopchem.com [newtopchem.com]
- 4. Organotin Catalyst Butyltin Tris (2-ethylhexanoate) CAS No 23850-94-4 - Butyltin Tris (2-Ethylhexanoate) and CAS 23850-94-4 [dobo2021.en.made-in-china.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Catalysis with Butyltin tris(2-ethylhexanoate)
Welcome to the technical support center for Butyltin tris(2-ethylhexanoate) catalysis. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organotin catalyst in their synthetic work. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common issues of inconsistent results, ensuring the reliability and reproducibility of your experiments.
Introduction to Butyltin tris(2-ethylhexanoate) Catalysis
Butyltin tris(2-ethylhexanoate), a member of the organotin catalyst family, is widely employed in various chemical transformations, including esterification, transesterification, and polycondensation reactions.[1][2] Its efficacy is notable in processes such as the production of saturated and unsaturated polyester resins and in the curing of urethanes.[1] However, its catalytic activity can be sensitive to several factors in the reaction environment, leading to frustratingly inconsistent outcomes. This guide will walk you through the common pitfalls and their solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is significantly slower than expected, or has stalled completely. What is the most likely cause?
The most common culprit for a sluggish or stalled reaction catalyzed by Butyltin tris(2-ethylhexanoate) is the presence of excess moisture. This catalyst is susceptible to hydrolysis, which deactivates it. Even trace amounts of water in your reagents or solvents can lead to a significant loss of catalytic activity.
Q2: I've noticed a white precipitate forming in my catalyst or reaction mixture. What is it?
A white precipitate is often a visual indicator of catalyst degradation. Butyltin tris(2-ethylhexanoate) reacts with moisture to slowly form dibutyltin oxide and other inorganic tin species, which are typically insoluble in common organic solvents and will precipitate out of the solution.[3]
Q3: Can I still use a bottle of Butyltin tris(2-ethylhexanoate) that has been opened previously?
Yes, but with caution. Each time the bottle is opened, it is exposed to atmospheric moisture. It is crucial to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and to securely reseal the container immediately after use. If the catalyst has been stored for an extended period after opening, its activity should be verified before use in a critical reaction.
Q4: Are there any other common chemicals that can interfere with the catalysis?
Yes, besides water, strong acids and bases can also negatively impact the catalyst's performance. These substances can react with the catalyst, leading to the formation of less active or inactive species. It is important to ensure your starting materials and solvents are free from such impurities.
Q5: How can I confirm the identity and purity of my Butyltin tris(2-ethylhexanoate) before use?
You can use standard analytical techniques to verify the integrity of your catalyst. The most common methods include:
-
1H NMR Spectroscopy: To confirm the organic structure.
-
FTIR Spectroscopy: To verify the presence of the characteristic ester carbonyl and Sn-O bonds.
-
Refractive Index and Density Measurement: These physical properties can be compared against known specifications.[4]
In-Depth Troubleshooting Guides
Issue 1: Reduced Reaction Rate or Incomplete Conversion
This is the most frequently encountered problem and is almost always linked to catalyst deactivation.
Causality:
Butyltin tris(2-ethylhexanoate) is an ester of a tin alkoxide. The tin-oxygen bonds are susceptible to cleavage by water (hydrolysis). This reaction consumes the active catalyst and generates inactive tin oxides and 2-ethylhexanoic acid. The presence of acidic or basic impurities can also lead to ligand exchange reactions at the tin center, altering the catalyst's structure and reducing its efficacy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow reactions.
Detailed Steps:
-
Quantify Water Content:
-
Action: Use Karl Fischer titration to determine the water content of your starting materials (reactants and solvents).[5]
-
Rationale: This is the most accurate method for quantifying low levels of water. High water content is a direct cause of catalyst deactivation.
-
Protocol: A detailed protocol for Karl Fischer titration can be found in the "Experimental Protocols" section below.
-
-
Screen for Acidic/Basic Impurities:
-
Action: Test the pH of your reaction mixture (if appropriate for your solvent system) or analyze your starting materials for acidic or basic residues from previous steps.
-
Rationale: Even small amounts of strong acids or bases can neutralize or alter the catalyst.
-
-
Perform a Catalyst Activity Test:
-
Action: Run a small-scale, standardized esterification reaction with fresh, dry reagents and compare the reaction rate with your suspect catalyst to a new, unopened batch.
-
Rationale: This provides a direct measure of your catalyst's current activity.
-
Protocol: A protocol for a simple catalyst activity test is provided in the "Experimental Protocols" section.
-
Issue 2: Inconsistent Product Quality (e.g., Color Changes, Side Products)
Variations in product quality can often be traced back to issues with the catalyst or reaction conditions.
Causality:
-
Side Reactions: A partially deactivated or modified catalyst may exhibit altered selectivity, leading to the formation of byproducts. For instance, in polyester synthesis, side reactions can lead to color formation.[6]
-
Thermal Degradation: High reaction temperatures can cause the catalyst to decompose, which may in turn catalyze unwanted side reactions. Butyltin tris(2-ethylhexanoate) is generally effective between 80 and 150 °C.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product quality issues.
Detailed Steps:
-
Analyze Reaction Mixture:
-
Action: Use techniques like GC-MS or LC-MS to identify any unexpected byproducts in your crude reaction mixture.
-
Rationale: Knowing the identity of side products can provide clues about the unwanted reaction pathways that are occurring.
-
-
Verify Reaction Temperature:
-
Action: Ensure your reaction temperature is within the recommended range for the catalyst and your specific application.
-
Rationale: Excessive heat can lead to catalyst degradation and a loss of selectivity.
-
-
Characterize the Catalyst:
-
Action: Obtain an FTIR or 1H NMR spectrum of your catalyst and compare it to a reference spectrum of a pure, active sample.
-
Rationale: Spectroscopic changes can provide direct evidence of catalyst degradation. Hydrolysis will lead to the appearance of broad O-H stretches in the FTIR spectrum and changes in the 1H NMR signals corresponding to the 2-ethylhexanoate ligands.
-
| Spectroscopic Feature | Active Catalyst | Degraded (Hydrolyzed) Catalyst |
| FTIR (cm-1) | ~1735 (C=O stretch), No broad O-H | ~1700 (Carboxylic acid C=O), Broad ~3000 (O-H stretch) |
| 1H NMR (ppm) | Sharp signals for butyl and ethylhexanoate groups | Broadening of signals, appearance of new peaks for free 2-ethylhexanoic acid |
Experimental Protocols
Protocol 1: Karl Fischer Titration for Moisture Content
This protocol provides a general guideline for determining the water content in your solvents or liquid reagents.
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.
-
Sample Preparation: Accurately weigh a suitable amount of your solvent or liquid reagent and inject it into the titration cell.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically in ppm or percent.
-
Validation: Run a standard with a known water content to verify the accuracy of your instrument.
Protocol 2: Catalyst Activity Test via Esterification
This test uses a simple esterification reaction to provide a quantitative measure of catalyst activity.
-
Reagent Preparation:
-
Use freshly dried and distilled reactants and solvent (e.g., toluene).
-
Reactant A: 1.0 M solution of a carboxylic acid (e.g., acetic acid).
-
Reactant B: 1.0 M solution of an alcohol (e.g., 1-butanol).
-
-
Reaction Setup:
-
In a dry, inert atmosphere glovebox or using Schlenk techniques, combine 10 mL of the carboxylic acid solution and 10 mL of the alcohol solution in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Add a precise amount of the Butyltin tris(2-ethylhexanoate) catalyst (e.g., 0.1 mol%).
-
-
Reaction and Sampling:
-
Heat the reaction mixture to a constant temperature (e.g., 100 °C).
-
At regular time intervals (e.g., 0, 30, 60, 90, 120 minutes), carefully withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
-
-
Analysis:
-
Quench the reaction in the aliquot by adding it to a known volume of cold, deionized water.
-
Titrate the unreacted carboxylic acid in the aqueous layer with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.[7]
-
-
Data Interpretation:
-
Calculate the conversion of the carboxylic acid at each time point.
-
Plot the conversion versus time. The initial slope of this curve is a measure of the reaction rate and, therefore, the catalyst's activity. Compare this to the rate obtained with a fresh catalyst sample.
-
Preventative Measures
-
Catalyst Storage: Always store Butyltin tris(2-ethylhexanoate) in its original, tightly sealed container under a positive pressure of a dry, inert gas like nitrogen or argon.
-
Handling: Handle the catalyst in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
Solvent and Reagent Purity: Always use freshly dried and distilled solvents and ensure your starting materials are anhydrous. Consider storing dried solvents over molecular sieves.
-
Inert Atmosphere: For reactions that are particularly sensitive to moisture, conduct them under a continuous positive pressure of an inert gas.
By understanding the factors that lead to inconsistent results and by implementing these troubleshooting and preventative strategies, you can ensure more reliable and reproducible outcomes in your Butyltin tris(2-ethylhexanoate) catalyzed reactions.
References
-
BNT Chemicals. Butyltin tris (2-Ethylhexanoate). [Link]
-
ResearchGate. Catalytic mechanism of butyl tin tris (2-ethyl hexanoate). [Link]
-
PubChem. Butyltin tris-(2-ethylhexanoate). [Link]
-
Boston Apothecary. Advanced Acid And Ester Titration Basics. [Link]
-
Chemguide. THE MECHANISM FOR THE ESTERIFICATION REACTION. [Link]
-
Machinery Lubrication. Karl Fischer Coulometric Titration Explained and Illustrated. [Link]
-
RSC Education. Making esters from alcohols and acids. [Link]
-
PubMed Central (PMC). ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations. [Link]
-
Gelest, Inc. n-BUTYLTRIS(2-ETHYLHEXANOATE)TIN Safety Data Sheet. [Link]
-
ChemEd X. Titration of an Esterification Reaction to Determine Equilibrium Constant. [Link]
- Google Patents.
-
Reddit. Troubleshooting step growth polymerization. [Link]
-
ResearchGate. Study on by-products synthesis of powder coating polyester resin catalyzed by organotin. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. 23850-94-4 CAS MSDS (Butyltin tris(2-ethylhexanoate)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]
Technical Support Center: Optimization of Reaction Temperature for Butyltin tris(2-ethylhexanoate) Synthesis
Welcome to the technical support guide for the synthesis and application of Butyltin tris(2-ethylhexanoate). This resource is designed for researchers, scientists, and professionals in drug development and polymer chemistry. Here, we delve into the critical parameter of reaction temperature, offering troubleshooting advice and frequently asked questions to ensure the success and efficiency of your experiments.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the thermal parameters in Butyltin tris(2-ethylhexanoate) synthesis.
Q1: What is the typical reaction temperature for the synthesis of Butyltin tris(2-ethylhexanoate)?
The optimal reaction temperature for the synthesis of Butyltin tris(2-ethylhexanoate) can vary depending on the specific synthetic route. For instance, a one-step method involving the reaction of butyltin trichloride and 2-ethylhexanoic acid in the presence of an alkaline solution is typically initiated at a lower temperature range of 40 to 60°C.[1] Following the initial reaction, the temperature is raised to 60 to 90°C to facilitate phase separation.[1]
Q2: How does reaction temperature influence the catalytic activity of Butyltin tris(2-ethylhexanoate)?
Butyltin tris(2-ethylhexanoate) is a versatile esterification catalyst. Its catalytic efficacy is highly dependent on the reaction temperature. It demonstrates good catalytic activity in a broad range, from 80 to 150°C for polycondensation, esterification, and transesterification reactions.[2] In specific applications like esterification and polycondensation, it is often used at higher temperatures, typically between 210 to 240°C, with a maximum recommended temperature of 250°C.[3] For processing urethanes, it can effectively reduce the curing temperature to a range of 140–160°C.[2]
Q3: What are the consequences of deviating from the optimal reaction temperature?
Exceeding the optimal temperature range can lead to thermal decomposition of the product, resulting in the formation of undesirable byproducts and a decrease in yield.[4] Conversely, operating at a temperature that is too low can lead to an incomplete reaction, poor conversion rates, and the need for longer reaction times.
Q4: What is the mechanistic role of temperature in the synthesis of Butyltin tris(2-ethylhexanoate)?
Temperature plays a crucial role in overcoming the activation energy of the reaction between the tin precursor (e.g., butyltin trichloride) and 2-ethylhexanoic acid. The catalytic mechanism of organotin compounds in esterification involves the tin atom acting as a Lewis acid, coordinating with the carbonyl oxygen of the carboxylic acid.[5] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of this catalytic cycle. A plausible mechanism involves an intramolecular acyl-transfer from the tin complex.[6]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and use of Butyltin tris(2-ethylhexanoate), with a focus on temperature-related issues.
Problem 1: Low Product Yield
Q: My synthesis of Butyltin tris(2-ethylhexanoate) resulted in a lower than expected yield. Could the reaction temperature be the cause?
A: Yes, incorrect temperature control is a common reason for low yields.
-
Insufficient Temperature: If the reaction temperature is too low, the reaction rate will be slow, leading to incomplete conversion of the starting materials within the allotted time. For the synthesis from butyltin trichloride and 2-ethylhexanoic acid, ensure the initial phase is maintained at 40-60°C and the subsequent phase separation at 60-90°C.[1]
-
Excessive Temperature: While higher temperatures generally increase reaction rates, exceeding the optimal range can lead to decomposition of the desired product, thus reducing the overall yield.[4]
Troubleshooting Steps:
-
Verify Thermocouple Accuracy: Ensure your temperature monitoring equipment is calibrated and accurately reflects the internal temperature of the reaction mixture.
-
Optimize Heating Profile: For multi-step temperature processes, ensure a steady and controlled ramp-up between stages.
-
Monitor Reaction Progress: Utilize in-situ monitoring techniques (e.g., IR spectroscopy) or periodic sampling and analysis (e.g., GC, HPLC) to track the consumption of reactants and formation of the product. This will help determine if the reaction has gone to completion.
Problem 2: Presence of Impurities in the Final Product
Q: I've observed significant impurities in my final product. How can I mitigate this through temperature optimization?
A: The formation of byproducts is often temperature-dependent.
-
Side Reactions at High Temperatures: Elevated temperatures can promote undesirable side reactions. For instance, at excessively high temperatures, thermal decomposition can occur.[4]
-
Incomplete Reaction at Low Temperatures: If the temperature is too low, unreacted starting materials will remain, contaminating the final product.
Troubleshooting Steps:
-
Characterize Impurities: Identify the impurities using analytical techniques such as GC-MS or NMR to understand their origin. This will inform your temperature adjustment strategy.
-
Lower the Reaction Temperature: If the impurities are determined to be byproducts of high-temperature side reactions, a systematic reduction of the reaction temperature in small increments (e.g., 5-10°C) is recommended.
-
Increase Reaction Time at Lower Temperatures: To compensate for the slower reaction rate at a reduced temperature, it may be necessary to extend the overall reaction time to ensure complete conversion.
Problem 3: Poor Catalytic Performance in Subsequent Applications
Q: The Butyltin tris(2-ethylhexanoate) I synthesized shows poor catalytic activity in a subsequent esterification reaction. Could the synthesis temperature be the culprit?
A: The thermal history of the catalyst during its synthesis can impact its performance.
-
Formation of Inactive Species: If the synthesis temperature was not optimal, it could lead to the formation of less active or inactive tin species.
-
Residual Impurities: Impurities from the synthesis, such as unreacted starting materials or byproducts, can interfere with the catalytic cycle in the subsequent application.
Troubleshooting Steps:
-
Re-evaluate Synthesis Purity: A purity of over 98% is achievable with optimized synthesis conditions.[1] Use analytical methods to confirm the purity of your synthesized catalyst.
-
Optimize the Application Temperature: Ensure that the temperature of the catalytic reaction itself is within the optimal range for Butyltin tris(2-ethylhexanoate), which can be from 80°C to 250°C depending on the specific reaction.[2][3]
-
Purification of the Catalyst: If impurities are present, consider purification steps such as vacuum distillation. However, be cautious as high temperatures during distillation can also lead to decomposition.[4]
III. Experimental Protocols & Data
Synthesis of Butyltin tris(2-ethylhexanoate)
This protocol is based on a one-step synthesis method.[1]
Materials:
-
Butyltin trichloride
-
2-Ethylhexanoic acid
-
Alkaline solution (e.g., sodium hydroxide solution)
-
Reactor with stirring and temperature control
Procedure:
-
Charge the reactor with butyltin trichloride and 2-ethylhexanoic acid and stir to ensure a uniform mixture.
-
Heat the mixture to a temperature between 40 and 60°C.
-
Slowly add the alkaline solution while maintaining the temperature. Control the addition rate to achieve a final pH of 4.5 to 5.5.
-
Increase the temperature of the mixture to between 60 and 90°C and allow it to stand for 30 minutes to facilitate phase separation.
-
Perform drying under reduced pressure at a temperature below 90°C.
-
Filter the product to obtain a light-yellow transparent liquid.
Data Presentation
| Parameter | Value | Reference |
| Synthesis Temperature (Initial) | 40 - 60°C | [1] |
| Synthesis Temperature (Phase Separation) | 60 - 90°C | [1] |
| Catalytic Temperature Range (General) | 80 - 150°C | [2] |
| Catalytic Temperature Range (Esterification/Polycondensation) | 210 - 240°C | [3] |
| Maximum Reaction Temperature | 250°C | [3] |
| Urethane Curing Temperature | 140 - 160°C | [2] |
| Boiling Point | >228°C | [7] |
| Flash Point | 113°C | [7] |
| Density (at 25°C) | 1.105 g/mL | [3][8] |
IV. Visualizations
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Catalytic Cycle of Organotin in Esterification
Caption: Simplified catalytic cycle.
V. Safety Precautions
Organotin compounds are toxic and should be handled with care.[9] Always work in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[11] In case of exposure, flush the affected area with copious amounts of water and seek medical attention.[9] Dispose of waste according to institutional and local regulations.
VI. References
-
Amine Catalysts. (2021, May 12). butyltin tris(2-ethylhexanoate). Retrieved from [Link]
-
BNT Chemicals. Butyltin tris(2-Ethylhexanoate). Retrieved from [Link]
-
Google Patents. (CN104804034A). Preparation method of butyltin tris(2-ethylhexanoate) catalyst. Retrieved from
-
Google Patents. (US6033551A). Synthesis of metal 2-ethylhexanoates. Retrieved from
-
PubMed. (2021, June 17). DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. Retrieved from [Link]
-
American Elements. Butyltin tris(2-ethylhexanoate). Retrieved from [Link]
-
RSC Publishing. Tin(ii) 2-ethylhexanoate catalysed methanolysis of end-of-life poly(lactide). Retrieved from [Link]
-
Taylor & Francis Online. (2010, August 17). Sampling and Analysis of Butyltin Compounds in Air Using Gas Chromatography and Flame Photometric Detection. Retrieved from [Link]
-
Gelest, Inc. introduction to organotin chemistry - and applications. Retrieved from [Link]
-
RSC Publishing - The Royal Society of Chemistry. Catalysis Science & Technology. Retrieved from [Link]
-
CDC Stacks. ORGANOTIN COMPOUNDS. Retrieved from [Link]
-
NCBI - NIH. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]
-
University of Babylon Private CDN. (2023, May 8). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. Retrieved from [Link]
-
The University of Groningen research portal. (2021, May 21). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Retrieved from [Link]
-
Hindawi. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Tin-Catalyzed Esterification and Transesterification Reactions: A Review. Retrieved from [Link]
-
ResearchGate. Catalytic mechanism of butyl tin tris (2-ethyl hexanoate). Retrieved from [Link]
-
UM Students' Repository. Chapter Two Preparation Of Organotin Compounds. Retrieved from [Link]
-
DCCEEW. (2022, June 30). Organo-tin compounds. Retrieved from [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. Retrieved from [Link]
-
OSHA. Butyltin Trichloride. Retrieved from [Link]
-
National Academies Press. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Retrieved from [Link]
-
Wiley Analytical Science. (2019, September 16). Tin test: Detecting organotin compounds. Retrieved from [Link]
-
LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. Retrieved from [Link]
-
EPA. Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
Sources
- 1. CN104804034A - Preparation method of butyltin tris(2-ethylhexanoate) catalyst - Google Patents [patents.google.com]
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- 3. newtopchem.com [newtopchem.com]
- 4. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mono Butyltin Tris 2- Ethylhexonate Manufacturers, with SDS [mubychem.com]
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- 11. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Managing the Moisture Sensitivity of Butyltin tris(2-ethylhexanoate)
Welcome to the technical support center for Butyltin tris(2-ethylhexanoate). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling the moisture sensitivity of this versatile catalyst. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the reliability and reproducibility of your experiments.
The Critical Role of Moisture Control
Butyltin tris(2-ethylhexanoate) is a highly effective catalyst in various chemical transformations, including esterification, transesterification, and polymerization reactions.[1][2] Its catalytic activity, however, is intrinsically linked to its chemical integrity, which is significantly compromised by the presence of moisture. Organotin carboxylates are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bonds.[3] This process leads to the formation of inactive or less active butyltin oxide species and 2-ethylhexanoic acid, ultimately resulting in catalyst deactivation and variability in reaction outcomes.[4]
Understanding and mitigating this moisture sensitivity is paramount for achieving consistent and predictable results in your research and development endeavors. This guide provides a comprehensive overview of the challenges associated with the moisture sensitivity of Butyltin tris(2-ethylhexanoate) and offers practical solutions for its effective management.
Troubleshooting Guide: A Proactive Approach to Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Diminished or Inconsistent Catalytic Activity
Q: My reaction is sluggish or fails to reach completion, and I suspect catalyst deactivation. How can I confirm this and what are the corrective measures?
A: This is a classic symptom of catalyst hydrolysis. The presence of water in your reaction system, even in trace amounts, can significantly reduce the efficacy of Butyltin tris(2-ethylhexanoate).
Diagnostic Workflow:
Caption: Troubleshooting workflow for diminished catalytic activity.
Corrective Measures & Protocols:
-
Solvent and Reagent Purity:
-
Protocol for Solvent Drying: For many common organic solvents, drying over activated 3Å molecular sieves is effective. For particularly sensitive reactions, distillation from an appropriate drying agent under an inert atmosphere is recommended.
-
Data on Solvent Drying Efficiency:
-
| Drying Agent | Solvent | Water Content (ppm) after 24h |
| 3Å Molecular Sieves | THF | < 30 |
| Sodium/Benzophenone | THF | < 10 |
| Calcium Hydride | Dichloromethane | < 20 |
| Activated Alumina | Toluene | < 10 |
-
Inert Atmosphere Techniques:
-
Protocol for Setting up a Reaction under Inert Atmosphere:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware while hot and immediately purge with a stream of dry nitrogen or argon.
-
Use rubber septa to seal the reaction vessel and introduce reactants and solvents using dry syringes or cannulas.
-
Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.[5][6]
-
-
Issue 2: Variability in Product Properties or Impurity Profile
Q: I am observing batch-to-batch variability in my polymer's molecular weight or an increase in side products. Could this be related to catalyst hydrolysis?
A: Absolutely. The hydrolysis of Butyltin tris(2-ethylhexanoate) not only reduces its catalytic activity but also introduces new chemical species into your reaction mixture – namely butyltin oxides and 2-ethylhexanoic acid. These can influence the reaction pathway and the properties of your final product.
Logical Relationship Diagram:
Caption: Impact of catalyst hydrolysis on reaction outcomes.
Troubleshooting and Mitigation:
-
Analytical Monitoring:
-
FTIR Spectroscopy: Monitor the appearance of broad peaks in the 400-700 cm⁻¹ region, which can be indicative of Sn-O-Sn bond formation in butyltin oxides.[7]
-
Gas Chromatography (GC): Develop a GC method to quantify the amount of free 2-ethylhexanoic acid in your reaction mixture.[8][9] This can serve as a direct indicator of the extent of catalyst hydrolysis.
-
¹H NMR Spectroscopy: In some cases, ¹H NMR can be used to monitor the disappearance of the ester protons in the catalyst and the appearance of new species.[10][11]
-
-
Proactive Catalyst Handling:
-
Always store Butyltin tris(2-ethylhexanoate) in a tightly sealed container in a dry, inert atmosphere (e.g., in a glove box or a desiccator with a high-quality desiccant).
-
For critical applications, consider preparing a stock solution of the catalyst in a rigorously dried, non-protic solvent and storing it under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hydrolysis products of Butyltin tris(2-ethylhexanoate) and how do they affect my reaction?
The primary hydrolysis products are butyltin oxides and 2-ethylhexanoic acid. Butyltin oxides are generally considered to be less catalytically active than the parent ester. The presence of 2-ethylhexanoic acid can alter the pH of the reaction mixture and potentially catalyze side reactions.
Q2: How can I safely handle and dispose of Butyltin tris(2-ethylhexanoate) and its byproducts?
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[12] All waste containing organotin compounds should be treated as hazardous waste and disposed of according to your institution's and local regulations.
Q3: Can I "rescue" a reaction where the catalyst has been inadvertently exposed to moisture?
In most cases, it is difficult to reverse the hydrolysis. Adding more catalyst may drive the reaction to completion, but the presence of hydrolysis byproducts could still affect the final product's properties. It is generally advisable to start the reaction again under strictly anhydrous conditions.
Q4: Are there any less moisture-sensitive alternatives to Butyltin tris(2-ethylhexanoate)?
While Butyltin tris(2-ethylhexanoate) is a highly effective catalyst, other organotin catalysts with different ligands, such as those with tin-sulfur bonds (mercaptides), may exhibit lower susceptibility to hydrolysis.[3] However, a change in catalyst will likely require re-optimization of your reaction conditions.
References
- Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. MDPI. Accessed January 20, 2026.
- Introduction to Organotin Chemistry - and Applications. Gelest, Inc. Accessed January 20, 2026.
- Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. PubMed. Accessed January 20, 2026.
- Butyltin tris(2-ethylhexanoate). Santa Cruz Biotechnology. Accessed January 20, 2026.
- Butyltin oxide(2273-43-0) IR Spectrum. ChemicalBook. Accessed January 20, 2026.
- Inert Atmosphere. YouTube. Accessed January 20, 2026.
- Inert atmosphere Technique : r/OrganicChemistry. Reddit. Accessed January 20, 2026.
- Catalysts for Polyester Resin Manufacturing an.
- Catalyst Dbto 3 | PDF | Ester | Polyester. Scribd. Accessed January 20, 2026.
- REVIEW Organotin Speciation Analysis Based on Liquid or Gas Chrom
- China Butyltin tris(2-ethylhexanoate) CAS 23850-94-4 factory and manufacturers | Unilong. Unilong Industry. Accessed January 20, 2026.
- NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. Accessed January 20, 2026.
- butyltin tris(2-ethylhexanoate).
- CA2113355A1 - Preparation of polyesters with tin catalysts.
- US5166310A - Preparation of polyesters with tin catalyst.
- Troubleshooting Metal Catalyzed Urethane Systems | PCI Magazine. PCI Magazine. Accessed January 20, 2026.
- Determination of the adsorption process of tributyltin (TBT) and monobutyltin (MBT) onto kaolinite surface using Fourier transform infrared (FTIR) spectroscopy | Request PDF.
- butyltin tris(2-ethylhexanoate)/butyltin tris-2-ethylhexoate.
- Catalytic mechanism of butyl tin tris (2-ethyl hexanoate).
- Butyltin tris (2-Ethylhexanoate). BNT Chemicals. Accessed January 20, 2026.
- Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate. Thermo Fisher Scientific. Accessed January 20, 2026.
- Monitoring of active ester formation using ¹H NMR spectroscopy. Both...
- Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Accessed January 20, 2026.
- Kinetics of Carbaryl Hydrolysis. Clemson University. Accessed January 20, 2026.
- Butyltin tris-(2-ethylhexanoate) | C28H54O6Sn | CID 21881400. PubChem. Accessed January 20, 2026.
- Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Accessed January 20, 2026.
- Uncovering Flaws and Failures in Catalytic Converters Using XANES.
- WHITE PAPERS & RESEARCH REPORTS Fourier-Transform Infrared (FTIR) Technology & Analysis. J.S. Held. Accessed January 20, 2026.
- Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent. Accessed January 20, 2026.
- Catalyst Deactivation, Poisoning and Regener
- Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. Accessed January 20, 2026.
- Mod-01 Lec-06 Catalyst deactivation and accounting for it in design – I. YouTube. Accessed January 20, 2026.
- Real‐Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies. NIH. Accessed January 20, 2026.
- Deactivation of Mo-based hydrodeoxygenation catalysts: the effect of water.
- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. PMC - NIH. Accessed January 20, 2026.
- Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. MDPI. Accessed January 20, 2026.
- Tri-n-butyltin carboxylate derivatives of para-substituted phenyl-ethanoic acids: Synthesis, characterization and X-ray structure determination | Request PDF.
Sources
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- 3. gelest.com [gelest.com]
- 4. pcimag.com [pcimag.com]
- 5. researchgate.net [researchgate.net]
- 6. als.lbl.gov [als.lbl.gov]
- 7. Butyltin oxide(2273-43-0) IR Spectrum [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Real‐Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Extraction and purification methods for butyltin compounds from environmental samples
Welcome to the technical support guide for the extraction and purification of butyltin compounds from environmental samples. This resource is designed for researchers and analytical scientists who are navigating the complexities of organotin analysis. Butyltin compounds—monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT)—are persistent environmental pollutants, and their accurate quantification is critical. However, their unique chemical properties, strong matrix associations, and low environmental concentrations present significant analytical challenges.
This guide provides in-depth, experience-based answers to common problems encountered during sample preparation, helping you to troubleshoot your workflow, ensure data integrity, and achieve reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a robust analytical strategy for butyltin compounds.
Q1: Why is speciation of butyltin compounds so important?
A: The toxicity and environmental fate of butyltin compounds are highly dependent on the number of butyl groups attached to the tin atom. Tributyltin (TBT) is the most toxic of the three, known for its endocrine-disrupting effects in marine life, even at very low concentrations (ng/L levels).[1][2] Its degradation products, DBT and MBT, are progressively less toxic but more water-soluble.[3] Therefore, simply measuring total tin is insufficient. Speciation analysis, which quantifies each compound individually, is essential to accurately assess the environmental risk and understand degradation pathways.
Q2: What are the biggest challenges in analyzing butyltins in environmental samples?
A: The primary challenges are:
-
Low Concentrations: Butyltins are often present at trace or ultra-trace levels (ng/L in water, µg/kg in sediment), requiring highly sensitive analytical techniques and efficient pre-concentration steps.[4]
-
Complex Matrices: Environmental samples like sediment, soil, and biological tissues are incredibly complex. Co-extracted materials can interfere with analysis, causing signal suppression or enhancement, a phenomenon known as the "matrix effect".[5][6]
-
Analyte Polarity & Volatility: Butyltin chlorides are polar and non-volatile, making them unsuitable for direct analysis by gas chromatography (GC), a common and powerful separation technique. This necessitates a chemical modification step called derivatization.
-
Adsorption: Organotin compounds have a tendency to adsorb to glass surfaces, which can lead to analyte loss during sample preparation.[7]
Q3: What is derivatization and why is it mandatory for GC analysis?
A: Derivatization is a chemical reaction that converts a compound into a product with different properties. For butyltin analysis by GC, the polar, ionic butyltin chlorides must be converted into more volatile, thermally stable, and less polar forms.[8] This is typically achieved by alkylation, where the chloride ions are replaced with small alkyl groups (e.g., ethyl or pentyl). The most common derivatizing agent is sodium tetraethylborate (NaBEt₄), which ethylates the butyltin compounds, allowing them to be readily vaporized in the GC inlet and separated on the column.[9][10]
Section 2: Troubleshooting the Analytical Workflow
This section is structured to follow a typical sample preparation workflow, addressing specific problems in a question-and-answer format.
Workflow Stage 1: Extraction
The goal of extraction is to efficiently move the target butyltin compounds from the sample matrix (water, sediment, tissue) into a liquid solvent.
Q: My analyte recoveries are consistently low for sediment/soil samples. What's going wrong?
A: Low recovery from solid matrices is a frequent issue, often stemming from incomplete extraction. Butyltins bind tightly to organic matter and mineral components in sediment and soil.
-
Causality & Solution: The extraction solvent and energy must be sufficient to break the analyte-matrix interactions.
-
Check Your Solvent System: A non-polar solvent like hexane alone is often insufficient. Use a more polar solvent mixture, such as methanol or a combination of hexane and a complexing agent like tropolone in an acidic medium.[11][12] Acetic acid or hydrochloric acid is often added to the extraction solvent to protonate the butyltins and improve their solubility in the organic phase.[13][14]
-
Increase Extraction Energy: Simple shaking may not be enough. Employ higher-energy techniques to enhance desorption from the matrix particles.
-
Ultrasonic Sonication: Using an ultrasonic bath or probe introduces acoustic cavitation, which creates intense localized pressure and temperature changes, accelerating the desorption of analytes from the matrix.[15][16][17]
-
Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[18]
-
-
Ensure Sample Homogeneity: Inconsistent results can arise from non-homogenous samples. Ensure your sediment or soil sample is thoroughly dried, sieved, and mixed before taking a subsample for extraction.[19]
-
Q: I'm analyzing water samples using Solid-Phase Extraction (SPE), but my recoveries are poor and variable.
A: SPE is an excellent technique for extracting and concentrating butyltins from water, but several parameters are critical for success.[20]
-
Causality & Solution: Poor SPE recovery is often due to incorrect pH, improper cartridge conditioning, or breakthrough.
-
Verify Sample pH: The pH of the water sample must be adjusted to ensure the butyltin species are in a form that will retain on the SPE sorbent. A pH between 2 and 5 is typically recommended to neutralize the charge on the butyltin species and any silanol groups on silica-based sorbents.[7]
-
Ensure Proper Cartridge Conditioning: The SPE cartridge must be conditioned sequentially with the elution solvent (e.g., methanol) followed by acidified reagent water. This activates the sorbent and ensures the sample environment is compatible with the sorbent surface.[7]
-
Control Flow Rate: A fast flow rate during sample loading can lead to "breakthrough," where the analytes pass through the cartridge without being retained. A slow, consistent drip rate (e.g., 5-10 mL/minute) is crucial.
-
Prevent Cartridge Drying: Do not allow the sorbent bed to go dry between conditioning, loading, and elution steps, as this can lead to channeling and poor recovery.
-
Workflow Stage 2: Derivatization
This is arguably the most critical step for GC-based methods and a common source of error.
Q: My derivatization with sodium tetraethylborate (NaBEt₄) seems inefficient, leading to low signal for all butyltin species.
A: Inefficient ethylation is a classic problem that can drastically reduce analyte signal.
-
Causality & Solution: The ethylation reaction is sensitive to pH, reagent concentration, and matrix interferences.
-
Check Reaction pH: The derivatization reaction with NaBEt₄ is highly pH-dependent. The optimal pH range is typically between 4.0 and 5.0.[8] Use a buffer (e.g., acetate buffer) to maintain the correct pH during the reaction. If the pH is too low, the NaBEt₄ reagent can decompose; if it's too high, the reaction yield decreases.
-
Use Fresh Reagent: NaBEt₄ is sensitive to moisture and can degrade over time. Use a freshly prepared solution for each batch of samples.[13]
-
Consider Matrix Interference: Components in the sample extract can compete for the derivatizing reagent, reducing its availability for the target analytes.[6] You may need to increase the concentration of NaBEt₄ for particularly "dirty" samples. A clean-up step prior to derivatization can also mitigate this issue.
-
Workflow Stage 3: Purification/Clean-up
The goal of this stage is to remove co-extracted matrix components that can interfere with the final analysis.
Q: My chromatograms are noisy, and I see many interfering peaks, especially for tissue and sediment samples.
A: This is a clear sign of significant matrix effects, where co-extracted compounds are interfering with your chromatographic separation and detection.[5][21]
-
Causality & Solution: Complex matrices like sediment and biota contain high concentrations of lipids, humic acids, and other organic matter that are co-extracted with butyltins.[5][22] A robust clean-up step is essential.
-
Implement Column Chromatography: Use a small column packed with silica gel or Florisil to separate the non-polar ethylated butyltins from more polar interferences. The extract is loaded onto the column, and solvents of increasing polarity are used to elute the fractions. Your target analytes will elute in the non-polar fraction.[10][23]
-
Consider Gel Permeation Chromatography (GPC): For samples with very high lipid content (e.g., fish tissue), GPC is highly effective at separating the large lipid molecules from the smaller analyte molecules.
-
Matrix-Matched Calibration: Even with clean-up, some matrix effects may persist. To compensate for this, prepare your calibration standards in an extract from a blank matrix (a sample known to be free of butyltins) that has been taken through the entire extraction and clean-up procedure. This ensures that the standards and samples experience similar matrix-induced signal suppression or enhancement.[22][24]
-
Section 3: Visualized Workflows and Protocols
General Analytical Workflow
The following diagram illustrates the complete process from sample collection to final analysis for butyltin compounds.
Caption: General workflow for butyltin analysis.
Troubleshooting Decision Tree: Low Analyte Recovery
Use this diagram to diagnose the cause of low recovery in your experiments.
Caption: Decision tree for troubleshooting low analyte recovery.
Protocol: Extraction and Derivatization of Butyltins from Sediment
This protocol is a representative method combining ultrasonic extraction and NaBEt₄ derivatization.
Self-Validation System: This protocol incorporates critical quality control (QC) checks. A procedural blank, a matrix spike, and a certified reference material (CRM) should be processed with every batch of samples.
Materials:
-
Freeze-dried, homogenized sediment sample
-
Internal Standard (IS) solution (e.g., Tripropyltin, TPrT)
-
Extraction Solvent: Methanol containing 1% (v/v) Acetic Acid
-
Derivatization Reagent: 2% (w/v) Sodium tetraethylborate (NaBEt₄) in Methanol (prepare fresh)
-
Buffer: 1M Sodium Acetate buffer (pH 4.5)
-
Organic Solvent: Hexane (pesticide grade)
-
Anhydrous Sodium Sulfate
Procedure:
-
Sample Weighing & Spiking: Weigh approximately 2 g of homogenized sediment into a 50 mL centrifuge tube. Add a known amount of the Internal Standard solution.
-
Extraction:
-
Add 20 mL of the acidic methanol extraction solvent to the tube.
-
Vortex vigorously for 1 minute.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.[15]
-
Centrifuge at 3000 rpm for 10 minutes and carefully decant the supernatant into a clean flask.
-
Repeat the extraction on the sediment pellet with another 20 mL of solvent. Combine the supernatants.
-
-
Solvent Exchange & Derivatization:
-
Add 40 mL of deionized water and 20 mL of hexane to the combined extract in a separatory funnel.
-
Shake for 2 minutes and allow the layers to separate. Discard the lower aqueous/methanol layer.
-
To the remaining hexane layer, add 20 mL of the pH 4.5 acetate buffer.[13]
-
Add 1 mL of the freshly prepared 2% NaBEt₄ solution.[25] Shake vigorously for 5 minutes to derivatize the butyltins.
-
-
Purification:
-
Allow the layers to separate. Drain and discard the lower aqueous buffer layer.
-
Pass the upper hexane layer through a small column containing anhydrous sodium sulfate to remove any residual water. Collect the dried extract.
-
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC analysis.
Section 4: Quality Control and Data Interpretation
Ensuring the trustworthiness of your data is paramount. A robust Quality Assurance/Quality Control (QA/QC) program is not optional; it is a requirement for producing defensible data.
Key QA/QC Practices:
| QC Parameter | Purpose | Acceptance Criteria |
| Procedural Blank | To monitor for contamination during the entire analytical process. | Analytes should be below the Method Detection Limit (MDL). |
| Internal Standard (IS) | To correct for variations in extraction efficiency and instrument response. Added to every sample before extraction. | Recovery typically 60-120%. Consistency across the batch is key. |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | To assess method performance and precision in a specific sample matrix. A known amount of analyte is added to a sample duplicate. | Recovery typically 70-130%. Relative Percent Difference (RPD) between MS and MSD should be <20%. |
| Certified Reference Material (CRM) | To assess the accuracy of the entire method. A material with certified concentrations of butyltins (e.g., PACS-2, ERM-CE477).[26] | Measured values should fall within the certified range of the CRM. |
Interpreting Results:
-
Low IS Recovery: Indicates a problem with the extraction or derivatization process for that specific sample. The result should be flagged as suspect.
-
High Blank Contamination: Suggests contaminated reagents, glassware, or carryover from a previous sample. The source must be identified and eliminated before proceeding.
-
Failed MS/MSD Recovery: Points to a strong matrix effect that the method cannot overcome for that specific sample type. Results for that matrix should be interpreted with caution.[24]
-
Failed CRM Analysis: Indicates a systematic error in the method (e.g., incorrect standard concentrations, calculation error, instrument malfunction). The entire batch should be re-analyzed after troubleshooting.
By systematically addressing these common issues and integrating rigorous QA/QC, researchers can overcome the challenges of butyltin analysis and generate high-quality, reliable environmental data.
References
- Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. (n.d.). ScienceOpen.
- Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. (n.d.). SciELO.
- Matrix Effect on Butyltin Analysis of Sediments and Fish Tissues by GC-PFPD. (n.d.). J. Braz. Chem. Soc.
- Solid-Phase Extraction and Determination of Organotin by Micro-Liquid Chromatography Electrospray Ion Trap MS. (n.d.). United Chemical Technologies (UCT).
- A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment. (n.d.). PubMed.
- Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. (2013). SciELO.
- Speciation of butyltins by dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. (n.d.). ResearchGate.
- Solid Phase Microextraction To Study the Sorption of Organotin Compounds onto Particulate and Dissolved Humic Organic Matter. (n.d.). ACS Publications.
- Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection. (n.d.). PubMed.
- SOPH-1 Sediment certified reference materials for the determination of tributyltin and dibutyltin. (n.d.). Speciation.net.
- Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). (n.d.). OI Analytical.
- Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry. (n.d.). ResearchGate.
- Organotins in Water by GC with MS Detection. (2021). Gov.bc.ca.
- Environmental matrices effect in butyltin determinations by GC/MS. (2015). ResearchGate.
- Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples. (n.d.). J. Chem. Soc. Pak.
- Derivatization methods for the determination of organotin compounds in environmental samples. (2000). TrAC Trends in Analytical Chemistry.
- Derivatization by Ethylation With Sodium Tetraethylborate for the Speciation of Metals and Organometallics in Environmental Samples — A Review. (n.d.). ResearchGate.
- Sodium tetraethylborate as a Derivatizing Agent for the Detection of Organotin. (n.d.). Strem Catalog.
- Troubleshooting poor recovery of Tributyltin hydroxide during sample extraction. (n.d.). Benchchem.
- Monitoring and modelling of butyltin compounds in Finnish inland lake. (n.d.). Frontiers.
- Development of a low-cost method of analysis for the qualitative and quantitative analysis of butyltins in environmental samples. (n.d.). ResearchGate.
- Analysis of organotin compounds. (n.d.). alsglobal.se.
- Schematic representation of the ultrasound-assisted method. (n.d.). ResearchGate.
- Organotins Analysis. (n.d.). Eurofins Australia.
- Testing for Organotin. (2023). Eurofins Scientific.
- Determination of butyltin compounds in sediments using an improved aqueous ethylation method. (1994). PubMed.
- Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. (n.d.). MDPI.
- Organotins in Sediment/Soil by GC with MS Detection. (2021). Gov.bc.ca.
- Determination of Organotin Compounds in Sediments Using Accelerated Solvent Extraction (ASE). (n.d.). Thermo Fisher Scientific.
- Ultrasound Extraction for High Pressure Solvents. (2021). Extraction Magazine.
- Ultrasonic Extraction and its Working Principle. (n.d.). Hielscher Ultrasound Technology.
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- 2. Testing for Organotin - Eurofins Scientific [eurofins.nl]
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- 5. Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD – ScienceOpen [scienceopen.com]
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- 9. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. www2.gov.bc.ca [www2.gov.bc.ca]
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- 14. Determination of butyltin compounds in sediments using an improved aqueous ethylation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. extractionmagazine.com [extractionmagazine.com]
- 17. hielscher.com [hielscher.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
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- 26. A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization Techniques for GC Analysis of Organotins
Welcome to the technical support center for the GC analysis of organotin compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of derivatization. Here, we will address common challenges, provide in-depth troubleshooting advice, and explain the fundamental principles behind the recommended procedures to ensure the integrity and accuracy of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the derivatization of organotins for GC analysis.
Q1: Why is derivatization necessary for the GC analysis of most organotin compounds?
A1: Most organotin compounds of environmental and toxicological interest, such as mono-, di-, and tri-substituted butyltins and phenyltins, are highly polar and non-volatile.[1][2][3] Direct analysis by gas chromatography (GC) is not feasible because these compounds would not elute from the GC column at typical operating temperatures. Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable forms, making them suitable for GC separation and detection.[3][4][5] This process also reduces the potential for interactions with active sites within the GC system, which can cause poor peak shape and inaccurate quantification.[2][6]
Q2: What are the most common derivatization techniques for organotin analysis?
A2: The three most prevalent derivatization techniques are:
-
Alkylation with Grignard Reagents: This involves reacting the organotin compounds with a Grignard reagent (e.g., methyl-, ethyl-, propyl-, or pentylmagnesium bromide) to form fully alkylated, stable, and volatile tetra-alkyltin derivatives.[7][8]
-
Alkylation with Sodium Tetraalkylborates: Sodium tetraethylborate (NaBEt₄) and sodium tetra(n-propyl)borate (NaBPr₄) are common reagents used for in-situ derivatization, particularly in aqueous samples.[1][5][9] This method is often considered more convenient than using Grignard reagents.[1][10]
-
Hydride Generation: This technique uses a reducing agent, typically sodium borohydride (NaBH₄), to convert organotins into their corresponding volatile hydrides.[4] While effective for some applications, it can be prone to interferences in complex matrices.[4]
Q3: How do I choose the most appropriate derivatization reagent?
A3: The choice of reagent depends on several factors, including the sample matrix, the specific organotin compounds of interest, and laboratory safety considerations.
-
Grignard reagents are versatile and provide high derivatization yields for a wide range of organotins (methylated, butylated, and phenylated species) in various matrices like water, sediment, and biological tissues.[7] However, they are highly reactive with water and protic solvents, requiring strictly anhydrous conditions and careful handling.[4]
-
Sodium tetraethylborate (NaBEt₄) is particularly advantageous for aqueous samples as it allows for direct in-situ derivatization, simplifying the workflow.[1][5][11] It is less hazardous than Grignard reagents but can be less stable in the presence of strong acids often used for sample extraction from solids.
-
Sodium tetra(n-propyl)borate (NaBPr₄) offers similar benefits to NaBEt₄ and can be a preferred choice for the simultaneous determination of organotin and organolead compounds.[9]
-
Hydride generation is well-suited for aqueous matrices and can achieve high preconcentration factors. However, it is susceptible to interferences from high concentrations of metals and is generally less robust for complex samples like sediments.[4]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the derivatization and analysis of organotins.
Issue 1: Low or No Derivatization Yield
Symptom: You observe very small or no peaks for your target organotin compounds, while the internal standard peak is present and of appropriate size.
Potential Causes & Solutions:
-
Cause A: Inactive or Degraded Derivatization Reagent.
-
Explanation: Grignard reagents are extremely sensitive to moisture and air, leading to rapid degradation. Sodium tetraalkylborate solutions are also unstable and should be freshly prepared.[12][13]
-
Solution:
-
Purchase fresh Grignard reagents and ensure they are handled under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare sodium tetraethylborate solutions daily.[13] For extended storage (up to one month), dissolving NaBEt₄ or NaBPr₄ in tetrahydrofuran (THF) and storing at 4°C in the dark can maintain its efficiency.[9]
-
Verify the activity of a new batch of reagent with a known standard before processing valuable samples.
-
-
-
Cause B: Incorrect pH for the Reaction.
-
Explanation: The efficiency of derivatization with sodium tetraalkylborates is highly pH-dependent.[5][14] The optimal pH is typically between 4 and 5.[5] For hydride generation, the pH also needs to be controlled, usually around 2, with acetic acid often providing better yields than mineral acids.
-
Solution:
-
Use a calibrated pH meter to adjust the sample pH to the optimal range for your chosen reagent (e.g., pH 4.5-5.4 for NaBEt₄) using an appropriate buffer, such as an acetate buffer.[11][13]
-
Be aware that the optimal pH can vary slightly for different organotin species. For example, with NaBEt₄, monomethyltin derivatizes more efficiently at a lower pH, while dibutyltin prefers a higher pH within the optimal range.[14]
-
-
-
Cause C: Presence of Water (for Grignard Reactions).
-
Explanation: Grignard reagents react violently with water, which will consume the reagent and prevent it from reacting with the organotins.[4]
-
Solution:
-
Ensure all glassware is oven-dried and cooled under a desiccant before use.
-
Use anhydrous solvents for extraction and for the Grignard reagent itself (typically diethyl ether or THF).
-
Dry the sample extract with anhydrous sodium sulfate before adding the Grignard reagent.
-
-
Issue 2: Poor Chromatographic Peak Shape (Tailing Peaks)
Symptom: The peaks for your derivatized organotins are asymmetrical, with a pronounced "tail" on the backside.
Potential Causes & Solutions:
-
Cause A: Active Sites in the GC System.
-
Explanation: Even after derivatization, residual polarity or interactions can occur with active sites, such as exposed silanol groups (-Si-OH), in the GC inlet liner, on the column surface, or on glass wool packing.[2][6] This is a primary cause of peak tailing for organotins.[6]
-
Solution:
-
Inlet Maintenance: Regularly replace the inlet liner with a deactivated one.[6][15] Using a liner with deactivated glass wool can help trap non-volatile residues and protect the column.
-
Column Conditioning: Condition the column according to the manufacturer's instructions to ensure a properly deactivated surface.
-
Column Trimming: If the front end of the column becomes contaminated, carefully trim 5-10 cm from the inlet side.[6]
-
Use an Inert Flow Path: Consider using ultra-inert columns and consumables specifically designed for trace analysis of active compounds.
-
-
-
Cause B: Incomplete Derivatization.
-
Explanation: If the derivatization reaction is incomplete, the remaining polar, underivatized or partially derivatized organotins will interact strongly with the GC column, leading to severe tailing.[2][6]
-
Solution:
-
Optimize Reaction Conditions: Ensure you are using a sufficient excess of the derivatization reagent.[5] Also, optimize the reaction time and temperature. For NaBEt₄, a reaction time of 30 minutes is common.[1][12]
-
Re-evaluate Reagent Choice: If incomplete derivatization is a persistent issue with one method, consider switching to a more robust technique for your sample type, such as using a Grignard reagent which often provides high and reproducible yields.[4]
-
-
Issue 3: Matrix Interferences
Symptom: You observe extraneous peaks in your chromatogram that co-elute with or obscure your target analytes, or you experience signal suppression.
Potential Causes & Solutions:
-
Cause A: Co-extracted Sulfur Compounds (in Sediments).
-
Explanation: When analyzing sediment samples with high sulfur content, elemental sulfur can be co-extracted and subsequently alkylated by Grignard reagents, forming dialkyl sulfides that interfere with the GC analysis of organotins.
-
Solution:
-
Sample Clean-up: Implement a clean-up step after extraction and before derivatization. This can involve passing the extract through a column of activated copper or using silica gel chromatography to remove sulfur.
-
Alternative Derivatization: Consider using NaBEt₄, as this interference is more prominent with Grignard reagents.
-
-
-
Cause B: High Metal Concentrations (for Hydride Generation).
-
Explanation: High concentrations of other metals in the sample can inhibit the formation of organotin hydrides, leading to an underestimation of their concentration.
-
Solution:
-
Matrix Modification: Use masking agents to complex interfering metals.
-
Switch Technique: For samples with high metal content, alkylation with Grignard reagents or NaBEt₄ is generally a more reliable approach.
-
-
Section 3: Protocols and Data
Comparison of Common Derivatization Reagents
| Reagent | Typical Reaction | Advantages | Disadvantages | Best For |
| Grignard Reagents (e.g., C₂H₅MgBr) | Alkylation | High derivatization yields and reproducibility; applicable to a wide range of organotins and matrices. | Highly reactive with water (requires anhydrous conditions); hazardous to handle.[4] | Complex matrices like sediments and biological tissues where robustness is key. |
| Sodium Tetraethylborate (NaBEt₄) | Ethylation | Convenient for in-situ derivatization in aqueous samples, reducing analytical steps.[5] | Unstable in the presence of strong acids; reagent solution must be freshly prepared. | Aqueous samples (e.g., environmental water, beverages).[5][11][12] |
| Sodium Borohydride (NaBH₄) | Hydride Generation | Easy to apply to aqueous matrices; allows for high preconcentration factors. | Prone to interferences from metals and complex matrices; generated hydrides can be unstable.[4] | Simple aqueous matrices with low levels of interfering metals. |
Experimental Workflow: Ethylation of Organotins in Water with NaBEt₄
This protocol is a generalized procedure for the derivatization of organotins in an aqueous sample.
Step-by-Step Methodology:
-
Sample Preparation:
-
Derivatization:
-
Extraction:
-
Clean-up and Concentration:
-
Drain the organic layer and pass it through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
Visualizing the Derivatization Workflow
Caption: Workflow for NaBEt₄ derivatization of organotins in water.
Section 4: References
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119. [Link]
-
Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. LabRulez GCMS. [Link]
-
Schubert, P., Rosenberg, E., & Grasserbauer, M. (2000). Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples. Fresenius' journal of analytical chemistry, 366(4), 356–360. [Link]
-
ResearchGate. (n.d.). Derivatization methods for the determination of organotin compounds in environmental samples. [Link]
-
Tsunoi, S., Matoba, T., Shioji, H., & Tuto, M. (2002). Analysis of organotin compounds by Grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. [Link]
-
Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]
-
Martin, F. M., & Donard, O. F. X. (1994). Aqueous ethylation of organotin compounds in simple solution for speciation analysis by cryofocussing and detection by atomic absorption spectrometry — comparison with hydride generation. Analytica Chimica Acta, 286(3), 355-365. [Link]
-
ResearchGate. (n.d.). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. [Link]
-
Shimadzu. (2003). GCMS Organotin News 03/2003en. [Link]
-
Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Water by GC with MS Detection. [Link]
-
ATAS GL International B.V. (n.d.). The Analysis of Organotin Compounds in Water by GC-MS using Large Volume Injection. [Link]
-
Bentivenga, G., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. The Open Analytical Chemistry Journal, 18, e18740801231206. [Link]
-
Staniszewska, M., et al. (2020). Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. Molecules, 25(22), 5459. [Link]
-
OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. resources.strem.com [resources.strem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
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- 15. ysi.com [ysi.com]
Technical Support Center: Enhancing the Stability of Butyltin tris(2-ethylhexanoate) in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Butyltin tris(2-ethylhexanoate). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile organotin catalyst. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and resolve stability issues, ensuring the integrity and efficacy of your experiments. This guide moves beyond simple protocols to explain the fundamental chemistry governing the stability of Butyltin tris(2-ethylhexanoate) in solution.
Introduction: Understanding the Stability Challenge
Butyltin tris(2-ethylhexanoate), a highly effective catalyst for esterification, transesterification, and polycondensation reactions, is prized for its high solubility in organic solvents and its catalytic efficiency at moderate temperatures (80-150 °C).[1] However, its utility is critically dependent on its stability in solution. Like many organotin carboxylates, the central tin atom is electrophilic and the ester linkages are susceptible to nucleophilic attack, primarily by water. This process, known as hydrolysis, is the principal degradation pathway.[2][3] Hydrolysis leads to the cleavage of the 2-ethylhexanoate groups, ultimately forming insoluble and catalytically inactive tin oxides or hydroxides.[2][4] This guide will provide you with the knowledge and tools to mitigate this and other degradation pathways.
Troubleshooting Guide: A Proactive Approach
This section addresses the most common stability issues encountered in the laboratory. Each question is framed from a user's perspective and is followed by a detailed explanation of the cause and a step-by-step solution.
Q1: Why has my clear Butyltin tris(2-ethylhexanoate) solution become cloudy or formed a white precipitate?
Root Cause Analysis: The appearance of cloudiness or a solid precipitate is the most definitive sign of degradation via hydrolysis.[2][5] Butyltin tris(2-ethylhexanoate) itself is a liquid, soluble in most organic solvents. However, it reacts with even trace amounts of moisture present in the solvent, atmosphere, or on the glassware. This reaction cleaves the ester bonds, leading to the formation of various intermediate species and ultimately to highly insoluble, polymeric organotin oxides (e.g., dibutyltin oxide) or hydroxides.[2][6]
Mitigation Strategy: The key to preventing hydrolysis is the rigorous exclusion of water from your system.
-
Solvent Purity: Always use anhydrous solvents with a water content of <50 ppm. Consider using freshly opened bottles of anhydrous solvent or solvents dried over molecular sieves.
-
Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere, such as dry nitrogen or argon.[7] This minimizes contact with atmospheric moisture.
-
Proper Glassware Handling: Ensure all glassware is oven-dried at >120 °C for several hours and cooled in a desiccator or under a stream of inert gas immediately before use.
Workflow for Preventing Hydrolysis
Caption: Workflow for the rigorous exclusion of moisture.
Q2: My solution has developed a yellow or brownish tint over time. What does this signify?
Root Cause Analysis: While Butyltin tris(2-ethylhexanoate) is typically a pale-yellow liquid, a significant color change, especially darkening, often points to thermal or photo-oxidative degradation.[8] Exposure to elevated temperatures or direct sunlight (especially UV light) can initiate the breakdown of the compound.[2] This may lead to the formation of colored impurities or inorganic tin salts.[2] Additionally, strong oxidizing agents are incompatible and can cause degradation.[8]
Mitigation Strategy: Protect the compound and its solutions from energy sources that can induce degradation.
-
Temperature Control: Store the neat compound and its solutions at room temperature or as recommended, but always away from heat sources.[2][7] Avoid repeated freeze-thaw cycles if refrigerated storage is used.
-
Light Protection: Use amber glass vials or wrap containers in aluminum foil to prevent exposure to light.[2]
-
Chemical Compatibility: Ensure the compound is not stored or used in the presence of strong oxidizing agents.[8]
Q3: What is the optimal pH range for maintaining the stability of my solution?
Root Cause Analysis: The stability of organotin compounds can be significantly influenced by pH.[9][10] While Butyltin tris(2-ethylhexanoate) is typically used in non-aqueous organic media, any residual water can have its reactivity modulated by acidic or basic impurities. Both strongly acidic and strongly basic conditions can accelerate the hydrolysis of the ester linkages. Studies on related organotin compounds often show optimal stability for derivatization or analysis in a slightly acidic to neutral pH range (approximately 4-7).[9][11] Highly basic conditions, in particular, promote the cleavage of the tin-carboxylate bond.[2]
Mitigation Strategy: Maintain a neutral environment to minimize pH-catalyzed degradation.
-
Use Neutral Solvents: Employ high-purity, neutral organic solvents. Avoid solvents that may contain acidic or basic impurities from their manufacturing process.
-
Avoid Contaminants: Be mindful of other reagents in your experimental system. Acidic or basic additives can compromise the stability of the organotin catalyst. If their use is unavoidable, the catalyst should be added last, immediately before the reaction is initiated.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for Butyltin tris(2-ethylhexanoate)? The main degradation pathway is hydrolysis, which involves the reaction with water to cleave the tin-ester bonds, forming organotin hydroxides and oxides.[2][3][6] Secondary pathways include thermal degradation at elevated temperatures and photolytic degradation upon exposure to direct sunlight, which can lead to the formation of inorganic tin salts.[2][8]
What are the ideal storage conditions for stock solutions? Stock solutions should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon). Storage should be at room temperature, away from direct sunlight and heat sources.[2][7]
How can I monitor the stability of my solution over time? Regularly inspect the solution for any signs of precipitation or cloudiness. For a more quantitative assessment, you can use analytical techniques. A simple method is to periodically measure the solution's turbidity using a spectrophotometer. For a detailed analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of the parent compound and detect the appearance of degradation products.[12]
Key Data & Protocols
Table 1: Solvent Selection Guide
Butyltin tris(2-ethylhexanoate) is highly soluble in most common organic solvents.[7] The primary criterion for solvent selection is the exclusion of water.
| Solvent | Relative Polarity | Boiling Point (°C) | Notes |
| Toluene | 0.099 | 111 | Excellent choice. Must be anhydrous. |
| Tetrahydrofuran (THF) | 0.207 | 66 | Good, but can form peroxides. Use fresh, anhydrous grade. |
| Dichloromethane | 0.309 | 40 | Suitable for room temperature use. Must be anhydrous. |
| Ethyl Acetate | 0.228 | 77 | Good solubility, but ensure it is a dry grade. |
| Hexane | 0.009 | 69 | Suitable, especially for non-polar reaction systems. |
Data sourced from standard chemical reference texts.[13]
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the best practices for preparing a solution that is stable for an extended period.
-
Glassware Preparation: Place a volumetric flask and a screw-cap amber vial in an oven at 120 °C for at least 4 hours.
-
Cooling: Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum.
-
Inert Atmosphere: Once cooled, flush the flask and vial with dry nitrogen or argon gas for 5 minutes.
-
Solvent Addition: Using a cannula or a dry syringe, transfer the required volume of anhydrous solvent into the volumetric flask.
-
Analyte Addition: Accurately weigh the required amount of Butyltin tris(2-ethylhexanoate) in a separate, dry container under an inert atmosphere (e.g., in a glovebox) or work quickly in a fume hood. Transfer it to the flask.
-
Dissolution & Storage: Seal the flask and gently swirl to dissolve the compound completely. Using a dry syringe, transfer the solution to the prepared amber vial. Purge the headspace of the vial with inert gas before tightly sealing with a PTFE-lined cap.
-
Labeling & Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store away from light and heat.
Diagram: Primary Degradation Pathway (Hydrolysis)
Caption: Simplified hydrolysis pathway of Butyltin tris(2-ethylhexanoate).
Protocol 2: Monitoring Degradation via Analytical Chromatography
This protocol provides a general workflow for using Gas Chromatography (GC) to assess stability. Specific parameters (column, temperatures) must be optimized for your instrument.
-
Standard Preparation: Prepare a fresh solution of Butyltin tris(2-ethylhexanoate) at the same concentration as your stored sample, following Protocol 1. This will serve as your time-zero (T=0) reference standard.
-
Sample Dilution: Under inert conditions, take a small aliquot from both your stored (T=X) solution and your fresh (T=0) standard. Dilute both samples to an appropriate concentration for GC analysis using anhydrous solvent.
-
GC Analysis: Inject the T=0 standard into the GC equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[12] Record the retention time and peak area of the Butyltin tris(2-ethylhexanoate).
-
Sample Injection: Inject the diluted T=X sample using the same GC method.
-
Data Analysis:
-
Compare the peak area of the parent compound in the T=X sample to the T=0 standard. A significant decrease in peak area indicates degradation.
-
Examine the chromatogram of the T=X sample for the appearance of new peaks at different retention times, which correspond to degradation products.
-
The percentage of remaining compound can be calculated as: (Peak Area of T=X / Peak Area of T=0) * 100%.
-
References
-
ResearchGate. (2000). Influence of pH on the propylation of organotin and organolead compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on peak areas of organotin compounds in water produced by HS-SPME–GC–MS. Retrieved from [Link]
-
Baerlocher GmbH. (n.d.). Organotin Stabilizers. Retrieved from [Link]
-
ACS Publications. (2006). Direct Hydrolysis of Hydrated Organotin Cations. Retrieved from [Link]
-
China Factory. (n.d.). Organotin Stabilizer Methyl Tin Stabilizer for Rigid Transparent Applications. Retrieved from [Link]
-
WSD Chemical. (n.d.). methyl tin stabilizer Organotin Stabilizers. Retrieved from [Link]
-
Gelest, Inc. (2015). n-BUTYLTRIS(2-ETHYLHEXANOATE)TIN Safety Data Sheet. Retrieved from [Link]
-
Lupine Publishers. (2018). A Review of Organotin Compounds: Chemistry and Applications. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on the propylation of organotin and organolead compounds. Retrieved from [Link]
-
Baerlocher GmbH. (n.d.). Organotin Stabilisers. Retrieved from [Link]
-
Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds. Retrieved from [Link]
-
ResearchGate. (2016). HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. Retrieved from [Link]
-
ResearchGate. (1964). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Retrieved from [Link]
-
BNT Chemicals. (n.d.). Butyltin tris (2-Ethylhexanoate). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds - ANALYTICAL METHODS. Retrieved from [Link]
-
LCGC International. (2022). Investigating the Environmental Impact of Organotins. Retrieved from [Link]
-
PubChem. (n.d.). Butyltin tris-(2-ethylhexanoate). Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic mechanism of butyl tin tris (2-ethyl hexanoate). Retrieved from [Link]
-
Japan Environmental Management Association for Industry. (n.d.). Analytical Methods. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
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Method validation for the quantification of Butyltin tris(2-ethylhexanoate) in complex matrices
Welcome to the technical support center for the analytical method validation of Butyltin tris(2-ethylhexanoate) (BTTEH). As a catalyst and stabilizer in various polymers and resins, including those with food contact applications, robust and reliable quantification of BTTEH is critical for quality control, regulatory compliance, and safety assessment.[1][2] The complex matrices in which BTTEH is often found, such as polyvinyl chloride (PVC), polyesters, and silicones, present significant analytical challenges.[2][3]
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, troubleshooting guidance, and detailed protocols to ensure your method validation is successful, scientifically sound, and compliant with global regulatory standards like those from the International Council for Harmonisation (ICH).[4][5][6][7]
Section 1: Core Principles of Analytical Method Validation
Before delving into troubleshooting, it is crucial to understand the foundational pillars of method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[5][8][9] The recent ICH Q2(R2) guideline modernizes this approach, emphasizing a lifecycle management perspective where validation is a continuous process.[7][10][11]
The core validation characteristics, as outlined by ICH, are summarized below.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To demonstrate that the analytical signal is unequivocally attributable to the target analyte, BTTEH, without interference from matrix components, impurities, or degradation products.[8][10] | No significant interfering peaks at the retention time of the analyte. Peak purity analysis (if using PDA/DAD) should pass. |
| Linearity | To demonstrate a proportional relationship between the analytical response and the concentration of BTTEH over the intended range. | Correlation coefficient (r²) ≥ 0.995.[12] |
| Accuracy | To measure the closeness of the test results to the true value. This is typically assessed via recovery studies on spiked matrix samples.[10] | Recovery of 80-120% of the spiked amount is generally acceptable for complex matrices.[12] |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) < 15-20% for trace analysis.[12] |
| Limit of Detection (LOD) | The lowest amount of BTTEH in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of BTTEH in a sample that can be quantitatively determined with suitable precision and accuracy.[12] | S/N ≥ 10; analyte response must be within acceptable precision and accuracy limits. |
| Range | The interval between the upper and lower concentration of BTTEH for which the method has been demonstrated to have suitable linearity, accuracy, and precision. | Defined by the LOQ and the upper limit of the linear curve. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).[10] | RSD of results should remain within acceptable limits despite minor parameter changes. |
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the validation of BTTEH quantification methods.
Issue 1: Poor or Inconsistent Analyte Recovery
Q: We are experiencing low and highly variable recovery of BTTEH from our plastic matrix. What are the likely causes and how can we fix it?
A: This is a classic and critical issue, often pointing to problems in the sample extraction phase. The goal is to efficiently liberate the BTTEH from the complex polymer matrix into a solvent for analysis.
-
Causality & Explanation: BTTEH is a relatively large, non-polar molecule that can be physically entrapped or chemically bound within a polymer. Simple surface washing is often insufficient. The choice of extraction solvent and the energy applied to the system are paramount. The stability of BTTEH is also a factor; it can degrade via hydrolysis in the presence of moisture or slowly degrade in direct sunlight.[13]
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: BTTEH is highly soluble in organic solvents but insoluble in water.[14] For polymer matrices like PVC, a common approach is to first dissolve or swell the polymer. An extraction with a solvent mixture like acetone-hexane after acidification can be effective.[3] Tetrahydrofuran (THF) is another excellent solvent for dissolving many plastics.
-
Increase Extraction Energy:
-
Ultrasonication: Ensure your sample is fully submerged and the sonication bath has sufficient power. Experiment with increasing the sonication time.
-
Soxhlet Extraction: For challenging matrices, this continuous extraction technique can significantly improve recovery, although it is more time-consuming.
-
Microwave-Assisted Extraction (MAE): This can drastically reduce extraction times and solvent consumption while improving efficiency.
-
-
Optimize Sample Pre-treatment: The physical form of your sample matters. Grinding the plastic into a fine powder dramatically increases the surface area available for solvent interaction, leading to more efficient extraction. Cryo-milling can be particularly effective for flexible polymers.
-
Check for Analyte Degradation: Ensure your extraction process is not exposing the sample to excessive heat or moisture, which could degrade BTTEH.[13] Run a control experiment by spiking a known amount of BTTEH into a blank solvent and subjecting it to the full extraction process to check for procedural degradation.
-
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
Q: Our LC-MS/MS analysis shows significant ion suppression for BTTEH when analyzing sample extracts compared to standards prepared in pure solvent. How do we address this?
A: Matrix effects are the most common pitfall in LC-MS/MS analysis, especially with complex samples.[15][16] Co-eluting, non-target compounds from your sample matrix (e.g., plasticizers, oligomers, other additives) compete with BTTEH for ionization in the MS source, typically leading to a suppressed signal.[15]
-
Causality & Explanation: The electrospray ionization (ESI) process has a finite capacity. When a high concentration of matrix components elutes at the same time as your analyte, they can monopolize the ionization process, leaving fewer charged droplets available for the BTTEH molecules. This reduces the number of BTTEH ions that reach the detector, causing an artificially low reading.
-
Troubleshooting & Mitigation Strategy:
-
Confirm and Quantify the Effect: First, prove the effect exists. Prepare three sets of standards: (1) in pure solvent, (2) in a blank matrix extract (a sample known to not contain BTTEH, processed through your entire method), and (3) a post-extraction spike in the blank matrix extract. A lower response in sets (2) and (3) compared to (1) confirms a matrix effect.[17][18][19]
-
Improve Chromatographic Separation: The best way to beat matrix effects is to chromatographically separate BTTEH from the interfering compounds.
-
Modify your gradient to be shallower, increasing the separation between peaks.
-
Consider a different column chemistry (e.g., switching from a standard C18 to a Phenyl-Hexyl or a Biphenyl column) to alter selectivity.
-
Using smaller particle size columns (UHPLC) can provide much higher resolution.[20]
-
-
Enhance Sample Cleanup: A more rigorous cleanup step can remove the interfering components before they reach the LC-MS system. Solid-Phase Extraction (SPE) is highly effective. For BTTEH, a mixed-mode cation-exchange (MCX) SPE cartridge can be effective for purifying extracts.[21]
-
Compensate with Calibration: If matrix effects cannot be eliminated, you must compensate for them.
-
Matrix-Matched Calibration: This is the most common solution. Prepare your calibration standards in a blank matrix extract. This ensures that your standards and samples experience the same degree of ion suppression, allowing for accurate quantification.[16][17][18]
-
Stable Isotope-Labeled Internal Standard: This is the gold standard. Use a deuterated or ¹³C-labeled version of BTTEH. This internal standard behaves almost identically to the native analyte during extraction, chromatography, and ionization. Any ion suppression will affect both the analyte and the internal standard equally, and the ratio of their signals will remain constant, providing highly accurate results.
-
-
Issue 3: Poor Peak Shape (Tailing) in GC-MS Analysis
Q: We are using GC-MS after derivatization and observing significant peak tailing for BTTEH. What could be wrong?
A: Peak tailing in GC is almost always a sign of unwanted interactions between your analyte and active sites within the GC system.[22] For organotins, this is a very common problem.
-
Causality & Explanation: Even after derivatization (e.g., ethylation with sodium tetraethylborate to increase volatility), the resulting tetra-alkyltin compound can interact with active sites.[22][23][24] These active sites are typically free silanol (-Si-OH) groups on the surface of the inlet liner, glass wool, column, or contamination built up in these areas. The analyte adsorbs to these sites and is then released slowly, creating a "tail" on the peak.
-
Troubleshooting Decision Tree:
-
Inlet Maintenance is Critical: The inlet is the most common source of activity.[22] Regularly replace the inlet liner, septum, and gold seal. Always use high-quality, deactivated liners. If your matrix is particularly "dirty," you may need to replace the liner after every 20-30 injections.
-
Column Care: Non-volatile matrix components can contaminate the front end of the GC column. Trim about 15-30 cm from the inlet side of the column to remove the contaminated section. After trimming, always re-condition the column.
-
Verify Derivatization: Incomplete derivatization will leave behind more polar, partially derivatized organotin species that are highly prone to tailing.[24] Ensure your derivatizing agent (e.g., sodium tetraethylborate) is fresh and that the reaction conditions (pH, time, temperature) are optimal.[25]
Section 3: Frequently Asked Questions (FAQs)
Q1: Is derivatization always necessary for the analysis of BTTEH?
A: It depends on your chosen analytical technique. For Gas Chromatography (GC), derivatization is mandatory.[23] BTTEH itself is not sufficiently volatile or thermally stable to pass through a GC system intact. Derivatization, typically ethylation or pentylation, converts it to a more volatile tetra-substituted tin compound.[22] In contrast, Liquid Chromatography (LC), especially when coupled with tandem mass spectrometry (LC-MS/MS), can analyze BTTEH directly in its native form.[20][26] This avoids the time-consuming derivatization step but makes the analysis more susceptible to matrix effects, as discussed above.
Q2: How do I prepare a reliable matrix-matched calibration curve?
A: The key is to find a "blank" matrix that is as close as possible to your actual samples but contains no BTTEH.
-
Source a Blank: Obtain a sample of the polymer or product that has been manufactured without the use of a tin catalyst. If this is not possible, you may need to prepare a "surrogate" matrix with a similar composition.
-
Process the Blank: Subject this blank material to your entire sample preparation procedure (e.g., grinding, extraction, cleanup). The resulting liquid extract is your "matrix blank."
-
Spike the Standards: Prepare your BTTEH stock solution in a pure solvent (e.g., acetonitrile or hexane). Then, perform serial dilutions by spiking the appropriate amount of stock solution into aliquots of the matrix blank. This creates a set of calibration standards where the final solvent composition and matrix content are identical to your prepared samples.
Q3: What are the stability considerations for BTTEH samples and standards?
A: BTTEH and other organotins require careful handling.
-
Stock Solutions: Prepare stock solutions in a non-polar organic solvent and store them in amber glass vials at low temperatures (e.g., 4°C or -20°C) to prevent degradation from light and heat.[13][25]
-
Sample Extracts: Processed sample extracts should be analyzed as quickly as possible. If storage is necessary, keep them refrigerated or frozen. Some studies on other butyltins have shown stability for up to 27 days under refrigerated conditions.[27] However, you must perform your own stability study as part of the method validation to confirm this for BTTEH in your specific matrix and solvent.[28]
-
Chemical Reactivity: Be aware that BTTEH can react with moisture, slowly hydrolyzing.[13] Ensure all solvents are dry and minimize exposure to atmospheric moisture during sample preparation.
Section 4: Example Protocol: Extraction of BTTEH from a PVC Matrix for GC-MS Analysis
This protocol is a representative workflow and must be optimized and validated for your specific application.
-
Sample Preparation:
-
Cryogenically mill approximately 10 g of the PVC sample into a fine powder.
-
Accurately weigh ~0.5 g of the powdered sample into a 50 mL polypropylene centrifuge tube.
-
-
Extraction:
-
Add 10 mL of hexane/acetone (7:3 v/v) to the tube.
-
Add 1 mL of glacial acetic acid to aid in the release of the organotin.
-
Vortex for 1 minute, then place in an ultrasonic bath for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant (the liquid extract) to a clean tube.
-
-
Derivatization:
-
Phase Separation & Cleanup:
-
Allow the layers to separate. The top hexane layer contains the derivatized (ethylated) BTTEH.
-
Transfer the hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for GC-MS analysis.
-
| GC-MS Parameter | Example Setting | Rationale |
| Inlet | 270 °C, Splitless | Ensures volatilization of the derivatized analyte without thermal degradation. Splitless mode is for trace analysis. |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms or equivalent) | A standard non-polar column suitable for separating the tetra-alkyltin species. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Inert carrier gas providing good efficiency. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Separates the derivatized analytes from solvent and matrix components. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides higher sensitivity and selectivity by monitoring only the characteristic ions of ethylated BTTEH. |
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- gmp-compliance.org.
- BenchChem. A Comparative Guide to the Validation of Analytical Methods for Organotin Compounds.
- International Council for Harmonis
- BenchChem. Troubleshooting Peak Tailing in Gas Chromatography of Organotins: A Technical Support Guide.
- Gelest, Inc. n-BUTYLTRIS(2-ETHYLHEXANOATE)
- Lab Manager. (2025).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- dos Santos, D. M., et al. (2013). Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. ScienceOpen.
- dos Santos, D. M., et al. (2013). Matrix effect on butyltin analysis of sediments and fish tissues by GC-PFPD. SciELO.
- dos Santos, D. M., et al. (2013). Matrix Effect on Butyltin Analysis of Sediments and Fish Tissues by GC-PFPD.
- Takahashi, K., et al. (1999).
- Agilent Technologies. (2014).
- ALS. Analysis of organotin compounds.
- Muby Chemicals.
- AB SCIEX.
- Liu, Y., et al. (2015). Simultaneous determination of four organotins in food packaging by high-performance liquid chromatography–tandem mass spectrometry.
- BenchChem.
- Centers for Disease Control and Prevention (CDC). (1994). ORGANOTIN COMPOUNDS (as Sn) 5504.
- Restek. TROUBLESHOOTING GUIDE.
- Warchoł, J., et al. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds.
- Pellegrino, E., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.
- U.S. Environmental Protection Agency (EPA). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- Castro, I. B., et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS.
- Becker, G.
- Rózanska, L. (2014). Analytical methods and problems related to the determination of organotin compounds in marine sediments.
- Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- O'Connell, K. E., et al. (2007). Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection. PubMed.
- BenchChem. A Researcher's Guide to the Validation of New Analytical Methods for the Detection of Tributyltin Compounds.
- BNT Chemicals.
- Almeida, J. R. M., et al. (2021). Comparison of two analytical methods for the determination of organotin compounds in marine organisms.
- Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- National Association of Testing Authorities, Australia.
- Shimadzu. (2022). GC Troubleshooting guide.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Tin(II)
- Castro, I. B., et al. (2015). Environmental matrices effect in butyltin determinations by GC/MS.
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Validation & Comparative
A Comparative Study of Butyltin tris(2-ethylhexanoate) and Other Organotin Catalysts: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals engaged in polymer synthesis and formulation, the selection of an appropriate catalyst is a critical determinant of reaction efficiency, product properties, and overall process viability. Among the myriad of catalysts available, organotin compounds have long been favored for their high catalytic activity in esterification, transesterification, and polyurethane formation. This guide provides an in-depth comparative analysis of Butyltin tris(2-ethylhexanoate) alongside other prominent organotin catalysts and their emerging alternatives. By presenting supporting experimental data and detailed protocols, this document aims to equip you with the necessary insights to make informed decisions for your specific application.
Introduction to Organotin Catalysts
Organotin compounds are characterized by the presence of at least one tin-carbon bond. Their catalytic prowess stems from the Lewis acidic nature of the tin center, which can coordinate with electron-rich species, thereby activating them for subsequent reactions. The general reactivity and applications of organotin compounds are influenced by the number and nature of the organic groups attached to the tin atom.
The catalytic activity of organotin compounds is a cornerstone in various industrial processes, including:
-
Polyurethane Production: Catalyzing the reaction between isocyanates and polyols to form polyurethane foams, coatings, sealants, and elastomers.[1]
-
Esterification and Transesterification: Accelerating the formation of esters, which are fundamental building blocks for polyesters, plasticizers, and other specialty chemicals.[2]
-
Silicone Chemistry: Facilitating room temperature vulcanization (RTV) of silicones.
This guide will focus on the comparative performance of Butyltin tris(2-ethylhexanoate) against other widely used organotin catalysts and emerging non-tin alternatives.
Catalyst Profiles
Butyltin tris(2-ethylhexanoate)
Butyltin tris(2-ethylhexanoate), a monobutyltin compound, is a versatile catalyst used in a range of applications.[2] It is a pale-yellow liquid soluble in most organic solvents but insoluble in water.[3]
-
Primary Applications: It serves as a catalyst in polycondensation, esterification, and transesterification reactions, effectively reducing reaction times and temperatures.[2] Its catalytic activity is particularly notable in the temperature range of 80 to 150 °C.[2] In the synthesis of saturated and unsaturated polyester resins, it can remain in the final product without adversely affecting its properties.[2] For urethanes, it aids in lowering the curing temperature.[2]
-
Mechanism of Action: Like other organotin catalysts, its catalytic activity is attributed to its Lewis acidic nature. The tin center coordinates with the carbonyl oxygen of the carboxylic acid or ester, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.
Dibutyltin Dilaurate (DBTDL)
DBTDL is one of the most widely used organotin catalysts in the polyurethane industry.[1] It is a diorganotin compound known for its high catalytic activity in the gelling reaction (the reaction between polyol and isocyanate).
-
Primary Applications: Predominantly used in the production of polyurethane foams, coatings, adhesives, and elastomers.[1] It is also used as a stabilizer for PVC.
-
Comparative Performance: DBTDL is often considered a benchmark for catalytic activity in polyurethane formulations. However, concerns over its toxicity have prompted a search for alternatives.
Dioctyltin Dilaurate (DOTL)
DOTL is structurally similar to DBTDL, with the butyl groups replaced by octyl groups. This modification was initially made to reduce toxicity concerns associated with butyltin compounds.
-
Primary Applications: Used in similar applications to DBTDL, particularly in polyurethane systems where lower toxicity is a requirement.
-
Comparative Performance: Generally, DOTL exhibits slightly lower reactivity compared to DBTDL due to the increased steric hindrance from the longer octyl chains.
Non-Tin Alternatives
Growing regulatory scrutiny and environmental concerns regarding organotin compounds have driven the development of non-tin catalysts.
-
Bismuth and Zinc Carboxylates: These are emerging as viable alternatives, offering a better environmental and toxicological profile. Bismuth neodecanoate and zinc octoate are common examples. While generally less reactive than their organotin counterparts, they can provide a good balance of properties.[4]
-
Zirconium and Aluminum Chelates: These compounds are also being explored as potential replacements for organotin catalysts.[5]
Catalytic Mechanism: A Deeper Dive
The catalytic cycle of organotin compounds in esterification and urethane formation is primarily based on their function as Lewis acids.
Caption: Generalized Lewis acid mechanism for organotin-catalyzed esterification.
In this mechanism, the tin catalyst coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate, which then collapses to form the ester and water, regenerating the catalyst.
A similar mechanism is at play in polyurethane formation, where the organotin catalyst activates the isocyanate group for attack by the hydroxyl group of the polyol.
Comparative Performance Analysis
Direct, side-by-side quantitative data for Butyltin tris(2-ethylhexanoate) against other catalysts under identical conditions is limited in published literature. The following tables compile available data to provide a comparative overview. Note: Data from different sources may not be directly comparable due to variations in formulations and testing conditions.
Catalytic Activity in Polyurethane Formulations
The efficiency of a catalyst in polyurethane systems is often evaluated by measuring the gel time and tack-free time.
| Catalyst | Type | Gel Time (minutes) | Tack-Free Time (minutes) | Source / Notes |
| Butyltin tris(2-ethylhexanoate) | Monobutyltin | Data not readily available in direct comparative studies | Data not readily available in direct comparative studies | Primarily used in polyester and some urethane applications, often at elevated temperatures.[2] |
| Dibutyltin Dilaurate (DBTDL) | Dibutyltin | Fast | Fast | Industry benchmark for high reactivity.[1] |
| Dioctyltin Dilaurate (DOTL) | Dioctyltin | Slower than DBTDL | Slower than DBTDL | Lower reactivity due to steric hindrance. |
| Bismuth Octoate | Non-Tin | Moderate | Moderate | Generally slower than DBTDL but offers lower toxicity.[6] |
| Zinc Octoate | Non-Tin | Slow | Slow | Often used in combination with other catalysts. |
Performance in Polyester Synthesis
In polyesterification, catalyst performance is judged by the reaction time required to reach a certain acid value or molecular weight.
| Catalyst | Type | Reaction Time to Target Acid Value (hours) | Final Polymer Molecular Weight (Mw) | Source / Notes |
| Butyltin tris(2-ethylhexanoate) | Monobutyltin | Shorter reaction times compared to uncatalyzed reactions | Effective in producing high molecular weight polyesters | Known for good catalytic activity at 80-150°C.[2] |
| Dibutyltin Oxide (DBTO) | Dibutyltin | Fast | High | A common and effective polyesterification catalyst.[7] |
| Titanium (IV) Isopropoxide (TIS) | Non-Tin | Fast | High | Can lead to higher reaction rates in some systems.[7] |
Experimental Protocols
To facilitate your own comparative studies, we provide the following detailed experimental protocols for evaluating catalyst performance.
Protocol 1: Determination of Gel Time in a 2K Polyurethane Sealant
This protocol outlines a method to compare the catalytic activity of different catalysts in a two-component (2K) polyurethane sealant formulation by measuring the gel time.
Materials:
-
Polyol component (pre-formulated blend)
-
Isocyanate component (e.g., MDI or TDI prepolymer)
-
Catalysts to be tested (e.g., Butyltin tris(2-ethylhexanoate), DBTDL, Bismuth Octoate)
-
Solvent for catalyst dilution (if necessary, e.g., dioctyl phthalate)
-
Disposable mixing cups and stirring rods
-
Stopwatch
-
Gel timer apparatus (optional, manual method described)
Procedure:
-
Catalyst Preparation: Prepare solutions of each catalyst at a predetermined concentration in a suitable solvent to ensure accurate dosing. The catalyst loading should be calculated based on the total weight of the polyol and isocyanate.
-
Component Conditioning: Bring the polyol and isocyanate components to a controlled temperature (e.g., 25°C ± 1°C).
-
Mixing:
-
Weigh the required amount of the polyol component into a mixing cup.
-
Add the calculated amount of the catalyst solution to the polyol and mix thoroughly for 1 minute.
-
Add the stoichiometric amount of the isocyanate component to the catalyzed polyol.
-
Immediately start the stopwatch and begin mixing vigorously for a consistent period (e.g., 2 minutes).
-
-
Gel Time Determination:
-
Periodically probe the mixture with a clean stirring rod.
-
The gel time is defined as the point at which the material becomes stringy and no longer flows back to form a smooth surface after being touched with the rod.
-
Record the time from the start of mixing to this point.
-
-
Data Recording: Repeat the experiment for each catalyst and record the average gel times for comparison.
Caption: Workflow for determining polyurethane gel time.
Protocol 2: Monitoring Polyesterification Kinetics via Titration
This protocol describes a method to compare the catalytic efficiency of different catalysts in a polyesterification reaction by monitoring the decrease in acid value over time.
Materials:
-
Dicarboxylic acid (e.g., Phthalic Anhydride)
-
Diol (e.g., Neopentyl Glycol)
-
Catalysts to be tested
-
High-temperature reaction vessel with a stirrer, thermometer, nitrogen inlet, and a condenser with a Dean-Stark trap
-
Heating mantle
-
Titration apparatus (burette, flasks)
-
Standardized potassium hydroxide (KOH) solution (e.g., 0.1 N in ethanol)
-
Phenolphthalein indicator
-
Toluene and ethanol
Procedure:
-
Reactor Setup: Charge the reactor with the dicarboxylic acid and diol in the desired molar ratio.
-
Catalyst Addition: Add the specified amount of catalyst to the reactor.
-
Reaction:
-
Start stirring and begin heating the mixture under a gentle stream of nitrogen.
-
Collect the water of condensation in the Dean-Stark trap.
-
Maintain the reaction at a constant temperature (e.g., 210°C).
-
-
Sampling and Titration:
-
At regular intervals (e.g., every 30 minutes), take a small sample (approx. 0.5 g) from the reactor.
-
Accurately weigh the sample into a flask and dissolve it in a mixture of toluene and ethanol.
-
Add a few drops of phenolphthalein indicator and titrate with the standardized KOH solution until a persistent pink color is observed.
-
-
Calculation: Calculate the acid value (in mg KOH/g of resin) for each sample.
-
Data Analysis: Plot the acid value versus time for each catalyst to compare their reaction rates.
Protocol 3: Molecular Weight Analysis of Polyesters by Gel Permeation Chromatography (GPC)
This protocol provides a general procedure for analyzing the molecular weight distribution of polyester samples synthesized with different catalysts.
Instrumentation:
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for polyesters (e.g., polystyrene-divinylbenzene columns)
-
Mobile phase (e.g., HPLC-grade tetrahydrofuran - THF)
-
Polystyrene standards for calibration
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the polyester sample (e.g., 10 mg) into a vial.
-
Add a known volume of THF (e.g., 10 mL) to achieve a concentration of approximately 1 mg/mL.
-
Allow the sample to dissolve completely (gentle agitation may be required).
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Calibration: Run a series of narrow-polydispersity polystyrene standards to generate a calibration curve (log molecular weight vs. elution volume).
-
Analysis: Inject the prepared polyester sample onto the GPC system.
-
Data Processing:
-
Integrate the chromatogram of the sample.
-
Using the calibration curve, calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
-
Comparison: Compare the Mn, Mw, and PDI values for polyesters synthesized with different catalysts.
Hydrolytic Stability
A critical performance parameter for organotin catalysts, especially in moisture-curing systems, is their hydrolytic stability. The hydrolysis of the catalyst can lead to a loss of activity and the formation of byproducts. Monobutyltin compounds are reported to have good hydrolytic stability.[8][9]
Experimental Approach to Assess Hydrolytic Stability: A common method involves dissolving the catalyst in a solvent system containing a known amount of water and monitoring the changes in the catalyst's structure or concentration over time using techniques like NMR or chromatography. The rate of disappearance of the parent catalyst can be used to quantify its hydrolytic stability.
Regulatory and Environmental Considerations
The use of organotin compounds is subject to increasing regulatory pressure due to their potential toxicity and environmental persistence. Tributyltin (TBT) and dibutyltin (DBT) compounds are of particular concern. This has been a major driver for the development of non-tin alternatives. When selecting a catalyst, it is crucial to consider the current and future regulatory landscape in your region and for your specific application.
Conclusion
The choice of catalyst is a multifaceted decision that requires a balance of reactivity, cost, product performance, and regulatory compliance. Butyltin tris(2-ethylhexanoate) is a versatile catalyst with demonstrated efficacy in polyester and certain polyurethane applications. While direct comparative data against other organotin catalysts in all applications is not always readily available, the experimental protocols provided in this guide offer a framework for conducting your own evaluations.
As the industry continues to evolve, the trend towards lower toxicity and more environmentally benign catalysts is clear. While organotins remain important for many high-performance applications, a thorough understanding of the available alternatives is essential for future-proofing your formulations. We encourage you to use this guide as a starting point for your catalyst selection process and to conduct rigorous testing to identify the optimal solution for your unique requirements.
References
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BNT Chemicals. Butyltin tris (2-Ethylhexanoate). [Link]
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Specac Ltd. Catalytic studies using FTIR reaction cells. [Link]
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A Comparative Guide to Validating Analytical Methods for Organotin Compounds Using Certified Reference Materials
This guide provides an in-depth comparison of analytical methodologies for the quantification of organotin compounds (OTCs), with a central focus on the pivotal role of Certified Reference Materials (CRMs) in method validation. Designed for researchers, scientists, and professionals in drug development and environmental monitoring, this document offers a comprehensive overview of the prevailing techniques, their underlying principles, and practical guidance on ensuring data integrity through rigorous validation.
Organotin compounds, a class of organometallic chemicals, have seen widespread use as PVC stabilizers, catalysts, and biocides in applications like antifouling paints for ship hulls.[1] However, their extensive application has led to significant environmental contamination, raising concerns about their toxicity.[1] Tributyltin (TBT) and triphenyltin (TPT), for instance, are recognized as potent endocrine disruptors, capable of inflicting severe damage on aquatic ecosystems even at trace concentrations.[1] Consequently, the development and validation of sensitive and reliable analytical methods are paramount for monitoring these compounds in diverse matrices.[1]
The Cornerstone of Confidence: The Role of Certified Reference Materials
Method validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[2] It is a non-negotiable aspect of quality assurance in analytical laboratories. At the heart of this process lies the use of Certified Reference Materials (CRMs). CRMs are highly characterized, homogeneous, and stable materials, with one or more certified property values, produced by a technically competent body.[3][4] In the context of organotin analysis, CRMs serve as the ultimate benchmark for assessing the accuracy and trueness of a measurement procedure.[5] By analyzing a CRM with a known concentration of target organotins, a laboratory can objectively evaluate the performance of its method and identify potential biases.[5]
The validation of analytical techniques for butyltin compounds, for example, often involves a series of steps including extraction, derivatization, separation, and detection, all of which are susceptible to systematic errors.[5] Interlaboratory studies have demonstrated that the use of CRMs is instrumental in identifying and mitigating these errors, thereby enhancing the reliability of the data.[5]
Navigating the Analytical Landscape: A Comparison of Key Techniques
The determination of organotin compounds is predominantly accomplished through chromatographic techniques, primarily Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with various sensitive detectors.[6] The choice between these techniques is often dictated by the specific organotin species of interest, the complexity of the sample matrix, and the required detection limits.
Gas Chromatography (GC): The Established Workhorse
Gas chromatography, lauded for its high resolution and the versatility of available detectors, has traditionally been the preferred method for the separation of organotin compounds.[7][8] However, a significant challenge associated with GC analysis is the low volatility of most OTCs, necessitating a derivatization step to convert them into more volatile and thermally stable forms.[9][10]
Common derivatization techniques include:
-
Ethylation: Using reagents like sodium tetraethylborate (NaBEt4).[11]
-
Alkylation: Employing Grignard reagents such as n-pentylmagnesium bromide.[12]
While effective, this additional step can prolong the analysis time and introduce potential sources of error and uncertainty.[6]
GC is frequently coupled with the following detectors for organotin analysis:
-
Mass Spectrometry (MS): GC-MS ensures high sensitivity and resolving power, making it a cost-effective and rapid analytical technique.[10]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This combination offers exceptional sensitivity and selectivity.[8]
-
Flame Photometric Detector (FPD): A selective detector for sulfur- and phosphorus-containing compounds, which can be adapted for tin.[8]
Liquid Chromatography (LC): The Advantage of Direct Analysis
High-Performance Liquid Chromatography (HPLC) has gained prominence as a powerful tool for the speciation and quantification of organotin compounds.[1] A key advantage of HPLC over GC is its ability to analyze polar and non-volatile compounds directly, eliminating the need for the often cumbersome derivatization step.[1][7] This simplifies sample preparation and reduces the potential for analytical errors.[13]
LC methods are commonly paired with highly sensitive detection systems:
-
Tandem Mass Spectrometry (LC-MS/MS): This technique provides increased selectivity and sensitivity, allowing for simplified sample preparation and shorter run times.[13]
-
Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS): This powerful combination offers exceptional sensitivity, specificity, and selectivity, making it a preferred method for the speciation of organotins.[6]
A Practical Guide to Method Validation: A Step-by-Step Protocol
The following section outlines a detailed protocol for the validation of an analytical method for organotin compounds using LC-MS/MS, a widely accepted and robust technique. This protocol is grounded in the principles outlined by authoritative bodies such as Eurachem and AOAC International.[14][15]
Experimental Workflow for Organotin Analysis
A generalized workflow for the analysis of organotin compounds encompasses several critical stages, from sample collection and preparation to instrumental analysis and data interpretation. Each step is crucial for obtaining accurate and reproducible results.
Caption: A generalized workflow for the analysis of organotin compounds.
Detailed Protocol: LC-MS/MS Analysis of Organotins in Water Samples
This protocol is adapted from established methods and is intended as a comprehensive guide.[13][16]
1. Sample Preparation:
-
Objective: To extract the organotin compounds from the water matrix and concentrate them for analysis.
-
Procedure:
-
For water samples, acidify with hydrochloric acid.[16]
-
Perform solid-phase extraction (SPE) using a suitable sorbent to retain the organotins.[16]
-
Elute the organotins from the SPE cartridge with an appropriate organic solvent.
-
Evaporate the eluate to a small volume and reconstitute in the initial mobile phase.
-
-
Causality: Acidification helps to stabilize the organotin compounds in their cationic form, which is amenable to extraction. SPE is a highly effective technique for pre-concentrating analytes from a large sample volume, thereby improving the method's sensitivity.
2. LC-MS/MS Instrumentation and Conditions:
-
Objective: To achieve chromatographic separation of the target organotins and their sensitive detection.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[13]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Causality: The C18 column provides good separation for a wide range of organotin compounds. The gradient elution allows for the separation of compounds with different polarities within a reasonable run time. MRM detection significantly reduces background noise and interferences, leading to lower detection limits.
3. Method Validation using a Certified Reference Material:
-
Objective: To assess the performance characteristics of the analytical method.
-
Procedure:
-
Performance Characteristics to Evaluate:
-
Accuracy: The closeness of the measured value to the certified value of the CRM. The acceptance criteria for accuracy can depend on the concentration of the analyte. For concentrations in the 10-100% range, a recovery of 98-102% is often expected.
-
Precision: The degree of agreement among a series of measurements. This is typically expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[18]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[19]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[19]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.[19] A correlation coefficient (r²) of ≥ 0.999 is typically required.[18]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[18]
-
Comparative Performance Data
The following table summarizes typical performance data for the two primary analytical techniques, highlighting their respective strengths and weaknesses. The values presented are indicative and may vary depending on the specific instrumentation, matrix, and organotin compounds being analyzed.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Required[9] | Not Required[1] |
| Sample Throughput | Lower due to derivatization step | Higher |
| Limit of Detection (LOD) | ng/L to sub-ng/L range[20] | µg/L to ng/L range |
| Precision (RSD) | Typically < 15% | Typically < 15% |
| Accuracy (Recovery) | 80-110% | 85-115% |
| Matrix Effects | Can be significant, requires careful cleanup | Can be minimized with appropriate sample preparation and internal standards[13] |
Conclusion
The accurate and reliable determination of organotin compounds is crucial for safeguarding environmental and human health. This guide has provided a comparative overview of the primary analytical techniques, GC-MS and LC-MS/MS, emphasizing the indispensable role of Certified Reference Materials in method validation. While GC-MS remains a robust and sensitive technique, the requirement for derivatization can be a significant drawback. LC-MS/MS offers the advantage of direct analysis, leading to simplified workflows and higher sample throughput.
Ultimately, the choice of analytical method will depend on the specific requirements of the analysis. However, regardless of the chosen technique, a rigorous validation process, firmly anchored by the use of appropriate CRMs, is the only way to ensure the generation of high-quality, defensible data. Adherence to guidelines from internationally recognized bodies such as Eurachem and AOAC International provides a robust framework for achieving this critical objective.
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ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI - NIH. (n.d.). Retrieved from [Link]
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The Fitness for Purpose of Analytical Methods - Eurachem. (2025). Retrieved from [Link]
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AB SCIEX Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. (n.d.). Retrieved from [Link]
-
The AOAC Method Validation Pathway: Setting Standards For Methods And Demonstrating Compliance To Defined Method Requirements - OMICS International. (n.d.). Retrieved from [Link]
-
Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News - Speciation.net. (2024, April 10). Retrieved from [Link]
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Eurachem Publishes 3rd Edition Guide for Analytical Method Validation - USB Lab. (n.d.). Retrieved from [Link]
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Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry, part of Test Me - EPA. (n.d.). Retrieved from [Link]
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Tin test: Detecting organotin compounds - Wiley Analytical Science. (2019, September 16). Retrieved from [Link]
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The Fitness for Purpose of Analytical Methods (2025) - Eurachem. (2025, December 18). Retrieved from [Link]
-
Organotins Analysis - Eurofins Australia. (n.d.). Retrieved from [Link]
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Eurachem guidance on validating analytical methods - Euroreference. (n.d.). Retrieved from [Link]
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Method Validation - Eurachem. (2025, November 13). Retrieved from [Link]
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AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's. (n.d.). Retrieved from [Link]
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Determination of organotin compounds in environmental samples - SciSpace. (n.d.). Retrieved from [Link]
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Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Regular Article. (2024, July 2). Retrieved from [Link]
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Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. (2014, May 29). Retrieved from [Link]
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Organotins in Sediment/Soil by GC with MS Detection - PBM - Gov.bc.ca. (2021, March 11). Retrieved from [Link]
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Organotins - ZeptoMetrix. (n.d.). Retrieved from [Link]
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AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. (n.d.). Retrieved from [Link]
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A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - NIH. (n.d.). Retrieved from [Link]
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Organotin compounds - CPAChem Products. (n.d.). Retrieved from [Link]
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Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples - ARPAT. (n.d.). Retrieved from [Link]
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Method Validation Validation of Analytical Methods and Procedures. (n.d.). Retrieved from [Link]
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A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment - PubMed. (1999, February). Retrieved from [Link]
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Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.). Retrieved from [Link]
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Comparison of two analytical methods for the determination of organotin compounds in marine organisms | Request PDF - ResearchGate. (2025, October 21). Retrieved from [Link]
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Organotins Reference Materials - Qmx Laboratories. (n.d.). Retrieved from [Link]
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CPAChem Produits - Organotin compounds. (n.d.). Retrieved from [Link]
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Appendix F: Guidelines for Standard Method Performance Requirements - AOAC International. (n.d.). Retrieved from [Link]
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Validation of analytical methods - Eurachem. (2025, May 28). Retrieved from [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved from [Link]
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(PDF) Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized Sn-118-enriched organotin compounds - ResearchGate. (2025, August 6). Retrieved from [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]
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Method Validation of Analytical Procedures - ASQ - Ask the Standards Experts. (2013, June 27). Retrieved from [Link]
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A Comparative Guide to Butyltin Tris(2-Ethylhexanoate) Performance in Powder vs. Liquid Coatings
In the landscape of industrial coatings, the choice of catalyst is pivotal to achieving desired performance characteristics. Butyltin tris(2-ethylhexanoate), an organotin compound, has found utility as a catalyst in both powder and liquid coating formulations.[1][2] This guide offers an in-depth, objective comparison of its performance in these two distinct coating systems, supported by proposed experimental data. The content is structured to provide researchers, scientists, and formulation chemists with a comprehensive understanding of the catalytic effects and resulting film properties.
Introduction to Butyltin Tris(2-Ethylhexanoate) as a Coatings Catalyst
Butyltin tris(2-ethylhexanoate) is a versatile catalyst primarily used in esterification and polycondensation reactions.[1][2] Its efficacy at elevated temperatures makes it suitable for the production of polyester resins, which are foundational components of many powder and liquid coatings.[1][3] In the context of coating formulations, it primarily accelerates the crosslinking reactions that are essential for film formation and the development of final coating properties.
Performance in Powder Coatings
In powder coatings, Butyltin tris(2-ethylhexanoate) is often utilized in the synthesis of the polyester resins themselves.[1][2] It can also be incorporated as a catalyst to promote the curing reaction between the resin and the crosslinker during the baking process. The solid, solvent-free nature of powder coatings imposes unique conditions on the catalyst's function.
Catalytic Activity and Cure Characteristics
The performance of a catalyst in a powder coating is critically dependent on the curing temperature and time.[4] Butyltin tris(2-ethylhexanoate) demonstrates good catalytic activity at typical powder coating curing temperatures, which generally range from 160°C to 200°C.[2][5] Its primary role is to accelerate the reaction between, for example, a carboxyl-functional polyester resin and a triglycidyl isocyanurate (TGIC) or hydroxyl-functional polyester with a blocked isocyanate crosslinker.
A key consideration in powder coatings is the "gel time," which is the interval required for the powder to transform from a solid to a gel-like state at a given temperature.[6] The inclusion of Butyltin tris(2-ethylhexanoate) can be expected to decrease the gel time, indicating a faster reaction onset.
Impact on Final Film Properties
The extent of cure, significantly influenced by the catalyst, directly impacts the final mechanical and aesthetic properties of the powder coating.[7] A well-catalyzed system will achieve a high degree of crosslinking, leading to:
-
Hardness and Scratch Resistance: Enhanced crosslink density typically results in a harder, more scratch-resistant surface.
-
Adhesion: Proper curing is essential for strong bonding between the coating and the substrate.[8][9]
-
Flexibility and Impact Resistance: While increased crosslinking can sometimes lead to brittleness, an optimized catalyst level helps to achieve a balance between hardness and flexibility.[4][8]
-
Gloss and Appearance: The catalyst can influence the flow and leveling of the powder during melting and curing, which affects the final gloss and overall appearance.[8][9]
However, it is important to note that organotin catalysts can sometimes trigger side reactions, which may lead to the formation of by-products that could potentially cause undesirable odors or slight discoloration upon over-baking.[10]
Performance in Liquid Coatings
In liquid coatings, particularly two-component (2K) polyurethane systems, Butyltin tris(2-ethylhexanoate) can be used to catalyze the reaction between a polyol and a polyisocyanate.[2][11] The liquid state of the formulation presents a different environment for the catalyst compared to the molten state of a powder coating.
Catalytic Activity and Cure Characteristics
In 2K polyurethane liquid coatings, the catalyst's primary function is to accelerate the hydroxyl-isocyanate reaction at ambient or slightly elevated temperatures.[11] This is crucial for achieving a reasonable "pot life" (the time during which the mixed coating remains usable) and a sufficiently fast "dry time".[12]
Organotin catalysts are known for their high efficiency in promoting the gelation reaction in polyurethanes. However, a significant challenge in liquid coatings, especially waterborne systems, is the hydrolytic stability of the catalyst.[11][13] While Butyltin tris(2-ethylhexanoate) is less susceptible to hydrolysis than some other organotin compounds, its stability in aqueous formulations can still be a concern and may necessitate careful formulation.[14]
Impact on Final Film Properties
The catalytic activity of Butyltin tris(2-ethylhexanoate) in liquid coatings directly influences the final film properties:
-
Drying Time: The catalyst significantly reduces the time required for the coating to become tack-free and fully cured.[15]
-
Hardness Development: A rapid cure facilitated by the catalyst leads to faster hardness development.
-
Chemical Resistance: A thoroughly crosslinked polyurethane network, achieved with the aid of an effective catalyst, provides excellent resistance to chemicals and solvents.
-
Appearance: The balance between the gel and blow reactions (in the case of moisture-curing systems) is critical to avoid defects like pinholing or blistering. While Butyltin tris(2-ethylhexanoate) is a strong gelation catalyst, its selectivity versus the water-isocyanate reaction is a key performance parameter.[16][17]
Direct Comparison: Powder vs. Liquid Coatings
| Performance Metric | Powder Coatings | Liquid Coatings (2K Polyurethane) |
| Primary Catalytic Role | Accelerates crosslinking at high temperatures (baking) | Accelerates isocyanate-polyol reaction at ambient or low bake temperatures |
| Cure Speed | Faster cure cycles at elevated temperatures. | Dictates pot life and dry time at ambient temperatures. |
| Catalyst Stability | Generally stable in the solid powder formulation. | Hydrolytic stability can be a concern, especially in waterborne systems.[11][13] |
| Effect on Viscosity | Influences melt viscosity and flow during cure. | Minimal effect on initial mixed viscosity; influences the rate of viscosity increase (pot life). |
| Final Film Thickness | Typically thicker, single-coat application.[5][18] | Thinner films, often requiring multiple coats.[5] |
| Environmental Impact | No VOC emissions.[9][18] | Solvent-based systems release VOCs; waterborne systems have lower VOCs. |
| Potential Issues | Potential for odor or discoloration from side reactions.[10] | Catalyst deactivation due to hydrolysis; balancing gel and blow reactions.[16] |
Experimental Protocols for Performance Evaluation
To provide quantifiable comparative data, the following experimental protocols are proposed:
Evaluation in a Model Powder Coating System
Objective: To determine the effect of Butyltin tris(2-ethylhexanoate) concentration on the cure kinetics and final film properties of a polyester-TGIC powder coating.
Methodology:
-
Formulation: Prepare a series of white polyester-TGIC powder coatings with varying levels of Butyltin tris(2-ethylhexanoate) (e.g., 0%, 0.1%, 0.2%, 0.5% by weight of the resin).
-
Cure Analysis (DSC): Use Differential Scanning Calorimetry (DSC) to analyze the cure characteristics of the uncured powders.[19][20][21]
-
Heat samples from 25°C to 250°C at a rate of 10°C/min.[19]
-
Determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔH). A lower onset temperature and a sharper exotherm indicate higher catalytic activity.
-
-
Film Application: Apply the powder coatings to prepared steel panels to a uniform thickness (e.g., 60-80 µm).[22] Cure the panels at a standard schedule (e.g., 180°C for 15 minutes).
-
Film Property Testing (in accordance with ASTM standards[8][9][23]):
Evaluation in a Model Liquid Coating System
Objective: To assess the impact of Butyltin tris(2-ethylhexanoate) on the cure speed and film properties of a 2K solvent-borne polyurethane clearcoat.
Methodology:
-
Formulation: Prepare a 2K polyurethane clearcoat based on a polyester polyol and a hexamethylene diisocyanate (HDI) trimer. Create formulations with varying concentrations of Butyltin tris(2-ethylhexanoate) (e.g., 0%, 0.01%, 0.05%, 0.1% based on total resin solids).
-
Cure Characterization:
-
Pot Life: Measure the time it takes for the initial mixed viscosity to double.
-
Drying Time: Use a mechanical drying time recorder to determine set-to-touch, tack-free, and dry-hard times (ASTM D5895).
-
-
Film Application: Apply the coatings to glass and steel panels at a controlled dry film thickness. Allow to cure at ambient temperature (23 ± 2°C and 50 ± 5% relative humidity).[24]
-
Film Property Testing (after 7 days of curing):
Visualizing the Workflow and Mechanisms
Caption: Experimental workflow for comparing catalyst performance.
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A Senior Application Scientist's Guide to Industrial Esterification Catalysts: A Comparative Analysis
For researchers and professionals in chemical and pharmaceutical development, the synthesis of esters is a foundational process. The efficiency, selectivity, and sustainability of ester production are critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of the primary classes of esterification catalysts used in industrial applications, moving beyond a simple listing of options to explain the causality behind catalyst selection for specific outcomes.
The Catalyst Conundrum: Key Selection Criteria for Industrial Applications
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a reversible reaction that often requires a catalyst to achieve industrially viable rates and yields.[1][2] The ideal catalyst is not merely the one that accelerates the reaction the fastest; it must satisfy a matrix of criteria dictated by process economics, safety, product purity, and environmental regulations.
Key performance indicators for an industrial catalyst include:
-
Activity: The rate at which the catalyst facilitates the reaction to reach equilibrium.
-
Selectivity: The ability to catalyze the desired esterification reaction while minimizing side reactions, such as alcohol dehydration to form ethers or alkenes.[3]
-
Separation & Reusability: The ease with which the catalyst can be separated from the reaction mixture and reused in subsequent batches, a critical factor for cost-effective and continuous processes.[4][5]
-
Thermal and Chemical Stability: The catalyst's ability to withstand reaction conditions (temperature, pressure) and resist deactivation over time.
-
Corrosivity and Environmental Impact: The catalyst's effect on equipment and the environmental burden associated with its use and disposal.[5][6]
Homogeneous Acid Catalysts: The Traditional Workhorses
Homogeneous catalysts exist in the same phase as the reactants, typically as a liquid in the reaction mixture.[7][8] For decades, strong mineral acids have been the default choice for many esterification processes.
Common Examples: Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA), Methanesulfonic Acid (MSA).[9]
Mechanism of Action: The Fischer esterification mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[10] This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Sulfuric acid serves a dual role, acting as both the catalyst and a dehydrating agent, sequestering the water byproduct to shift the reaction equilibrium toward the ester product, thereby increasing the yield.[1][2][11][12]
Caption: Process workflow for homogeneous vs. heterogeneous catalysts.
Biocatalysts (Enzymes): The Green Frontier
Enzymatic catalysis, primarily using lipases, represents a highly selective and environmentally benign approach to esterification. Lipases function efficiently in non-aqueous environments, catalyzing ester synthesis instead of their biological role of ester hydrolysis. [13] Advantages:
-
High Selectivity: Unmatched chemo-, regio-, and stereoselectivity, crucial for the synthesis of complex pharmaceutical intermediates and fine chemicals.
-
Mild Reaction Conditions: Operate at near-ambient temperatures and pressures, significantly reducing energy consumption and preventing thermal degradation of sensitive substrates.
-
Environmentally Benign: Operate under neutral pH, eliminating corrosion and the production of saline wastewater.
Disadvantages:
-
High Cost: Enzymes are significantly more expensive than chemical catalysts.
-
Lower Stability: Can be sensitive to high temperatures, organic solvents, and substrate/product inhibition, leading to deactivation. Immobilization of the enzyme on a solid support is often necessary to improve stability and reusability.
-
Slower Reaction Rates: Enzymatic reactions are often slower than conventional chemical catalysis, requiring longer batch times.
Performance Deep Dive: A Comparative Data Analysis
The choice of catalyst is a trade-off between activity, cost, and process complexity. The following table summarizes the key performance characteristics of each catalyst class for industrial applications.
| Feature | Homogeneous Acids (H₂SO₄, PTSA) | Heterogeneous Acids (Resins, Zeolites, Oxides) | Biocatalysts (Lipases) |
| Catalytic Activity | Very High [12] | Moderate to High [14] | Low to Moderate |
| Operating Temp. | 80 - 140 °C [2] | 80 - 190 °C (Resins),[13] >150 °C (Oxides) | 30 - 70 °C |
| Selectivity | Low to Moderate [3] | Moderate to High [15] | Very High |
| Catalyst Separation | Difficult (Neutralization, Washing) [6] | Easy (Filtration) [16] | Easy (Filtration of immobilized enzyme) |
| Reusability | No | High [17] | Moderate to High (when immobilized) |
| Corrosion | Severe [9] | Negligible [5] | None |
| Environmental Impact | High (Acidic, Saline Wastewater) [6] | Low (Minimal Waste) | Very Low |
| Relative Cost | Very Low | Moderate to High (Initial) | Very High |
| Best For | Bulk commodity esters where cost is paramount and product purity specifications are less stringent. | Continuous processes, green chemistry initiatives, and applications where catalyst reusability and minimal waste are critical. [18] | High-value, complex molecules like pharmaceuticals and specialty flavors/fragrances where supreme selectivity is required. |
Experimental Protocols: From Theory to Practice
To illustrate the practical differences in workflow, here are two representative protocols for the synthesis of butyl acetate from acetic acid and 1-butanol.
Protocol A: Homogeneous Catalysis with Sulfuric Acid
Objective: Synthesize butyl acetate using a traditional homogeneous acid catalyst.
Methodology:
-
Reactor Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle. [19]2. Charging Reactants: To the flask, add 1-butanol (1.0 mol, 74.1 g), glacial acetic acid (1.2 mol, 72.0 g), and cautiously add concentrated sulfuric acid (1.5 mL) as the catalyst. [19][20]The excess acetic acid helps shift the equilibrium.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with continuous stirring for 2-3 hours. [19]4. Cooling & Quenching: Allow the mixture to cool to room temperature. Transfer the contents to a 1 L separatory funnel.
-
Work-up (Neutralization & Washing):
-
Wash the mixture with 100 mL of deionized water to remove the bulk of the unreacted alcohol and acid.
-
Carefully add 100 mL of 5% aqueous sodium bicarbonate solution to neutralize the remaining sulfuric acid and acetic acid. [21][22]Caution: Vent the separatory funnel frequently to release CO₂ gas pressure.
-
Wash with 100 mL of saturated brine (NaCl solution) to break any emulsions and further remove water. [19]6. Drying & Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter to remove the drying agent. [21]7. Purification: Purify the crude butyl acetate by fractional distillation to obtain the final product.
-
Protocol B: Heterogeneous Catalysis with Ion-Exchange Resin
Objective: Synthesize butyl acetate using a reusable solid acid catalyst, highlighting the simplified workflow.
Methodology:
-
Catalyst Preparation: Use a macroporous strong acid ion-exchange resin like Amberlyst-15. Wash the resin with methanol and dry it under vacuum at 60 °C before use to remove moisture.
-
Reactor Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle.
-
Charging Reactants: To the flask, add 1-butanol (1.0 mol, 74.1 g), glacial acetic acid (1.2 mol, 72.0 g), and the pre-dried Amberlyst-15 resin (10 g, approx. 5-10 wt% of total reactants). [14]4. Reaction: Heat the mixture to reflux (approx. 110-120 °C) with continuous stirring for 4-6 hours. The reaction may be slower than with H₂SO₄.
-
Cooling & Catalyst Recovery: Allow the mixture to cool to room temperature. The resin beads will settle.
-
Work-up (Filtration):
-
Simply filter the reaction mixture to separate the catalyst beads.
-
Wash the recovered resin beads with a solvent like methanol, dry them, and store for reuse.
-
-
Purification: The filtered liquid contains the ester, unreacted starting materials, and water. Purify the crude butyl acetate by fractional distillation. Note the elimination of all neutralization and washing steps.
Conclusion
The landscape of industrial esterification catalysis has evolved from a reliance on traditional homogeneous acids to the adoption of more sustainable and process-friendly heterogeneous systems. While mineral acids like H₂SO₄ still hold a place in cost-sensitive bulk chemical production, the clear advantages of solid acid catalysts in terms of separation, reusability, and environmental impact make them the preferred choice for modern chemical processes. [18]Concurrently, biocatalysts are carving out an indispensable niche in the production of high-value specialty esters where exquisite selectivity is paramount. The optimal catalyst choice is therefore not a universal answer but a carefully considered decision based on a holistic analysis of process economics, environmental stewardship, and final product requirements.
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Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. (2022). ACS Publications. Retrieved January 21, 2026, from [Link]
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Homogeneous & Heterogeneous Catalysts. (n.d.). Save My Exams. Retrieved January 21, 2026, from [Link]
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The Central Role of Oxo Clusters in Zirconium‐Based Esterification Catalysis. (2021). PMC. Retrieved January 21, 2026, from [Link]
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Esterification and transesterification using modified-zirconia catalysts. (2008). ResearchGate. Retrieved January 21, 2026, from [Link]
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Magnetic-responsive solid acid catalysts for esterification. (2018). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis. (2022). MDPI. Retrieved January 21, 2026, from [Link]
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Experimental Procedure for Esterification. (2018). Writing in Biology. Retrieved January 21, 2026, from [Link]
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Heterogeneous Tin Catalysts Applied to the Esterification and Transesterification Reactions. (2013). Hindawi. Retrieved January 21, 2026, from [Link]
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Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. (2020). American University of Ras Al Khaimah. Retrieved January 21, 2026, from [Link]
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The Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved January 21, 2026, from [Link]
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Esterification of high acidity vegetable oil catalyzed by tin-based catalysts with different sulfate contents: contribution of homogeneous catalysis. (2015). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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Ion-exchange Resin Catalyzed Esterification of Lactic Acid with Isopropanol: a Kinetic Study. (2011). Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved January 21, 2026, from [Link]
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Inorganic tin catalysts – Our products. (n.d.). TIB Chemicals. Retrieved January 21, 2026, from [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Athabasca University. Retrieved January 21, 2026, from [Link]
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Ion Exchange Resin for Catalyst (Overall Summary). (n.d.). Mitsubishi Chemical Corporation. Retrieved January 21, 2026, from [Link]
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Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols. (2014). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Zirconium Phosphate Catalysts in the XXI Century: State of the Art from 2010 to Date. (2020). MDPI. Retrieved January 21, 2026, from [Link]
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Esterification - Concept. (2020). JoVE. Retrieved January 21, 2026, from [Link]
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Making esters from alcohols and acids. (n.d.). RSC Education. Retrieved January 21, 2026, from [Link]
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Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved January 21, 2026, from [Link]
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Esterification and Catalysis. (n.d.). EasyChem Australia. Retrieved January 21, 2026, from [Link]
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Zirconium-Based Catalysts in Organic Synthesis. (2022). PubMed. Retrieved January 21, 2026, from [Link]
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Explain heterogeneous and homogeneous catalyst. (n.d.). Filo. Retrieved January 21, 2026, from [Link]
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Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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The mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]
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Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]
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Esterification by solid acid catalysts—a comparison. (2000). Academia.edu. Retrieved January 21, 2026, from [Link]
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Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol. (2001). ResearchGate. Retrieved January 21, 2026, from [Link]
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What is the use of sulphuric acid in esterification reaction? (2018). Quora. Retrieved January 21, 2026, from [Link]
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Homogeneous vs Heterogeneous Catalysts. (n.d.). University of Alberta. Retrieved January 21, 2026, from [Link]
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Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). PMC. Retrieved January 21, 2026, from [Link]
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Comparison of Homogeneous and Heterogeneous catalysts. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Current Developments in Esterification Reaction: A Review on Process and Parameters. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
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Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. (2003). ACS Publications. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Butyltin Analysis
This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantification of butyltin compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, experimental design, and data interpretation, moving beyond a simple recitation of protocols to explain the critical reasoning behind analytical choices.
The Critical Need for Robust Butyltin Analysis
Butyltin compounds, a class of organotin compounds, have been widely used as PVC stabilizers, catalysts, and antifouling agents.[1] However, their endocrine-disrupting properties and overall toxicity necessitate sensitive and accurate monitoring in various matrices, including environmental samples, food contact materials, and pharmaceutical products.[1][2] The choice of analytical technique is paramount for generating reliable data, ensuring regulatory compliance, and ultimately, safeguarding human health. This guide provides a comparative analysis of the two major chromatographic approaches: Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with various detection systems.
Gas Chromatography-Based Methods: The Established Workhorse
Gas chromatography remains a cornerstone for butyltin analysis due to its high separation efficiency for volatile and semi-volatile compounds.[3] However, the inherent low volatility of ionic butyltin species necessitates a critical sample preparation step: derivatization.[4]
The "Why" Behind Derivatization
Derivatization chemically modifies the butyltin compounds to increase their volatility and thermal stability, making them amenable to GC analysis.[4] This is not merely a procedural step but a critical decision that impacts the accuracy and precision of the entire method. The most common derivatization technique is ethylation using sodium tetraethylborate (NaBEt₄), which converts the ionic butyltins into their more volatile ethylated analogues.[5][6] Phenylation and Grignard reactions are also employed, though ethylation is often preferred due to its efficiency and the generation of fewer side products.[7]
Detection Systems for GC
Several detectors can be coupled with GC for butyltin analysis, each with its own set of advantages and limitations:
-
Mass Spectrometry (MS): GC-MS is a powerful technique that provides both quantification and structural information, enabling confident identification of the target analytes.[8] Isotope dilution mass spectrometry (IDMS) using isotopically labeled standards can further enhance accuracy by correcting for matrix effects and variations in derivatization efficiency.[9][10]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): GC-ICP-MS offers exceptional sensitivity and element-specific detection, making it a highly selective and robust technique for ultratrace analysis of organometallic compounds.[11][12]
-
Flame Photometric Detector (FPD): GC-FPD is a more cost-effective option that provides good sensitivity for tin compounds.[6] However, it is less selective than MS-based detectors and may be more susceptible to matrix interferences.
Experimental Workflow: GC-MS Analysis of Butyltins
The following diagram and protocol outline a typical workflow for the analysis of butyltins in a water sample using GC-MS with ethylation.
Caption: Workflow for GC-MS analysis of butyltins.
Detailed Protocol for GC-MS Analysis:
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and preserve by acidifying to pH < 2 with a suitable acid (e.g., hydrochloric acid). Store at 4°C.
-
Internal Standard Spiking: To a known volume of the sample (e.g., 100 mL), add an internal standard solution containing isotopically labeled butyltin compounds. This is crucial for accurate quantification, especially when using isotope dilution techniques.[10]
-
Extraction and Derivatization:
-
Add a buffering agent (e.g., acetate buffer) to adjust the pH to around 5.
-
Introduce the derivatizing agent, sodium tetraethylborate (NaBEt₄), to convert the butyltins to their ethylated forms.[5]
-
Immediately perform a liquid-liquid extraction with an organic solvent like hexane to isolate the derivatized, now non-polar, butyltins.[11]
-
-
Extract Cleanup and Concentration: The organic extract may be passed through a solid-phase extraction (SPE) cartridge (e.g., silica gel) to remove interfering matrix components. The extract is then concentrated to a small volume under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.
-
Chromatographic Separation: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the ethylated butyltin compounds.
-
Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions for each butyltin species.
-
Liquid Chromatography-Based Methods: A Derivatization-Free Alternative
Liquid chromatography, particularly when coupled with highly sensitive detectors, offers a powerful alternative for butyltin analysis, with the significant advantage of eliminating the need for derivatization.[11] This simplifies sample preparation and reduces a potential source of analytical variability.
The Power of Direct Analysis
By avoiding derivatization, LC-based methods directly measure the native butyltin species. This is particularly advantageous for complex matrices where derivatization reactions may be incomplete or prone to interferences.
High-Performance Detection for LC
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): LC-ICP-MS is the most common and powerful LC-based technique for butyltin analysis. It provides excellent sensitivity and selectivity, allowing for the direct measurement of butyltins at very low concentrations.[11][12]
-
Mass Spectrometry (MS/MS): LC-MS/MS, often using a triple quadrupole mass spectrometer, is another highly sensitive and selective technique. It offers the advantage of providing structural information through fragmentation patterns, which can be crucial for confirming the identity of the analytes, especially in complex samples.[13]
Experimental Workflow: LC-ICP-MS Analysis of Butyltins
The following diagram and protocol illustrate a typical workflow for the analysis of butyltins in a solid matrix (e.g., sediment) using LC-ICP-MS.
Caption: Workflow for LC-ICP-MS analysis of butyltins.
Detailed Protocol for LC-ICP-MS Analysis:
-
Sample Preparation:
-
Weigh a homogenized portion of the solid sample (e.g., 1 g of sediment).
-
Add an internal standard solution.
-
Perform a solvent extraction, often using a mixture of methanol and acetic acid, which can be accelerated by ultrasonication or microwave assistance.[5]
-
Centrifuge and filter the extract to remove particulate matter.
-
-
LC-ICP-MS Analysis:
-
Injection: Inject a portion of the filtered extract into the LC-ICP-MS system.
-
Chromatographic Separation: Employ a suitable reversed-phase or ion-exchange column to separate the different butyltin species. The mobile phase composition is critical for achieving good separation and is typically an aqueous solution with an organic modifier (e.g., methanol) and additives like formic acid.
-
ICP-MS Detection: The eluent from the LC column is introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the tin atoms, which are then detected by the mass spectrometer. Monitoring the tin isotopes (e.g., ¹¹⁸Sn, ¹²⁰Sn) provides element-specific quantification.
-
Cross-Validation: A Head-to-Head Comparison
The choice between GC- and LC-based methods depends on several factors, including the specific butyltin compounds of interest, the sample matrix, the required sensitivity, and available instrumentation. A direct comparison of their performance characteristics is essential for informed method selection.
Table 1: Comparison of Performance Characteristics for Butyltin Analysis
| Parameter | GC-MS/ICP-MS | LC-ICP-MS/MS | Rationale and Causality |
| Derivatization | Required | Not required | GC requires volatile analytes; LC separates compounds in the liquid phase.[11] |
| Sample Throughput | Lower | Higher | The derivatization step in GC methods is time-consuming.[11] |
| Sensitivity (LODs) | Generally lower (pg to fg range) | Very low (sub-pg to pg range) | ICP-MS and MS/MS detectors offer exceptional sensitivity. GC-ICP-MS can achieve extremely low detection limits.[11][12] |
| Precision (%RSD) | Typically <15% | Typically <15% | Both techniques can achieve good precision with proper optimization and use of internal standards.[4][9] |
| Linearity (R²) | >0.99 | >0.99 | Both methods generally exhibit excellent linearity over a wide concentration range.[9][13] |
| Recovery (%) | 70-120% | 80-115% | Recovery in GC methods can be influenced by derivatization efficiency. LC methods may have better recovery for some matrices due to simpler sample preparation.[9][13] |
| Robustness | Can be affected by derivatization variability and column activity. | Generally robust, but mobile phase composition and pH are critical.[14] | The complexity of the derivatization step can introduce variability. In LC, maintaining consistent mobile phase conditions is crucial for reproducible retention times and peak shapes. |
| Cost | Generally lower initial investment for GC-MS. | Higher initial investment for LC-ICP-MS and LC-MS/MS. | ICP-MS and tandem MS detectors are more expensive than conventional GC detectors.[15] |
Conclusion: Selecting the Right Tool for the Job
Both GC and LC-based methods are powerful tools for the analysis of butyltin compounds.
-
GC-based methods , particularly GC-ICP-MS, offer unparalleled sensitivity and are well-established with extensive validation data.[12] However, the necessity of derivatization adds complexity and a potential source of error.
-
LC-based methods , especially LC-ICP-MS and LC-MS/MS, provide the significant advantage of direct analysis without derivatization, leading to higher sample throughput and potentially better accuracy for certain matrices.[11]
The ultimate choice of method should be based on a thorough evaluation of the analytical requirements, including the target analytes, the complexity of the sample matrix, the desired level of sensitivity, and the available resources. Cross-validation of results between different techniques is highly recommended, especially for critical applications, to ensure the accuracy and reliability of the data.[16]
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Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from [Link]
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Leito, I., et al. (n.d.). Robustness and ruggedness relation to LC-MS method development. Sisu@UT. Retrieved from [Link]
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Rodriguez-Gonzalez, P., et al. (2002). Evaluation of Extraction Techniques for the Determination of Butyltin Compounds in Sediments Using Isotope Dilution-GC/ICPMS with 118Sn and 119Sn-Enriched Species. Analytical Chemistry, 74(11), 2539-2546. Retrieved from [Link]
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Miyawaki, T., et al. (2020). Validation of the testing method for the determination of dibutyltin compounds in food utensils, containers, and packaging products made from polyvinyl chloride using gas chromatograph-mass spectrometry with nitrogen as a carrier gas. Food Hygiene and Safety Science (Shokuhin Eiseigaku Zasshi), 61(6), 221-228. Retrieved from [Link]
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Valdersnes, S., et al. (2019). A Validated Routine Method for Butyltin Determination in Seafood by Gas Chromatography Inductively Coupled Plasma Isotope Dilution Mass Spectrometry. Journal of AOAC International, 102(1), 284-291. Retrieved from [Link]
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ISC-Science. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. LabRulez LCMS. Retrieved from [Link]
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ResearchGate. (n.d.). LC-ICP-MS chromatograms of 118 Sn and 120 Sn obtained for the sample.... Retrieved from [Link]
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Valdersnes, S., et al. (2018). A Validated Routine Method for Butyltin Determination in Seafood by Gas Chromatography Inductively Coupled Plasma Isotope Dilution Mass Spectrometry. Journal of AOAC International, 102(1), 284-291. Retrieved from [Link]
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Hussain, S., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development, 1(1), 71-77. Retrieved from [Link]
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Cavalheiro, J., et al. (2014). Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues. Analytical and Bioanalytical Chemistry, 406(4), 1253-1258. Retrieved from [Link]
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ResearchGate. (n.d.). Speciation analysis of organotin compounds by HPLC-ICP-MS. Retrieved from [Link]
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Al-Rashdi, B., et al. (2015). Development of a low-cost method of analysis for the qualitative and quantitative analysis of butyltins in environmental samples. International Journal of Environmental Analytical Chemistry, 95(10), 945-960. Retrieved from [Link]
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British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. Retrieved from [Link]
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Goenaga-Infante, H., et al. (2003). Comparison of GC-ICP-MS and HPLC-ICP-MS for species-specific isotope dilution analysis of tributyltin in sediment after accelerated solvent extraction. Journal of Analytical Atomic Spectrometry, 18(9), 1123-1129. Retrieved from [Link]
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Wu, J., et al. (2001). Determination of Butyltin Compounds in Aqueous Samples by Gas Chromatography with Flame Photometric Detector and Headspace Solid-Phase Microextraction after in-situ Hydride Derivatization. Analytica Chimica Acta, 442(1), 149-157. Retrieved from [Link]
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Ghassempour, A., et al. (2015). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Pharmaceutical and Biomedical Research, 1(1), 23-31. Retrieved from [Link]
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Szpunar, J., et al. (2004). Speciation Analysis of Butyl-and Phenyltin Compounds in Environmental Samples by GC Separation and Atomic Spectrometric Detection. In Comprehensive Analytical Chemistry (Vol. 43, pp. 235-271). Elsevier. Retrieved from [Link]
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Neumeister, C. E., et al. (2003). Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection. Journal of environmental monitoring : JEM, 5(6), 923–929. Retrieved from [Link]
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Patsnap. (2025). ICP-MS vs GC-MS: Which Excels in Analyzing Complex Organic Mate?. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
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Staniszewska, M., et al. (2022). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 27(3), 942. Retrieved from [Link]
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Lisicio, S., et al. (2009). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. Analytical and Bioanalytical Chemistry, 393(3), 937-944. Retrieved from [Link]
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Agilent Technologies. (n.d.). Handbook of Hyphenated ICP-MS Applications. Retrieved from [Link]
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Di Girolamo, F., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474. Retrieved from [Link]
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Jones-Lepp, T. L., & Stevens, R. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy, 31(7), 24-33. Retrieved from [Link]
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Shulkin, V. M., & Tkalin, A. V. (2023). Possibilities and Limitations of ICP-Spectrometric Determination of the Total Content of Tin and Its Inorganic and Organic Speciations in Waters with Different Salinity Levels—Part 2. Water, 15(18), 3266. Retrieved from [Link]
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Benchmarking the performance of Butyltin tris(2-ethylhexanoate) in polymer synthesis
An In-Depth Guide to Benchmarking the Performance of Butyltin tris(2-ethylhexanoate) in Polymer Synthesis
Authored by a Senior Application Scientist
This guide provides a comprehensive performance benchmark of Butyltin tris(2-ethylhexanoate), CAS No. 23850-94-4, a highly efficient organotin catalyst. Designed for researchers, scientists, and professionals in polymer and drug development, this document moves beyond a simple data sheet to offer an objective comparison with key alternatives, supported by experimental insights and a deep dive into the causality of its catalytic action.
Introduction: The Role and Profile of Butyltin tris(2-ethylhexanoate)
Butyltin tris(2-ethylhexanoate), a monobutyltin compound, is a pale-yellow liquid soluble in most organic solvents.[1][2] It has established itself as a workhorse catalyst in numerous polymerization processes due to its high catalytic activity and versatility.[1] Its primary function is to accelerate reactions, often reducing the required temperature or time for processes like polycondensation, esterification, and transesterification.[1]
Key industrial applications include:
-
Polyester Resins: For powder coatings, coil coatings, and PBT engineering resins.[1][2]
-
Polyurethanes: As a catalyst in the production of adhesives, sealants, and both flexible and rigid foams.[1]
-
Plasticizers: Used in the synthesis of dioctyl phthalates and other plasticizers.[1]
-
Oleochemistry: Acts as a binder and process additive.[1]
Unlike some organotin compounds, certain grades of Butyltin tris(2-ethylhexanoate) are utilized in the production of cross-linked polyester resins for food contact applications, highlighting its acceptance in regulated industries.[1][3]
The Catalytic Mechanism: A Lewis Acid Pathway
The efficacy of Butyltin tris(2-ethylhexanoate) and other organotin catalysts stems from their function as Lewis acids.[4][5] The tin atom, with its vacant d-orbitals, can accept an electron pair. In esterification, the catalytic cycle involves the coordination of the tin center with the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, rendering it significantly more susceptible to nucleophilic attack by an alcohol.[5][6] This mechanism effectively lowers the activation energy of the reaction, leading to a dramatic increase in the rate of ester formation.
The following diagram illustrates this generalized Lewis acid catalytic cycle, which is fundamental to understanding its performance in both polyester and polyurethane synthesis.
Caption: Lewis acid mechanism for organotin-catalyzed esterification.
Performance Benchmark in Key Polymer Systems
The selection of a catalyst is a critical decision based on reaction efficiency, final product properties, process conditions, and regulatory constraints. Here, we benchmark Butyltin tris(2-ethylhexanoate) against common alternatives in its primary applications.
A. Polyester Synthesis (Polycondensation)
In the synthesis of saturated polyesters for coatings, Butyltin tris(2-ethylhexanoate) is prized for its ability to significantly reduce reaction times without adversely affecting the final product's properties when used at typical concentrations of 0.05 - 0.2 wt%.[1][3]
Comparative Performance Data
| Catalyst | Typical Loading (wt%) | Relative Reaction Time | Key Advantages | Considerations |
| Butyltin tris(2-ethylhexanoate) | 0.05 - 0.2 | 1.0 (Baseline) | High activity at 80-150°C, good solubility, low color impact, suitable for some food-contact applications.[1][7] | Potential for hydrolysis, environmental regulations on tin. |
| Dibutyltin Oxide (DBTO) | 0.05 - 0.2 | ~1.0 - 1.1 | High activity, widely used historical benchmark. | Higher toxicity profile than monobutyltin compounds, often a solid requiring dispersion. |
| Stannous Octoate (Tin(II) Octoate) | 0.01 - 0.2 | ~1.2 - 1.4 | Effective at >160°C, liquid and easy to handle.[8] | Can be prone to oxidation and hydrolysis, may impart more color. |
| Bismuth Tris(2-ethylhexanoate) | 0.1 - 0.3 | ~1.3 - 1.5 | Low toxicity, considered a "green" alternative.[9][10] | Generally lower catalytic activity than tin compounds, requiring higher temperatures or longer times.[9] |
Note: Relative Reaction Time is an approximation for achieving >99% conversion in a typical polyester polyol synthesis. Actual performance depends heavily on the specific monomers and process conditions.
Experimental Protocol: Synthesis of a Saturated Polyester Polyol
This protocol describes a lab-scale synthesis to evaluate catalyst performance.
-
Reactor Setup: Equip a 1L glass reactor with a mechanical stirrer, nitrogen inlet, thermocouple, and a packed column connected to a condenser for water removal.
-
Monomer Charging: Charge the reactor with Neopentyl Glycol (4.0 moles) and Isophthalic Acid (3.0 moles).
-
Inerting: Purge the system with dry nitrogen for 15 minutes to remove oxygen.
-
Heating & Esterification: Begin stirring and heat the mixture. The first esterification stage proceeds without a catalyst until the reaction mixture becomes clear and the acid value drops below 50 mg KOH/g.
-
Catalyst Addition: Cool the mixture to 150°C. Add the catalyst (e.g., 0.1 wt% Butyltin tris(2-ethylhexanoate)) to the reactor.
-
Causality Explanation: Adding the catalyst after the initial uncatalyzed stage prevents potential side reactions at very high initial acid concentrations and ensures the catalyst's primary role is in driving the reaction to completion.
-
-
Polycondensation: Gradually increase the temperature to 210-240°C while maintaining a slow nitrogen sparge to facilitate the removal of water of condensation.[2]
-
Process Monitoring: Monitor the reaction progress by periodically taking samples to measure the Acid Value (AV) and viscosity.
-
Endpoint: The reaction is considered complete when the target Acid Value (< 5 mg KOH/g) and desired viscosity are reached.
-
Validation: The performance of different catalysts is validated by comparing the total time required to reach the endpoint under identical conditions.
B. Polyurethane Formation
In polyurethane systems, Butyltin tris(2-ethylhexanoate) acts as a potent catalyst for the gelling reaction (isocyanate-polyol). Organotin catalysts are known for their high activity in forming the urethane linkage.[4][11]
Comparative Performance Data
| Catalyst | Selectivity | Pot Life | Key Advantages | Considerations |
| Butyltin tris(2-ethylhexanoate) | Strong Gelling | Moderate | High efficiency, reduces curing temperature.[1] | Sensitive to moisture, which can reduce catalytic activity.[11] |
| Dibutyltin Dilaurate (DBTDL) | Strong Gelling | Moderate-Fast | The historical industry standard, very high activity. | Subject to increasing regulatory scrutiny and restrictions.[9] |
| Stannous Octoate | Strong Gelling | Fast | Very high activity, especially in flexible foams.[6][8] | Highly susceptible to hydrolysis and oxidation, which deactivates the catalyst. |
| Bismuth Neodecanoate | Moderate Gelling | Long | Low toxicity, less sensitive to moisture than tin catalysts.[9] | Lower activity than tin catalysts; may not catalyze the NCO/water (blowing) reaction effectively.[9] |
Decision Workflow for Catalyst Selection
Choosing the right catalyst requires balancing performance, process, and product requirements. The following workflow provides a logical guide for catalyst selection in a new polymer synthesis project.
Caption: Decision workflow for selecting a polymerization catalyst.
Conclusion
Butyltin tris(2-ethylhexanoate) remains a highly effective and versatile catalyst for the synthesis of polyesters and polyurethanes. Its strong performance, characterized by rapid reaction rates at moderate temperatures, makes it a compelling choice for optimizing production efficiency. While it demonstrates a more favorable toxicological profile than some di- and tri-organotin compounds, the broader industry trend towards "tin-free" systems necessitates a careful evaluation of alternatives like bismuth and zinc carboxylates, especially for new applications with stringent environmental or health regulations. The ultimate selection of a catalyst must be a data-driven decision, balancing kinetic performance with the final polymer's required properties and the specific constraints of the manufacturing process.
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The Tin Catalyst's Playbook: A Senior Scientist's Guide to Organotin Catalysis Mechanisms
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the choice of a catalyst is a critical decision that dictates reaction efficiency, selectivity, and overall success. Among the pantheon of catalytic workhorses, organotin compounds have carved out a significant niche, particularly in esterification, transesterification, and polyurethane formation.[1][2] Their enduring popularity stems from a unique combination of high catalytic activity, versatility, and the ability to minimize side reactions often plagued by stronger acid or base catalysts.[3]
This guide provides an in-depth, objective comparison of the catalytic mechanisms of organotin compounds. Moving beyond a simple recitation of facts, we will delve into the "why" behind their catalytic prowess, grounded in mechanistic principles and supported by experimental data. This document is designed to empower you with the knowledge to make informed decisions in catalyst selection and to optimize your synthetic strategies.
The Core of Organotin Catalysis: Lewis Acidity and Beyond
At its heart, the catalytic power of many organotin(IV) compounds lies in their nature as effective Lewis acids.[1][4] The tin atom, with its vacant 5d orbitals, can readily coordinate with electron-donating atoms, most notably the oxygen of carbonyl groups.[4] This coordination is the linchpin of their primary catalytic mechanism, activating substrates for subsequent reactions. The Lewis acidity of organotin compounds follows a general trend: RSnX₃ > R₂SnX₂ > R₃SnX.[3]
However, to pigeonhole organotin catalysis into a single mechanistic box would be an oversimplification. Depending on the specific organotin compound, the substrates, and the reaction conditions, other mechanisms, including insertion pathways and even radical processes, come into play. Understanding these diverse catalytic avenues is paramount for harnessing the full potential of organotin catalysts.
Esterification and Transesterification: A Tale of Two Mechanisms
Organotin compounds, such as dibutyltin oxide and monobutyltin trioctoate, are mainstays in the production of esters and polyesters.[3][5] They offer a distinct advantage over traditional strong acid catalysts (e.g., H₂SO₄) by reducing undesirable side reactions like dehydration, leading to purer products.[3] The reactions are typically conducted at elevated temperatures, often exceeding 150-200°C.[3]
The Dominant Pathway: Lewis Acid Catalysis
The most widely accepted mechanism for organotin-catalyzed esterification and transesterification is the Lewis acid mechanism.[1][4] The catalytic cycle can be visualized as follows:
Figure 1: Generalized Lewis Acid Mechanism for Organotin-Catalyzed Esterification.
The Causality Explained:
-
Coordination and Activation: The cycle commences with the coordination of the Lewis acidic tin center to the carbonyl oxygen of the carboxylic acid (or ester in transesterification).[1] This withdraws electron density from the carbonyl carbon, significantly enhancing its electrophilicity and making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The alcohol then attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer and Elimination: Subsequent proton transfer and the elimination of a water molecule (or an alcohol in transesterification) yield the final ester product and regenerate the organotin catalyst, allowing it to enter a new cycle.[1]
The Exchange/Insertion Mechanism
An alternative, particularly for organotin compounds with labile ligands (e.g., alkoxides), is the exchange/insertion mechanism.[4]
Figure 2: Generalized Exchange/Insertion Mechanism for Transesterification.
The Causality Explained:
-
Ligand Exchange: The catalyst first undergoes a ligand exchange with the incoming alcohol to form a tin alkoxide intermediate.
-
Coordination and Insertion: The ester then coordinates to the tin center, followed by the insertion of the carbonyl group into the Sn-O bond of the newly formed alkoxide.
-
Intermediate Collapse: The resulting intermediate collapses, releasing the new ester and the original alcohol, and regenerating the catalyst.
Comparative Performance of Organotin Catalysts in Esterification
The catalytic activity of organotin compounds is not uniform; it is significantly influenced by the organic and inorganic groups attached to the tin atom.
| Catalyst | Relative Activity | Key Characteristics |
| Dibutyltin Oxide (DBTO) | High | Excellent for transesterification; often used for high-boiling esters.[3][6] |
| Monobutyltin Oxide | High | Excellent for direct esterification.[3] |
| Dibutyltin Diacetate | High | More reactive than dibutyltin dilaurate.[3] |
| Dibutyltin Dilaurate | Moderate-High | Commonly used, but less reactive than the diacetate.[3] |
| Stannous Oxalate | High | Effective for direct esterification, but often insoluble in the product.[3] |
Experimental Protocol: Dibutyltin Oxide-Catalyzed Esterification of Oleic Acid with Glycerol
This protocol provides a representative example of an organotin-catalyzed esterification.
-
Reactant Charging: In a glass reactor equipped with a mechanical stirrer, thermometer, and a condenser, charge oleic acid and glycerol in the desired molar ratio (e.g., 2:1).
-
Catalyst Addition: Add dibutyltin oxide (e.g., 0.1-0.5 mol% relative to the limiting reagent).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 220°C) under a nitrogen atmosphere with continuous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and determining the acid value or by analyzing the composition using techniques like HPLC or GC.
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture. The product can be purified by methods such as vacuum distillation or column chromatography.
Polyurethane Formation: A Symphony of Catalytic Actions
Organotin compounds, particularly dibutyltin dilaurate (DBTDL) and dibutyltin diacetate, are indispensable catalysts in the polyurethane industry.[7][8] They efficiently catalyze the reaction between isocyanates and polyols to form urethane linkages.[9] The mechanism of catalysis in polyurethane systems is often debated but is believed to involve the formation of an intermediate complex between the catalyst, the alcohol, and the isocyanate.[3]
The Alkoxide Insertion Mechanism
A prominent proposed mechanism involves the formation of a tin alkoxide, which then reacts with the isocyanate.
Figure 3: Proposed Alkoxide Insertion Mechanism for Polyurethane Formation.
The Causality Explained:
-
Alkoxide Formation: The organotin dicarboxylate catalyst reacts with the alcohol (polyol) to form a tin alkoxide complex.[9] This is considered the dominant catalytic species.[9]
-
Isocyanate Coordination: The isocyanate then coordinates to the tin alkoxide complex, likely through the nitrogen atom.[9]
-
Insertion and Product Formation: The isocyanate inserts into the Sn-O bond of the alkoxide. Subsequent reaction and dissociation release the urethane product and regenerate the active catalyst.
The reactivity of the isocyanate plays a crucial role. Aliphatic isocyanates are more sensitive to the nature of the carboxylate ligand on the tin catalyst compared to aromatic isocyanates.[9]
Comparative Performance in Urethane Formation
The choice of ligands on the organotin catalyst significantly impacts its activity in polyurethane synthesis.
| Catalyst | Relative Activity | Notes |
| Dibutyltin Diacetate | High | More reactive than the dilaurate.[3] |
| Dibutyltin Dilaurate (DBTDL) | High | A widely used industry standard.[3][7] |
| Dibutyltin bis(lauryl mercaptide) | Lower | Less reactive than carboxylate counterparts.[3] |
| Monobutyltin Compounds | Low Activity | Generally less effective than diorganotins.[3] |
Experimental Protocol: NCO Depletion Study for Catalyst Evaluation
This protocol allows for the quantitative comparison of different organotin catalysts in urethane formation.
-
Reaction Setup: In a temperature-controlled reactor, combine a polyol (e.g., diethylene glycol monomethyl ether) and a solvent (e.g., xylene).[9]
-
Catalyst Addition: Add a precise amount of the organotin catalyst to be evaluated (e.g., maintaining a constant tin concentration across experiments).[9]
-
Isocyanate Addition: Add the isocyanate (e.g., hexamethylene diisocyanate, HDI) to initiate the reaction.[9]
-
Sampling and Analysis: At regular time intervals, withdraw aliquots from the reaction mixture.[9]
-
NCO Titration: Quench the reaction in the aliquot and determine the percentage of unreacted NCO groups using a standard titration method (e.g., ASTM D 2572-97).[9]
-
Data Analysis: Plot the %NCO versus time for each catalyst. A faster rate of NCO depletion indicates higher catalytic activity.[9]
The Road Less Traveled: Radical Mechanisms
While Lewis acid and insertion mechanisms dominate the landscape of organotin catalysis, it is important to acknowledge their role in radical chemistry. Organotin hydrides, such as tributyltin hydride (Bu₃SnH), are well-known radical mediators in organic synthesis.[10] They can participate in radical chain reactions, for instance, in dehalogenation reactions.[11]
In these processes, a radical initiator (like AIBN) generates a tributyltin radical (Bu₃Sn•). This radical can then abstract a halogen from an organic halide, creating a carbon-centered radical and tributyltin halide.[11] This carbon radical can then undergo further reactions before being quenched by abstracting a hydrogen atom from another molecule of Bu₃SnH, regenerating the tributyltin radical to continue the chain. While this is a powerful synthetic tool, it represents a different facet of organotin reactivity compared to the catalytic cycles in esterification and polyurethane formation.
Conclusion: A Versatile and Indispensable Catalytic Tool
Organotin compounds offer a rich and diverse catalytic chemistry that has been harnessed for decades in crucial industrial processes. Their primary mode of action as Lewis acids provides a mild and selective alternative to aggressive acid and base catalysts in esterification and transesterification reactions. In polyurethane chemistry, their ability to form active alkoxide intermediates drives the efficient formation of urethane linkages.
By understanding the nuances of these catalytic mechanisms and the structure-activity relationships of different organotin compounds, researchers and process chemists can make more strategic decisions in catalyst selection, leading to optimized reaction conditions, improved product purity, and enhanced overall efficiency. The experimental protocols provided herein offer a starting point for the rational evaluation and comparison of these indispensable catalysts in your own laboratory settings.
References
-
Gelest, Inc. Introduction to Organotin Chemistry - and Applications. [Link]
-
Investigations of catalysis of urethane formation using organotin dicarboxylate. (2020). PMC - NIH. [Link]
-
Yousif, E. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]
-
Catalysis Science & Technology. RSC Publishing - The Royal Society of Chemistry. [Link]
-
Vesta Chemicals. ViaCat Tin Catalysts for (Poly)esters and Polyurethanes. [Link]
-
Wikipedia. Organotin chemistry. [Link]
-
Yousif, E. (2018). A Review of Organotin Compounds: Chemistry and Applications Volume 3. [Link]
-
Chemistry LibreTexts. (2023). 4: Radical Reactions. [Link]
-
Organotin(iv) compounds with high catalytic activities and selectivities in the glycerolysis of triacylglycerides. Catalysis Science & Technology (RSC Publishing). [Link]
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- 8. lupinepublishers.com [lupinepublishers.com]
- 9. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of Butyltin Tris(2-Ethylhexanoate): A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Among the various classes of compounds, organotins such as Butyltin tris(2-ethylhexanoate) demand a heightened level of diligence due to their inherent toxicity and potential for environmental persistence.[1][2][3][4] This guide provides a comprehensive, step-by-step framework for the proper disposal of Butyltin tris(2-ethylhexanoate), ensuring the safety of laboratory personnel and compliance with regulatory standards. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), offering not just a protocol, but a deeper understanding of the "why" behind each critical step.
Understanding the Hazard: The Criticality of Proper Disposal
Butyltin tris(2-ethylhexanoate) is a member of the organotin family, compounds known for their toxic effects.[1][5] Exposures to organotins can adversely impact the central nervous, immune, and renal systems, as well as the liver, skin, and eyes.[5] Some organotin compounds are also considered endocrine disruptors, with negative effects on the reproductive system.[1][5] The environmental persistence of certain organotins in marine sediments is a significant concern, and human exposure can occur through contaminated seafood.[1] Improper disposal can lead to long-term contamination of soil and water, posing a threat to aquatic organisms and ecosystems.[1][4] Therefore, a meticulously planned and executed disposal process is not merely a regulatory formality but a critical component of responsible chemical handling.
Core Principles of Butyltin Tris(2-Ethylhexanoate) Waste Management
The disposal of Butyltin tris(2-ethylhexanoate) must always be managed as hazardous waste.[6] The following principles form the foundation of a safe and compliant disposal workflow:
-
Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. This can be achieved through careful planning of experiments, using only the necessary amount of the chemical, and avoiding the preparation of excess solutions.
-
Segregation: Butyltin tris(2-ethylhexanoate) waste must be segregated from other waste streams at the point of generation.[6] It is crucial not to mix organotin waste with other chemical wastes.[6]
-
Containment: Proper containment is crucial to prevent the release of the chemical into the environment. Use designated, clearly labeled, and chemically resistant containers.[6][7]
-
Professional Disposal: The ultimate disposal of Butyltin tris(2-ethylhexanoate) must be handled by a licensed and reputable hazardous waste disposal company.[8] "Sink disposal" or discarding with general trash is strictly prohibited.[9][10]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of Butyltin tris(2-ethylhexanoate) waste within a laboratory setting.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling Butyltin tris(2-ethylhexanoate) in any form, it is imperative to wear appropriate PPE.[9] This is a non-negotiable aspect of ensuring personal safety.
-
Gloves: Wear chemically resistant gloves, such as neoprene or nitrile rubber.[9]
-
Eye Protection: Chemical goggles are mandatory. Contact lenses should not be worn.[9]
-
Lab Coat: Wear a suitable protective lab coat.[9]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified combination organic vapor/acid gas respirator.[9] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[9]
2. Waste Collection and Containment
Proper containment is critical to prevent environmental contamination and ensure the safety of all personnel.
-
Container Selection: Use a dedicated, leak-proof container. Compatible options include glass containers, lined metal cans, or plastic pails.[5] The container must have a secure, tight-fitting lid.[9]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Organotin wastes" in letters at least 25mm high.[7]
-
The full chemical name: "Butyltin tris(2-ethylhexanoate)".
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The date of accumulation start.
-
-
Segregation: Store the Butyltin tris(2-ethylhexanoate) waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, bases, and direct sunlight.[5][9]
3. Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill response plan is essential.
-
Small Spills:
-
Alert personnel in the immediate area and remove all ignition sources.[5]
-
Wearing appropriate PPE, contain the spill with dikes or absorbents.[10]
-
Clean up the spill immediately using an absorbent material.[5][10]
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container for Butyltin tris(2-ethylhexanoate).[5]
-
Wash the spill area thoroughly.
-
-
Large Spills:
4. In-Lab Waste Treatment (Optional and for Advanced Users)
For laboratories with the appropriate expertise and safety infrastructure, a pre-treatment step to oxidize the organotin waste can be considered. This should only be performed in a chemical fume hood.[6]
-
Dilution: Dilute the concentrated organotin waste with a suitable solvent.[6]
-
Oxidation: Slowly add an oxidizing agent, such as commercial bleach (sodium hypochlorite solution), to the diluted waste while stirring. This reaction can be exothermic, so the oxidant should be added in small portions while monitoring the temperature.[6]
-
Reaction Time: Allow the mixture to react for several hours or overnight with continued stirring to ensure complete oxidation.[6]
-
Neutralization: Check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8.[6]
5. Final Disposal: The Role of Professional Services
The ultimate disposal of Butyltin tris(2-ethylhexanoate) waste must be conducted by a licensed hazardous waste disposal contractor.[8]
-
Coordination with EHS: Follow your institution's procedures for arranging a hazardous waste pickup. This typically involves completing a waste manifest form.
-
Documentation: Maintain accurate records of the amount of Butyltin tris(2-ethylhexanoate) waste generated and disposed of. This documentation is crucial for regulatory compliance.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for Butyltin tris(2-ethylhexanoate) disposal, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of Butyltin tris(2-ethylhexanoate).
Quantitative Data Summary
For quick reference, the following table summarizes key data relevant to the safe handling and disposal of Butyltin tris(2-ethylhexanoate).
| Parameter | Value | Source |
| CAS Number | 23850-94-4 | [8] |
| Molecular Formula | C28H54O6Sn | [8] |
| UN Number | 2788 | [8][11] |
| UN Proper Shipping Name | ORGANOTIN COMPOUND, LIQUID, N.O.S. | [8][11] |
| Transport Hazard Class | 6.1 (Toxic) | [8][11] |
| Packing Group | III | [8][11] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [9] |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [9] |
Note: Hazard (H) and Precautionary (P) statements are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of Butyltin tris(2-ethylhexanoate) is a multi-faceted process that extends beyond simple waste collection. It is a systematic approach that integrates risk assessment, personal protection, and regulatory compliance. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with this hazardous compound, fostering a safer laboratory environment and protecting our planet. This commitment to responsible chemical management is a hallmark of scientific excellence and a fundamental responsibility of every member of the scientific community.
References
-
Gelest, Inc. n-BUTYLTRIS(2-ETHYLHEXANOATE)TIN Safety Data Sheet. [Link]
-
American Elements. Butyltin Tris(2-ethylhexanoate). [Link]
-
LCGC International. Investigating the Environmental Impact of Organotins. [Link]
-
Royal Society of Chemistry. Environmental Poisons: New Method To Evaluate Highly Toxic Tin Compounds. [Link]
-
ResearchGate. Organotin Compounds: Environmental Fate and Analytics. [Link]
-
Swedish Environmental Protection Agency. Organotin compounds (as total Sn). [Link]
-
Gelest. n-BUTYLTRIS(2-ETHYLHEXANOATE)TIN Safety Data Sheet via Amazon S3. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. [Link]
-
Centers for Disease Control and Prevention (CDC). ORGANOTIN COMPOUNDS. [Link]
-
PubChem. Butyltin tris-(2-ethylhexanoate). [Link]
-
NSW Environment Protection Authority. Organotin Waste Materials Chemical Control Order 1989. [Link]
Sources
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A Researcher's Guide to the Safe Handling of Butyltin tris(2-ethylhexanoate)
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Butyltin tris(2-ethylhexanoate) (CAS No. 23850-94-4). As an organotin compound, it presents significant health and safety considerations that necessitate rigorous adherence to proper handling protocols. This document moves beyond a simple checklist to offer a deeper understanding of why specific precautions are critical, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Risks: Hazard Profile of Butyltin tris(2-ethylhexanoate)
Butyltin tris(2-ethylhexanoate) is classified as a hazardous substance.[1] A thorough understanding of its toxicological profile is fundamental to appreciating the importance of the protective measures outlined in this guide.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2] Prolonged or repeated skin contact may lead to dermatitis or chemical burns.[1] The rate of absorption through the skin can be increased if the compound is in solution.[1]
-
Toxicity upon Exposure: The substance is toxic if swallowed, in contact with skin, or inhaled.[3] Systemic effects can result from absorption through the skin.[1]
-
Respiratory Irritation: Inhalation of vapors, mists, or fumes may cause respiratory tract irritation, leading to symptoms such as coughing, headache, and nausea.[2]
-
Chronic Health Effects: Cumulative effects may result from repeated exposure.[1] Organotin compounds, as a class, can elicit toxic responses in the central nervous, immune, and renal systems, as well as the liver and skin.
-
Reproductive Toxicity: There is evidence to suggest a possible risk of harm to the unborn child.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure. These are non-discretionary for handling Butyltin tris(2-ethylhexanoate).
-
Ventilation: All work with this compound must be conducted in a well-ventilated area.[2][4] A certified chemical fume hood is the standard for preventing the accumulation of harmful vapors in the laboratory's ambient air.
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2][4] Regular testing of this equipment is mandatory to ensure functionality.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical for preventing direct contact with Butyltin tris(2-ethylhexanoate). The following table summarizes the required PPE, with detailed explanations below.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. | |
| Hands | Nitrile or Neoprene rubber gloves | These materials offer suitable chemical resistance to organotin compounds.[2] |
| Body | Chemical-resistant lab coat or overalls | Prevents contamination of personal clothing and skin.[1][2] |
| Respiratory | NIOSH-certified respirator | Required when engineering controls are insufficient or during spill cleanup.[2] |
Detailed PPE Protocols
Eye and Face Protection:
-
Standard Procedure: Always wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against vapors and splashes from all angles.[1]
-
High-Risk Operations: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), a face shield must be worn in addition to chemical goggles.
Hand Protection:
-
Glove Selection: Nitrile or neoprene gloves are recommended for their chemical resistance.[2] The suitability and durability of the glove depend on the frequency and duration of contact.[1]
-
Glove Inspection and Use:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
Never reuse disposable gloves.
-
If contact with the chemical occurs, remove the glove immediately using the proper technique to avoid skin contact.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Body Protection:
-
Lab Coats and Overalls: A chemically resistant lab coat or overalls should be worn and kept fastened.[1] This garment should be removed before leaving the laboratory.
-
Contaminated Clothing: Any clothing that becomes contaminated with Butyltin tris(2-ethylhexanoate) must be removed immediately, and the underlying skin washed thoroughly.[1][3] Do not allow wet, contaminated clothing to remain in contact with the skin.[1]
Respiratory Protection:
-
When Required: Respiratory protection is necessary when ventilation is inadequate or during emergency situations such as a major spill.[2]
-
Respirator Type: A NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended.[2] A full-face respirator offers the added benefit of eye and face protection.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Butyltin tris(2-ethylhexanoate) is crucial for minimizing risk. The following workflow illustrates the key steps and decision points.
Safe Handling Workflow for Butyltin tris(2-ethylhexanoate)
Spill Management and Disposal Plan
Accidents can happen, and a clear, pre-defined plan for spills and waste disposal is a critical component of laboratory safety.
Spill Response
-
Minor Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Collect the absorbent material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[2][4]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
Waste Disposal
-
Regulatory Compliance: All waste containing Butyltin tris(2-ethylhexanoate) must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[1]
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated solid materials (e.g., gloves, absorbent pads, pipette tips) must be placed in a separate, clearly labeled hazardous waste container.
-
-
Prohibited Disposal: DO NOT dispose of Butyltin tris(2-ethylhexanoate) or its waste down the drain.[2][4] DO NOT mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
Storage Requirements
Proper storage is essential to maintain the chemical's integrity and prevent accidental release.
-
Container: Store in the original, tightly sealed container.[1][2] Suitable containers include lined metal or plastic pails/drums.[1]
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][3]
-
Incompatibilities: Keep separate from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1][2] Protect from direct sunlight and moisture.[2]
By implementing these comprehensive safety and handling protocols, researchers can mitigate the risks associated with Butyltin tris(2-ethylhexanoate) and ensure a safe and productive laboratory environment.
References
-
Gelest, Inc. (2015, August 19). n-BUTYLTRIS(2-ETHYLHEXANOATE)TIN Safety Data Sheet. Retrieved from [Link]
-
Gelest, Inc. (n.d.). n-BUTYLTRIS(2-ETHYLHEXANOATE)TIN Safety Data Sheet. Retrieved from [Link]
-
Alfa Aesar. (2010, April 2). Material Safety Data Sheet: Tin(II) 2-ethylhexanoate. Retrieved from [Link]
-
PubChem. (n.d.). Butyltin tris-(2-ethylhexanoate). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
